Product packaging for 1-Phenyl-3-methylaminobutane(Cat. No.:CAS No. 63957-19-7)

1-Phenyl-3-methylaminobutane

Cat. No.: B1617593
CAS No.: 63957-19-7
M. Wt: 163.26 g/mol
InChI Key: PUAUJIPHHQUZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenyl-3-methylaminobutane is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B1617593 1-Phenyl-3-methylaminobutane CAS No. 63957-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63957-19-7

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-4-phenylbutan-2-amine

InChI

InChI=1S/C11H17N/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

PUAUJIPHHQUZGF-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC

Canonical SMILES

CC(CCC1=CC=CC=C1)NC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-methylaminobutane, also known as N-methyl-4-phenylbutan-2-amine or homomethamphetamine, is a phenethylamine (B48288) derivative with a structural resemblance to methamphetamine.[1] This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, plausible experimental protocols for its synthesis and analysis, and a discussion of its potential pharmacological activity based on its structural relationship to known psychoactive compounds. Due to the limited availability of specific experimental data for this compound, some information presented is based on structurally related molecules and established chemical principles.

Chemical and Physical Properties

Table 1: General Chemical Properties
PropertyValueSource(s)
IUPAC Name N-methyl-4-phenylbutan-2-amine[6]
Synonyms This compound, Homomethamphetamine[1]
CAS Number 63957-19-7[2]
Molecular Formula C₁₁H₁₇N[2][3]
Molecular Weight 163.26 g/mol [3]
Appearance White powder (HCl salt)[4]
Table 2: Physicochemical Data
PropertyValueSource(s)
Boiling Point 240.4 °C at 760 mmHg[2]
Melting Point (Freebase) Not available-
Melting Point (HCl Salt) Not available[4]
Density 0.902 g/cm³[2]
pKa (estimated) ~10.0 (based on 1-phenyl-3-aminobutane)[7]
Solubility (HCl Salt) Soluble in water, DMSO, methanol[4][5]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are scarce in peer-reviewed literature. However, based on established methods for structurally similar phenethylamines, the following protocols are proposed.

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of 4-phenyl-2-butanone. This common method for amine synthesis is illustrated in the workflow below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification 4-phenyl-2-butanone 4-phenyl-2-butanone Reaction_Vessel Reaction in Methanol 4-phenyl-2-butanone->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction_Vessel Crude_Product Crude 1-Phenyl-3- methylaminobutane Reaction_Vessel->Crude_Product Work-up Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 1-Phenyl-3- methylaminobutane Column_Chromatography->Pure_Product Elution G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft PMB This compound DAT_SERT DAT / SERT PMB->DAT_SERT Substrate TAAR1 TAAR1 PMB->TAAR1 Agonist Efflux Dopamine/Serotonin Efflux DAT_SERT->Efflux Reversal of Transport AC Adenylyl Cyclase TAAR1->AC Activates Vesicle Synaptic Vesicle (Dopamine/Serotonin) Vesicle->Efflux Release cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates PKA->DAT_SERT Phosphorylates & Modulates Activity Neurotransmitter Increased Dopamine/ Serotonin Levels Efflux->Neurotransmitter

References

An In-Depth Technical Guide to 1-Phenyl-3-methylaminobutane (CAS Number 63957-19-7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available technical information for 1-Phenyl-3-methylaminobutane. It is important to note that this compound is predominantly classified as a research chemical, and as such, there is a significant scarcity of peer-reviewed scientific literature detailing its pharmacology, toxicology, and mechanism of action. The information presented herein is compiled from chemical supplier data, public chemical databases, and extrapolations from structurally related compounds. Researchers should exercise caution and conduct their own thorough investigations before commencing any experimental work.

Introduction

This compound, also known by synonyms such as N-methyl-4-phenylbutan-2-amine, Homomethamphetamine, and Methamphbutamine, is a substituted phenethylamine.[1][2] Its chemical structure is related to that of methamphetamine, with the key difference being an extended carbon chain, classifying it as a phenylbutanamine. This structural modification is expected to significantly alter its pharmacological profile compared to its more well-studied relatives. This guide aims to provide researchers, scientists, and drug development professionals with a detailed summary of the currently available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and application of the compound in a research setting.

PropertyValueSource
CAS Number 63957-19-7[1]
Molecular Formula C11H17N[1]
Molecular Weight 163.26 g/mol [1]
IUPAC Name N-methyl-4-phenylbutan-2-amine
Synonyms Homomethamphetamine, Methamphbutamine, N,α-Dimethylbenzenepropanamine[1]
Appearance White powder (for HCl salt)
Boiling Point 240.4 °C at 760 mmHg[1]
Density 0.902 g/cm³[1]
Flash Point 100.1 °C[1]
Solubility Soluble in water, DMSO, methanol (B129727) (for HCl salt)
LogP 2.618[1]
Vapor Pressure 0.0381 mmHg at 25°C[1]

Pharmacology and Mechanism of Action (Hypothetical)

Note: The following section is speculative and based on the pharmacology of structurally similar phenylalkylamine compounds. No specific pharmacological data for this compound has been published in peer-reviewed literature.

The phenylalkylamine scaffold is a common feature in many psychoactive compounds that interact with monoamine neurotransmitter systems.[3] Compounds like amphetamine and methamphetamine primarily act as releasing agents and reuptake inhibitors of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506).

Given its structural similarity to methamphetamine, this compound is hypothesized to have an affinity for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The extended carbon chain may alter its potency and selectivity for these transporters compared to shorter-chain amphetamines. It is plausible that this compound acts as a monoamine releasing agent, though its efficacy and potency are unknown.

A generalized signaling pathway for monoamine transporters is depicted below. It is hypothesized that this compound may interact with these transporters.

Monoamine_Transporter_Hypothetical_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH Dopamine Dopamine DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 MAO Monoamine Oxidase (MAO) Dopamine->MAO Degradation Synaptic_Cleft_Pre Synaptic_Cleft_Pre Vesicle->Synaptic_Cleft_Pre Release DAT Dopamine Transporter (DAT) Compound 1-Phenyl-3- methylaminobutane (Hypothetical) Compound->DAT Interaction? (Inhibition/Reversal) Synaptic_Cleft_Pre->DAT Reuptake Synaptic_Cleft_Post Synaptic_Cleft_Pre->Synaptic_Cleft_Post D_Receptor Dopamine Receptor Synaptic_Cleft_Post->D_Receptor Signal_Transduction Signal_Transduction D_Receptor->Signal_Transduction

Caption: Hypothetical interaction of this compound with the dopamine transporter.

Experimental Protocols

Due to the lack of published research, no specific experimental protocols for this compound are available. However, this section provides generalized methodologies that could be adapted for the study of this compound.

Hypothetical Synthesis

A potential synthetic route to N-methylated phenylalkylamines can be conceptualized based on established organic chemistry principles. A common method is reductive amination.

Reaction Scheme: Phenylacetone derivative -> 1-Phenyl-3-butanone -> N-methyl-4-phenylbutan-2-amine

Materials:

  • 1-Phenyl-3-butanone

  • Methylamine (B109427) solution (e.g., in THF or water)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Acid for pH adjustment (e.g., acetic acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure (Generalized):

  • Dissolve 1-Phenyl-3-butanone in the chosen anhydrous solvent.

  • Add an equimolar amount of methylamine solution.

  • If necessary, adjust the pH to a slightly acidic condition (pH 5-6) to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

  • Slowly add the reducing agent in portions, controlling the temperature with an ice bath if the reaction is exothermic.

  • Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC, GC-MS).

  • Quench the reaction by carefully adding water or a basic solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Analytical Methodology

For the identification and quantification of this compound in various matrices, standard analytical techniques for amphetamine-type substances can be employed.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation (Generalized for Biological Matrices):

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analyte from the matrix.

  • Derivatization (for GC-MS): To improve chromatographic properties and volatility, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often performed.

GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient to ensure separation from other components.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

The following diagram illustrates a general workflow for the analytical characterization of a novel research chemical like this compound.

Analytical_Workflow Sample_Collection Sample Collection (e.g., research chemical, biological matrix) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Spectral Matching) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Structural_Elucidation Structural Elucidation (Mass Spectra, Retention Time) Data_Processing->Structural_Elucidation Reporting Reporting of Results Quantification->Reporting Structural_Elucidation->Reporting

Caption: A generalized workflow for the analytical characterization of a novel compound.

Toxicology and Safety

There is no published toxicological data for this compound. As a novel psychoactive substance with a structure related to controlled substances, it should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. In the absence of specific data, it should be assumed to be a potent and potentially toxic substance.

Conclusion

This compound is a research chemical with a significant lack of scientific characterization. While its chemical and physical properties are documented to some extent, its biological effects, mechanism of action, and toxicological profile remain largely unknown. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers interested in studying this compound. It is imperative that future research focuses on elucidating the pharmacological and toxicological properties of this compound to better understand its potential effects and risks.

References

An In-depth Technical Guide to 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic approach for 1-Phenyl-3-methylaminobutane. The information is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound, also known by synonyms such as methamphproamine and N-methyl-4-phenylbutan-2-amine, is a chemical compound with the molecular formula C₁₁H₁₇N.[1][2] Its structure consists of a butane (B89635) chain with a phenyl group attached to the first carbon and a methylamino group at the third position.

IdentifierValueSource
IUPAC Name N-methyl-4-phenylbutan-2-amine[3]
Molecular Formula C₁₁H₁₇N[1][2]
CAS Number 63957-19-7[2][4]
SMILES CC(CCc1ccccc1)NC[1]
InChI Key PUAUJIPHHQUZGF-UHFFFAOYSA-N[1]
Synonyms Methamphproamine, Homomethamphetamine, N-Methyl-1-phenyl-3-butanamine[1][2][5]

graph "1_Phenyl_3_methylaminobutane_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Phenyl Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"];

// Butane Chain C7 [pos="1.87,0!", label="CH₂"]; C8 [pos="2.87,0.5!", label="CH₂"]; C9 [pos="3.87,0!", label="CH"]; C10 [pos="4.87,0.5!", label="CH₃"];

// Methylamino Group N1 [pos="4.37,-1!", label="NH"]; C11 [pos="5.37,-1.5!", label="CH₃"];

// Bonds C1 -- C2 [len=1]; C2 -- C3 [len=1]; C3 -- C4 [len=1]; C4 -- C5 [len=1]; C5 -- C6 [len=1]; C6 -- C1 [len=1]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2]; C9 -- N1 [len=1.2]; N1 -- C11 [len=1.2]; }

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is typically available as a white powder in its hydrochloride salt form, which is soluble in water, DMSO, and methanol.[1][4]

PropertyValueUnitSource
Molecular Weight (Freebase) 163.26 g/mol [1][6]
Molecular Weight (HCl salt) 199.718 g/mol [1][4]
Boiling Point 240.4°C at 760 mmHg[2]
Density 0.902g/cm³[2]
Flash Point 100.1°C[2]
Refractive Index 1.5[2]
Vapor Pressure 0.0381mmHg at 25°C[2]
LogP 2.618[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 4[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[7] The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.

Reductive_Amination_Workflow start Starting Materials: 4-Phenyl-2-butanone Methylamine (B109427) step1 Step 1: Imine Formation (Condensation Reaction) start->step1 intermediate Intermediate: N-methyl-4-phenylbutan-2-imine step1->intermediate step2 Step 2: Reduction (e.g., with Sodium Borohydride) intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:

  • Step 1: Imine Formation. 4-Phenyl-2-butanone and an excess of methylamine (often in a solvent like methanol) are stirred together. The reaction may be facilitated by a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the imine product.

  • Step 2: Reduction. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture.[8] The imine is selectively reduced to the secondary amine, this compound.

  • Workup and Purification. The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by distillation or column chromatography, to yield the final product.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including solvent, temperature, reaction time, and choice of reducing agent, would require experimental optimization.

Biological Activity and Signaling Pathways

There is a notable absence of published pharmacological data for this compound in the scientific literature. It is marketed as a "specialty research chemical" and is not intended for in-vivo use.[1][4] Due to the lack of research, there is no information available regarding its mechanism of action, receptor binding affinities, or signaling pathways.

Given its structural similarity to phenethylamine (B48288) stimulants, it could be hypothesized to interact with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin). However, without experimental data, any discussion of its biological activity remains speculative.

Conclusion

This compound is a structurally defined compound with known physicochemical properties. While a plausible synthetic route via reductive amination can be proposed, detailed experimental protocols and, critically, any data on its biological effects and signaling pathways are absent from the current scientific literature. Further research is required to characterize the pharmacology and toxicology of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Phenyl-3-methylaminobutane, a compound of interest in pharmaceutical and chemical research. The document details the core synthetic strategies, provides representative experimental protocols, and presents key physical and spectroscopic data in a structured format for ease of comparison and implementation.

Introduction

This compound, also known as N-methyl-4-phenylbutan-2-amine, is a secondary amine with a phenylbutyl scaffold. Its synthesis is of interest for structure-activity relationship studies and as a potential intermediate in the development of novel chemical entities. The primary and most direct synthetic routes to this compound involve the conversion of the corresponding ketone, 4-phenyl-2-butanone, via reductive amination or the Leuckart reaction.

Core Synthesis Pathways

Two principal and well-established methodologies are employed for the synthesis of this compound:

  • Reductive Amination: This versatile method involves the reaction of a carbonyl compound, in this case, 4-phenyl-2-butanone, with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the target secondary amine. Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.

  • Leuckart Reaction: This classic method for the synthesis of amines involves the reaction of a ketone with N-methylformamide. The reaction proceeds through the formation of a formyl derivative, which is subsequently hydrolyzed to yield the final amine. This one-pot reaction is driven by high temperatures.

The logical workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_pathways Synthesis Pathways cluster_product Final Product Benzaldehyde (B42025) Benzaldehyde 4-Phenyl-2-butanone 4-Phenyl-2-butanone Benzaldehyde->4-Phenyl-2-butanone Acetoacetic Ester Synthesis or similar 2-Butanone (B6335102) 2-Butanone 2-Butanone->4-Phenyl-2-butanone Reductive_Amination Reductive Amination (with Methylamine) 4-Phenyl-2-butanone->Reductive_Amination Leuckart_Reaction Leuckart Reaction (with N-Methylformamide) 4-Phenyl-2-butanone->Leuckart_Reaction Product This compound Reductive_Amination->Product Leuckart_Reaction->Product

Figure 1: General synthesis workflow for this compound.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [1]
Boiling Point 240.4 °C at 760 mmHg[2]
Density 0.902 g/cm³[2]
CAS Number 63957-19-7[1]
Spectroscopic Data

Key spectroscopic data for the characterization of this compound are presented below.[1]

SpectroscopyData
¹³C NMR Spectral data available on PubChem.
GC-MS Mass spectrometry data available on PubChem.
IR Infrared spectroscopy data available on PubChem.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and desired purity.

Synthesis of the Precursor: 4-Phenyl-2-butanone

A common route to the precursor ketone is the condensation of benzaldehyde with 2-butanone.

Precursor_Synthesis Benzaldehyde Benzaldehyde Reaction Base-catalyzed Aldol Condensation Benzaldehyde->Reaction 2-Butanone 2-Butanone 2-Butanone->Reaction Intermediate 4-Phenyl-3-buten-2-one Reaction->Intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) Intermediate->Reduction Product 4-Phenyl-2-butanone Reduction->Product

Figure 2: Synthesis pathway for the precursor 4-Phenyl-2-butanone.

Protocol:

  • Condensation: To a stirred solution of benzaldehyde and 2-butanone in a suitable solvent (e.g., ethanol), a base catalyst (e.g., sodium hydroxide (B78521) solution) is added dropwise at a controlled temperature. The reaction is monitored by TLC until completion.

  • Work-up: The reaction mixture is neutralized with acid and the product, 4-phenyl-3-buten-2-one, is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Reduction: The intermediate, 4-phenyl-3-buten-2-one, is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting crude 4-phenyl-2-butanone can be purified by vacuum distillation.

Pathway 1: Reductive Amination

This protocol describes the synthesis of this compound from 4-phenyl-2-butanone and methylamine.

Reductive_Amination Ketone 4-Phenyl-2-butanone Imine_Formation Imine Formation Ketone->Imine_Formation Amine Methylamine (e.g., solution in THF or as a salt) Amine->Imine_Formation Intermediate N-methyl-4-phenyl-2-butanimine (transient intermediate) Imine_Formation->Intermediate Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction Product This compound Reduction->Product Leuckart_Reaction Ketone 4-Phenyl-2-butanone Heating Heating (High Temperature) Ketone->Heating Reagent N-Methylformamide Reagent->Heating Intermediate N-formyl-1-phenyl-3-methylaminobutane Heating->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

References

An In-depth Technical Guide to the Mechanism of Action of Homomethamphetamine (4-Methylamphetamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homomethamphetamine, chemically known as 4-methylamphetamine (4-MA), is a potent psychoactive substance belonging to the substituted amphetamine class. Its mechanism of action is complex, primarily involving interactions with monoamine transporters, leading to significant alterations in the levels of key neurotransmitters in the central nervous system. This technical guide provides a comprehensive overview of the molecular pharmacology of 4-methylamphetamine, detailing its effects on monoamine transporters, vesicular storage, and enzymatic degradation. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols for the key assays are provided to facilitate further research and development.

Core Mechanism of Action: A Multi-faceted Interaction with Monoaminergic Systems

The primary mechanism of action of 4-methylamphetamine is the promotion of non-exocytotic release of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) from presynaptic neurons.[1] This is achieved through a multi-step process involving its interaction with plasma membrane monoamine transporters and vesicular monoamine transporters.

Interaction with Plasma Membrane Monoamine Transporters (DAT, NET, SERT)

4-Methylamphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] It is transported into the presynaptic neuron by these transporters, in a manner that competes with the reuptake of endogenous monoamines. Once inside the neuron, it disrupts the normal functioning of these transporters, inducing a reversal of their transport direction. This leads to the efflux of neurotransmitters from the cytoplasm into the synaptic cleft, significantly increasing their extracellular concentrations.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
Inhibition of Monoamine Oxidase (MAO)

In addition to its effects on monoamine transporters, 4-methylamphetamine has been shown to be a potent inhibitor of monoamine oxidase (MAO), particularly the MAO-A isoform.[2][3] MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO-A, 4-methylamphetamine further increases the cytoplasmic concentration of serotonin and norepinephrine, contributing to their enhanced release.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of 4-methylamphetamine and its analogs with monoamine transporters.

Table 1: Monoamine Transporter Release Potency (EC50, nM)

CompoundDATNETSERT
4-Methylamphetamine44.122.253.4
S(+)-N-Methyl-4-MA18.510.169.8

Data represents the half-maximal effective concentration (EC50) for inducing neurotransmitter release from rat brain synaptosomes.

Table 2: Monoamine Transporter Uptake Inhibition Potency (IC50, nM)

CompoundDATNETSERT
S(+)-N-Methyl-4-MA25.412.3113

Data represents the half-maximal inhibitory concentration (IC50) for inhibiting the uptake of radiolabeled substrates in rat brain synaptosomes.

Receptor Interactions

While the primary mechanism of action of 4-methylamphetamine is centered on monoamine transporters, some interactions with neurotransmitter receptors have been reported. Notably, it has been shown to act as an agonist at the serotonin 5-HT1A receptor, an action that may contribute to its observed hypothermic effects in rats.[1] A comprehensive screening of its binding affinities (Ki values) across a wide range of central nervous system receptors is not yet available in the published literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 4-Methylamphetamine-Induced Monoamine Release

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Vesicle Synaptic Vesicle (Monoamines) Cytoplasm Cytoplasmic Monoamines Vesicle->Cytoplasm Release MAO Monoamine Oxidase (MAO-A) MAO->Cytoplasm Degrades Transporter Monoamine Transporter (DAT, NET, SERT) Cytoplasm->Transporter Reverse Transport Monoamines_out Extracellular Monoamines Transporter->Monoamines_out Efflux Homomethamphetamine_in 4-Methylamphetamine Homomethamphetamine_in->Vesicle Disrupts Storage Homomethamphetamine_in->MAO Inhibits Homomethamphetamine_in->Transporter Substrate

Caption: Proposed mechanism of 4-methylamphetamine-induced monoamine release.

Experimental Workflow for In Vitro Monoamine Release Assay

cluster_workflow Monoamine Release Assay Workflow prep Prepare Rat Brain Synaptosomes load Preload with Radiolabeled Monoamine prep->load wash Wash to Remove Excess Radiotracer load->wash incubate Incubate with 4-Methylamphetamine wash->incubate separate Separate Supernatant and Pellets incubate->separate quantify Quantify Radioactivity in Supernatant separate->quantify analyze Calculate EC50 quantify->analyze

Caption: Experimental workflow for a monoamine release assay.

Detailed Experimental Protocols

In Vitro Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

Objective: To determine the potency (EC50) of 4-methylamphetamine to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (KHB; 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid, pH 7.4)

  • Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin

  • 4-Methylamphetamine hydrochloride

  • Glass-fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the striatum (for DAT), hypothalamus (for NET), or whole brain minus striatum and cerebellum (for SERT) in ice-cold sucrose buffer.

    • Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2, synaptosomes) in KHB.

  • Radiolabel Loading:

    • Incubate synaptosomes (approximately 0.2 mg protein/mL) with the respective [3H]monoamine (final concentration ~10 nM) for 15 minutes at 37°C.

  • Release Assay:

    • After loading, dilute the synaptosome suspension 10-fold with KHB and immediately aliquot into tubes containing various concentrations of 4-methylamphetamine or vehicle.

    • Incubate for 30 minutes at 37°C.

    • Terminate the release by rapid filtration through glass-fiber filters under vacuum.

    • Wash the filters three times with 3 mL of ice-cold KHB.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the amount of [3H]monoamine released as the difference between the radioactivity in vehicle-treated and drug-treated samples.

    • Express release as a percentage of the total incorporated radioactivity.

    • Generate concentration-response curves and determine EC50 values using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 4-methylamphetamine on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • 4-hydroxyquinoline (standard)

  • 4-Methylamphetamine hydrochloride

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of 4-methylamphetamine in phosphate buffer.

    • In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) and the test compound at various concentrations.

    • Pre-incubate for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate kynuramine.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 2 N NaOH.

  • Detection:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of MAO activity for each concentration of 4-methylamphetamine compared to the vehicle control.

    • Generate concentration-response curves and determine the IC50 values using non-linear regression analysis.

Radioligand Binding Assay for CNS Receptors

Objective: To determine the binding affinity (Ki) of 4-methylamphetamine for various CNS receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells)

  • Specific radioligand for each receptor

  • Non-specific ligand for each receptor

  • 4-Methylamphetamine hydrochloride

  • Assay buffer specific for each receptor

  • Glass-fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of 4-methylamphetamine.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known non-labeled ligand for that receptor.

  • Incubation:

    • Incubate the plate at a specific temperature and for a specific duration to allow binding to reach equilibrium (conditions vary depending on the receptor).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass-fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of 4-methylamphetamine for the displacement of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Homomethamphetamine (4-methylamphetamine) is a potent monoamine releasing agent that acts as a substrate for DAT, NET, and SERT, leading to the reverse transport of dopamine, norepinephrine, and serotonin. Its mechanism is further amplified by its interaction with VMAT2, causing the displacement of neurotransmitters from vesicular stores, and its inhibition of MAO-A, which prevents their degradation. While its primary effects are on monoamine transporters, further research is needed to fully characterize its receptor binding profile and the functional consequences of these interactions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the complex pharmacology of this and related compounds.

References

The Pharmacological Profile of Methamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of methamphetamine, a potent central nervous system stimulant. The following sections detail its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and associated signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided.

Mechanism of Action

Methamphetamine exerts its primary pharmacological effects by increasing the synaptic concentrations of the monoamine neurotransmitters dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)[1][2]. Its mechanism is multifaceted and involves several key actions at the presynaptic nerve terminal:

  • Inhibition of Monoamine Reuptake: Methamphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), competitively inhibiting the reuptake of these neurotransmitters from the synaptic cleft[3].

  • Induction of Neurotransmitter Release: Upon entering the presynaptic neuron, methamphetamine disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2)[4][5]. This leads to an accumulation of neurotransmitters in the cytoplasm, causing the reversal of DAT, NET, and SERT, which then transport dopamine, norepinephrine, and serotonin out of the neuron and into the synapse[5].

  • Inhibition of Monoamine Oxidase (MAO): At higher concentrations, methamphetamine can inhibit the enzymatic degradation of monoamines by monoamine oxidase.

In addition to its classical effects on monoamine transporters, methamphetamine also interacts with other receptor systems, including sigma receptors (σ1 and σ2) and the trace amine-associated receptor 1 (TAAR1), which modulate its neurochemical and behavioral effects[4][6][7][8][9][10][11].

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of methamphetamine's pharmacological profile.

Table 1: Receptor and Transporter Binding Affinities (Ki) of Methamphetamine
TargetSpeciesPreparationRadioligandKi (μM)Reference(s)
Dopamine Transporter (DAT) HumanCultured Cells[³H]WIN 35,428~0.6[3]
Norepinephrine Transporter (NET) HumanCultured Cells[³H]Nisoxetine~0.1[3]
Serotonin Transporter (SERT) HumanCultured Cells[³H]Citalopram20-40[3]
Vesicular Monoamine Transporter 2 (VMAT2) RatStriatal Vesicles[³H]Dihydrotetrabenazine0.14[4]
Sigma-1 Receptor (σ1) RatBrain--INVALID-LINK---Pentazocine2.0 - 2.2[4][6]
Sigma-2 Receptor (σ2) RatBrain[³H]DTG46.7 - 47[4][6]
Trace Amine-Associated Receptor 1 (TAAR1) HumanCultured Cells-High Affinity[8][9][12]
Table 2: Pharmacokinetic Parameters of Methamphetamine in Humans
ParameterRoute of AdministrationValueUnitReference(s)
Bioavailability Oral67.2%
Intranasal79%
Smoked67 (delivered dose)%
Time to Peak Concentration (Tmax) Oral3hours[7]
Intranasal2.7hours
Smoked2.5hours
Elimination Half-Life (t½) Intravenous11.4hours
Intranasal10.7hours
Smoked10.7hours
Volume of Distribution (Vd) Intravenous4.2L/kg
Clearance (CL) Intravenous272mL/h/kg
Table 3: Pharmacodynamic Parameters of Methamphetamine
EffectSystemParameterValueUnitReference(s)
Dopamine Release Rat Striatal SlicesEC50~5μM
Norepinephrine Release --More potent than for DA-[13]
Serotonin Release --Less potent than for DA/NE-[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the pharmacological profile of methamphetamine.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of methamphetamine for specific receptors and transporters.

General Protocol (Competitive Binding):

  • Membrane Preparation:

    • Tissues (e.g., rat brain regions) or cultured cells expressing the target receptor/transporter are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors[14].

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris[14].

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes[14].

    • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined[14].

  • Binding Assay:

    • The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the target with high affinity and specificity) at a concentration close to its dissociation constant (Kd)[14].

    • Increasing concentrations of unlabeled methamphetamine are added to compete with the radioligand for binding to the target sites[15].

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled drug that saturates the target sites[15].

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium[16].

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand[14][15].

    • The filters are washed with ice-cold buffer to remove unbound radioactivity[14].

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting[16].

  • Data Analysis:

    • The concentration of methamphetamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

In Vitro Transporter Uptake/Release Assays

Objective: To measure the effect of methamphetamine on the function of monoamine transporters (inhibition of uptake or induction of release).

General Protocol (Synaptosomal Uptake):

  • Synaptosome Preparation:

    • A specific brain region (e.g., striatum for DAT) is dissected and homogenized in a sucrose (B13894) buffer.

    • The homogenate is subjected to differential centrifugation to isolate synaptosomes (resealed presynaptic nerve terminals).

  • Uptake Assay:

    • Synaptosomes are pre-incubated in a physiological buffer at 37°C[17].

    • A radioactively labeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process[17].

    • The reaction is terminated after a short incubation period by rapid filtration[17].

    • To measure inhibition, various concentrations of methamphetamine are included in the incubation medium.

    • Non-specific uptake is determined in the presence of a potent uptake inhibitor (e.g., cocaine) or at 4°C[17][18].

  • Quantification and Analysis:

    • The radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

    • The IC50 value for the inhibition of uptake is calculated.

General Protocol (Transporter-Mediated Release):

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293) is cultured and transfected with the cDNA for the desired monoamine transporter (e.g., hDAT)[19].

  • Release Assay:

    • The transfected cells are preloaded with a radioactively labeled neurotransmitter.

    • After washing to remove the extracellular label, the cells are exposed to various concentrations of methamphetamine.

    • The amount of radioactivity released into the extracellular medium over time is measured.

    • The EC50 value for methamphetamine-induced release is determined.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals following methamphetamine administration.

General Protocol:

  • Surgical Implantation:

    • A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized animal (e.g., a rat).

    • The animal is allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

  • Sample Collection and Analysis:

    • Dialysate samples are collected at regular intervals before and after the administration of methamphetamine.

    • The concentrations of neurotransmitters in the dialysate are quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • The changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and logical relationships involved in the pharmacology of methamphetamine.

Methamphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft METH Methamphetamine DAT DAT METH->DAT Enters via NET NET METH->NET Enters via SERT SERT METH->SERT Enters via VMAT2 VMAT2 METH->VMAT2 Inhibits MAO MAO METH->MAO Inhibits DAT->METH Blocks Reuptake Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Release NET->METH Blocks Reuptake SERT->METH Blocks Reuptake Dopamine_vesicle Vesicular Dopamine Vesicle Synaptic Vesicle Dopamine_cyto Cytoplasmic Dopamine Vesicle->Dopamine_cyto Leakage Dopamine_cyto->DAT Reverse Transport Dopamine_cyto->MAO Metabolism Dopamine_cyto->Dopamine_vesicle Sequestering

Caption: Mechanism of Methamphetamine at the Presynaptic Terminal.

TAAR1_Signaling_Pathway METH Methamphetamine TAAR1 TAAR1 METH->TAAR1 Activates Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DAT Dopamine Transporter PKA->DAT Phosphorylates Downstream Downstream Effects DAT->Downstream Modulates Function

Caption: Methamphetamine-Induced TAAR1 Signaling Cascade.

Radioligand_Binding_Assay_Workflow start Start: Membrane Preparation incubation Incubation: Membranes + Radioligand + Methamphetamine start->incubation filtration Filtration: Separate Bound from Free incubation->filtration counting Scintillation Counting: Quantify Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

Navigating the Physicochemical and Biological Landscape of 1-Phenyl-3-methylaminobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols, and potential biological interactions of 1-Phenyl-3-methylaminobutane. While quantitative solubility data for this specific compound remains limited in publicly accessible literature, this document compiles existing qualitative information and data on structurally similar molecules to offer valuable insights for research and development endeavors.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride (HCl) salt of this compound is reported to be soluble in several common laboratory solvents.

Qualitative Solubility Data for this compound HCl

SolventSolubilityCitation
WaterSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
MethanolSoluble[1][2]

Quantitative Solubility Data for a Structurally Related Compound

In the absence of specific quantitative data for this compound, the solubility of the closely related compound, 1-Phenyl-3-aminobutane (which lacks the N-methyl group), can provide a useful reference point.

CompoundSolventTemperature (°C)Solubility (g/L)Citation
1-Phenyl-3-aminobutaneWater208.5[3]

Experimental Protocols

Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[4][5][6][7][8] The following protocol outlines a general procedure that can be adapted for this compound.

Objective: To determine the aqueous solubility of this compound at a specified temperature.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass flask.

    • Add a known volume of purified water to the flask.

    • Seal the flask and place it in a constant temperature shaker bath.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred.

    • To further clarify the solution, centrifuge the aliquot at a high speed.

    • Filter the resulting supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Quantification of the Solute:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UHPLC-MS/MS.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or molarity (mol/L), and specify the temperature at which the determination was made.

Potential Biological Interactions and Analytical Workflow

While the specific biological targets of this compound are not well-documented, its structural similarity to other phenethylamines suggests potential interactions with monoamine systems in the central nervous system. Phenethylamines are known to interact with monoamine transporters (for dopamine, norepinephrine, and serotonin) and the Trace Amine-Associated Receptor 1 (TAAR1).[9]

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway for phenethylamine-like compounds, which may be relevant for this compound. This pathway is based on the known interactions of similar molecules and should be considered a theoretical framework for further investigation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1_Phenyl_3_methylaminobutane This compound MAT Monoamine Transporter (DAT, NET, SERT) 1_Phenyl_3_methylaminobutane->MAT Inhibition/Reverse Transport TAAR1 TAAR1 1_Phenyl_3_methylaminobutane->TAAR1 Agonism Monoamines_cyto Cytosolic Monoamines (Dopamine, Norepinephrine, Serotonin) MAT->Monoamines_cyto Reuptake Blockade AC Adenylyl Cyclase TAAR1->AC Vesicle Synaptic Vesicle Vesicle->Monoamines_cyto Vesicular Release Efflux Monoamine Efflux Monoamines_cyto->Efflux cAMP cAMP Production AC->cAMP

Caption: Hypothetical signaling pathway for this compound based on known actions of phenethylamines.

General Experimental Workflow for Analysis

The quantification of phenethylamines in biological matrices or chemical samples typically involves chromatographic separation coupled with mass spectrometric detection.

G Sample Sample Preparation (e.g., LLE, SPE) Separation Chromatographic Separation (UHPLC) Sample->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS/MS) Ionization->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 1-Phenyl-3-methylaminobutane. Given the limited availability of specific stability data for this compound, this document outlines recommended procedures and theoretical considerations based on its chemical structure and information available for related compounds. It is intended to serve as a foundational resource for researchers to design and execute their own stability studies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, formulation development, and the design of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N-methyl-4-phenylbutan-2-amine[1]
Synonyms Homomethamphetamine, Methamphbutamine[1]
CAS Number 63957-19-7[1][2][3][4]
Molecular Formula C₁₁H₁₇N[1][2][3][4][5]
Molecular Weight 163.26 g/mol [2][4][5]
Appearance White powder[2][3]
Purity ≥95-98%[2][3][5]
Solubility Soluble in water, DMSO, methanol[2][3]
Boiling Point 240.4°C at 760 mmHg (Predicted)[2][4]
Flash Point 100.1°C (Predicted)[2][4]
Density 0.902 g/cm³ (Predicted)[2][4]

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. Based on available data sheets and information for structurally similar compounds, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Cool and dry area. For long-term storage, consider -20°C.Minimizes the rate of potential degradation reactions. A related compound, 1-phenyl-3-aminobutane, is stored at -20°C[6].
Atmosphere Tightly sealed container. Consider storage under an inert atmosphere (e.g., argon, nitrogen).The compound may be air-sensitive, similar to related amines which can undergo oxidation[6][7].
Light Protect from light. Store in a UV-resistant bag or amber vial.Many phenyl-containing compounds are light-sensitive and can undergo photodegradation[2][3].

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, a hypothetical pathway can be proposed based on its chemical structure and the known degradation of similar compounds, such as 1-phenyl-2-propanone (P2P)[7]. The primary amine and the benzylic position are likely susceptible to oxidation.

Degradation_Pathway Figure 1: Hypothetical Degradation Pathway of this compound A This compound B Oxidative Deamination A->B O₂, H₂O D N-Oxidation A->D Oxidizing agents F Benzylic Oxidation A->F O₂, light C 1-Phenyl-3-butanone B->C E N-oxide derivative D->E G Hydroxylated derivative F->G

Figure 1: Hypothetical Degradation Pathway of this compound

This diagram illustrates potential degradation routes including oxidative deamination to the corresponding ketone, N-oxidation of the secondary amine, and oxidation at the benzylic position of the phenyl ring.

Experimental Protocols for Stability Testing

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The following experimental protocols are recommended based on general pharmaceutical stability testing guidelines[8][9][10][11].

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Stress Solid state at 80°C for 48 hours
Photostability Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Real-time stability studies are conducted under recommended storage conditions to establish the shelf-life of the product.

Table 4: Protocol for Real-Time Stability Study

ParameterRecommendation
Storage Conditions 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated)
Time Points 0, 3, 6, 9, 12, 18, 24, and 36 months
Analytical Tests Appearance, Assay, Purity (including degradation products), Water content
Container The proposed commercial packaging or a suitable inert container (e.g., amber glass vial with a Teflon-lined cap)

A validated stability-indicating analytical method is crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is recommended.

Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study.

Stability_Testing_Workflow Figure 2: Workflow for Stability Testing start Start: Obtain pure this compound develop_method Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) start->develop_method forced_degradation Perform Forced Degradation Studies develop_method->forced_degradation setup_real_time Set up Real-Time and Accelerated Stability Studies develop_method->setup_real_time identify_degradants Identify Potential Degradation Products forced_degradation->identify_degradants identify_degradants->develop_method Refine Method analyze_samples Analyze Samples at Predetermined Time Points setup_real_time->analyze_samples evaluate_data Evaluate Data: Assay, Purity, Degradation Profile analyze_samples->evaluate_data evaluate_data->analyze_samples Continue Study determine_shelf_life Determine Shelf-Life and Re-test Period evaluate_data->determine_shelf_life end End: Establish Storage Conditions and Expiry Date determine_shelf_life->end

Figure 2: Workflow for Stability Testing

Data Presentation

All quantitative data from stability studies should be tabulated for clear comparison and trend analysis.

Table 5: Template for Reporting Stability Data (Accelerated Conditions: 40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Individual Impurity (%)Total Impurities (%)Water Content (%)
0
1
3
6

Conclusion

References

An In-depth Technical Guide to 1-Phenyl-3-methylaminobutane and its Pharmacological Context

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the synthesis, pharmacology, and toxicology of 1-Phenyl-3-methylaminobutane is notably scarce. This guide provides a comprehensive overview based on the well-established principles of medicinal chemistry and the extensive research conducted on structurally analogous phenethylamine (B48288) compounds, such as amphetamine and methamphetamine. The quantitative data, experimental protocols, and proposed mechanisms of action are presented as a predictive framework for researchers and drug development professionals.

Introduction

This compound, also known as Homomethamphetamine or Methamphbutamine, is a synthetic compound belonging to the phenethylamine class. Its chemical structure is closely related to that of methamphetamine, featuring an additional methylene (B1212753) group in the alkyl chain. This structural modification is anticipated to alter its pharmacokinetic and pharmacodynamic properties, potentially leading to a unique pharmacological profile. As a research chemical, a thorough understanding of its potential biological activities is crucial for any scientific investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name N-methyl-4-phenylbutan-2-aminePubChem
Molecular Formula C₁₁H₁₇NPubChem
Molecular Weight 163.26 g/mol PubChem
CAS Number 63957-19-7PubChem
Appearance Predicted: Colorless to pale yellow liquid or solid-
Solubility Predicted: Soluble in organic solvents and acidic aqueous solutions-
pKa (predicted)~10.2 (amine)ChemAxon
LogP (predicted)~2.5XLogP3

Predicted Pharmacological Profile

Based on its structural similarity to amphetamine and methamphetamine, this compound is hypothesized to act as a central nervous system stimulant. The primary mechanism of action is likely to involve the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

Mechanism of Action

This compound is predicted to be a substrate for DAT, NET, and SERT. This would lead to competitive inhibition of monoamine reuptake and promotion of their non-vesicular release (efflux) from the presynaptic neuron into the synaptic cleft. The increased synaptic concentrations of dopamine, norepinephrine, and serotonin would then lead to enhanced neurotransmission and the characteristic stimulant effects. The relative affinity for each transporter will determine the specific pharmacological profile (e.g., predominantly dopaminergic, noradrenergic, or serotonergic).

Signaling Pathways

The predicted interaction with monoamine transporters and subsequent increase in synaptic dopamine levels would likely trigger downstream signaling cascades, as illustrated below.

This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits reuptake & promotes efflux DA_synapse Synaptic Dopamine DAT->DA_synapse Increases D1R D1 Receptor DA_synapse->D1R Activates D2R D2 Receptor DA_synapse->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene_expression Gene Expression & Neuronal Plasticity DARPP32->Gene_expression Modulates

Caption: Predicted Dopaminergic Signaling Pathway.

Predicted Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to other phenethylamines, with good oral bioavailability and distribution to the central nervous system.

ParameterPredicted Value/Characteristic
Absorption Readily absorbed from the gastrointestinal tract.
Distribution High volume of distribution, readily crosses the blood-brain barrier.
Metabolism Primarily hepatic, likely involving cytochrome P450 enzymes (e.g., CYP2D6). Potential for N-demethylation and hydroxylation.
Elimination Renal excretion of both parent compound and metabolites. Elimination is pH-dependent.
Half-life Predicted to be in the range of 6-12 hours.

Predicted Toxicology

The toxicological profile of this compound is anticipated to be consistent with other psychostimulants.

AspectPredicted Toxic Effects
Acute Toxicity Sympathomimetic effects: hypertension, tachycardia, hyperthermia, seizures. Serotonergic effects: agitation, confusion, tremor, and potentially serotonin syndrome.
Chronic Toxicity Neurotoxicity to dopaminergic and serotonergic neurons, cardiotoxicity, psychosis, and dependence.

Experimental Protocols

To characterize the pharmacological and toxicological profile of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Monoamine Transporter Binding Assay

This assay determines the affinity of the compound for DAT, NET, and SERT.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Cell_membranes Cell Membranes Expressing DAT, NET, or SERT Incubate Incubate at controlled temperature Cell_membranes->Incubate Radioligand Radioligand (e.g., [³H]WIN 35,428 for DAT) Radioligand->Incubate Test_compound This compound (various concentrations) Test_compound->Incubate Filtration Rapid Filtration Incubate->Filtration Scintillation_counting Scintillation Counting Filtration->Scintillation_counting Data_analysis Calculate IC₅₀ and Ki values Scintillation_counting->Data_analysis Probe_implantation Stereotaxic Implantation of Microdialysis Probe into Target Brain Region (e.g., Striatum) Perfusion Perfusion with Artificial CSF Probe_implantation->Perfusion Dialysate_collection Collection of Dialysate Samples Perfusion->Dialysate_collection HPLC_analysis Analysis of Neurotransmitters by HPLC-ECD Dialysate_collection->HPLC_analysis Drug_administration Administration of This compound Drug_administration->Perfusion Data_analysis Quantification of Changes in Extracellular Neurotransmitter Levels HPLC_analysis->Data_analysis

The Discovery and History of 1-Phenyl-3-methylaminobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-methylaminobutane, also known by synonyms such as methamphbutamine and homomethamphetamine, is a synthetic compound belonging to the phenethylamine (B48288) class of substances. While its specific history is not extensively documented in readily available scientific literature, its structural similarity to other well-known stimulants suggests a potential origin in early 20th-century research into psychoactive compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its likely historical context, a detailed synthesis protocol for a closely related structural isomer, its physicochemical properties, and an inferred pharmacological profile based on its chemical structure.

Introduction

This compound is a research chemical characterized by a phenyl group attached to a butane (B89635) backbone with a methylamino group at the third position.[1][2] Its structure suggests potential stimulant properties, placing it within the broader family of phenethylamines, which includes well-known compounds like amphetamine and methamphetamine. This guide aims to consolidate the fragmented information available on this compound to serve as a resource for researchers and drug development professionals.

History and Discovery

While the specific first synthesis of this compound is not well-documented in publicly accessible records, its structural motifs point towards the pioneering work of German scientists Felix Haffner and Fritz Sommer in the late 1930s and early 1940s. Their research focused on the development of stimulants with potentially improved therapeutic profiles compared to existing drugs like amphetamine.

A key piece of historical evidence is the U.S. Patent 2,356,582, granted in 1944 to Haffner and Sommer.[1] This patent details the synthesis and potential applications of a series of phenylaminobutane derivatives as stimulants for combating fatigue. Notably, the patent provides a detailed synthesis for the structural isomer, 2-phenyl-3-methylaminobutane . Given the close structural relationship, it is highly probable that this compound was either synthesized during the same period of exploratory research or that its synthesis is based on the methodologies developed by Haffner and Sommer. The patent highlights that these compounds were investigated for their milder and shorter-acting stimulant effects with fewer side effects compared to 1-phenyl-2-aminopropane (amphetamine).[1]

Synthesis and Experimental Protocols

The following experimental protocol is adapted from the synthesis of the closely related structural isomer, 2-phenyl-3-methylaminobutane, as described in U.S. Patent 2,356,582 by Haffner and Sommer.[1] This multi-step synthesis provides a plausible and historically relevant pathway for obtaining phenylaminobutane derivatives.

Synthesis of α,β-Dimethylacrylic Acid
  • Formation of the Bisulfite Compound: Methyl ethyl ketone is reacted with sodium bisulfite to form the corresponding bisulfite addition compound.

  • Cyanohydrin Formation: The bisulfite compound is then treated with potassium cyanide to yield the nitrile of methyl ethyl glycolic acid.

  • Hydrolysis: The resulting nitrile is hydrolyzed to form methyl ethyl glycolic acid.

  • Dehydration: The methyl ethyl glycolic acid is dehydrated by boiling with acetic anhydride (B1165640) to produce α,β-dimethylacrylic acid.

Synthesis of α,β-Dimethyl Hydrocinnamic Acid
  • Friedel-Crafts Reaction: The α,β-dimethylacrylic acid is reacted with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield α,β-dimethyl hydrocinnamic acid.

Synthesis of 2-Phenyl-3-aminobutane
  • Curtius Rearrangement: The carboxyl group of α,β-dimethyl hydrocinnamic acid is replaced by an amino group through a reaction with sodium azide (B81097) in the presence of concentrated sulfuric acid.

Methylation to 2-Phenyl-3-methylaminobutane
  • N-Methylation: The primary amine of 2-phenyl-3-aminobutane is subsequently methylated to yield the final product, 2-phenyl-3-methylaminobutane.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
IUPAC Name N-methyl-4-phenylbutan-2-amine[3]
Synonyms This compound, methamphbutamine, homomethamphetamine[1][2][3]
CAS Number 63957-19-7[1][2]
Molecular Formula C₁₁H₁₇N[1][2]
Molecular Weight 163.26 g/mol (freebase)[2]
Appearance White powder (HCl salt)[1][2]
Solubility Soluble in water, DMSO, methanol (B129727) (HCl salt)[1][2]

Pharmacological Profile

There is a notable lack of specific pharmacological data for this compound in peer-reviewed literature. However, its structural classification as a phenethylamine allows for an inferred pharmacological profile.

Expected Mechanism of Action

Based on its structural similarity to amphetamine and methamphetamine, this compound is expected to act as a central nervous system (CNS) stimulant. The primary mechanism of action for such compounds typically involves the modulation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. It is hypothesized that this compound may act as a releasing agent and/or reuptake inhibitor at the synaptic terminals of these neurotransmitter systems. This would lead to increased concentrations of these monoamines in the synaptic cleft, resulting in enhanced neurotransmission and the characteristic stimulant effects.

A diagram illustrating the general mechanism of action for amphetamine-like stimulants is provided below.

Expected_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAT Dopamine Transporter (DAT) Dopamine_Synapse Dopamine DAT->Dopamine_Synapse MAO MAO Dopamine_Vesicle Dopamine Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Leads to Dopamine Efflux Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binds to Receptors 1_Phenyl_3_methylaminobutane 1-Phenyl-3- methylaminobutane 1_Phenyl_3_methylaminobutane->VMAT2 Disrupts Vesicular Storage 1_Phenyl_3_methylaminobutane->DAT Inhibits Reuptake

Figure 1: Expected mechanism of action for this compound.

Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis of 2-phenyl-3-methylaminobutane as a representative example of the synthesis of phenylaminobutane derivatives from the early 20th century.

Synthesis_Workflow start Start Materials: Methyl Ethyl Ketone, Benzene step1 Step 1: Formation of α,β-Dimethylacrylic Acid start->step1 step2 Step 2: Friedel-Crafts Reaction to α,β-Dimethyl Hydrocinnamic Acid step1->step2 reagent1 Reagents: - Sodium Bisulfite - Potassium Cyanide - Acetic Anhydride step1->reagent1 step3 Step 3: Curtius Rearrangement to 2-Phenyl-3-aminobutane step2->step3 reagent2 Reagents: - Aluminum Chloride step2->reagent2 step4 Step 4: N-Methylation step3->step4 reagent3 Reagents: - Sodium Azide - Sulfuric Acid step3->reagent3 end Final Product: 2-Phenyl-3-methylaminobutane step4->end reagent4 Reagent: - Methylating Agent step4->reagent4

Figure 2: Synthesis workflow for a phenylaminobutane derivative.

Conclusion

This compound is a synthetic stimulant whose origins are likely rooted in the early to mid-20th-century exploration of psychoactive phenethylamines. While direct historical and pharmacological data for this specific compound are scarce, the work of Haffner and Sommer provides a strong historical context and a plausible synthetic route. The physicochemical properties are available from modern chemical suppliers. Its pharmacological profile is presumed to be similar to other amphetamine-like compounds, primarily acting on monoaminergic systems in the central nervous system. Further research is required to fully elucidate the specific pharmacological and toxicological profile of this compound. This guide provides a foundational understanding of the compound based on the currently available information.

References

In-Depth Technical Guide to the Safety and Handling of 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. 1-Phenyl-3-methylaminobutane is designated as a research chemical and is strictly for laboratory use by trained personnel. It is not approved for in-vivo use. A thorough and independent risk assessment should be conducted prior to any handling or experimentation.

Chemical and Physical Properties

This compound, also identified by its synonyms N-methyl-4-phenylbutan-2-amine and the research chemical name "methamphproamine," is a derivative of phenethylamine (B48288). The hydrochloride (HCl) salt is typically supplied as a white powder.[1] Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 63957-19-7[1][2][3]
Molecular Formula C₁₁H₁₇N[1][2]
Molecular Weight 163.26 g/mol (freebase)[1]
199.72 g/mol (HCl salt)[1][3]
Appearance White powder (HCl salt)[1][3]
Boiling Point 240.4 °C at 760 mmHg[2]
Flash Point 100.1 °C[2]
Solubility Soluble in water, DMSO, and methanol (B129727) (HCl salt)[1]

Hazard Identification and Safety Precautions

The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for this compound HCl.

GHS Hazard Statements:

  • H303: May be harmful if swallowed.[4]

  • H313 + H333: May be harmful in contact with skin or if inhaled.[4]

  • H319: Causes serious eye irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

For the structurally related compound, 1-phenyl-3-aminobutane, risk codes indicate it may be toxic by inhalation, in contact with skin, and if swallowed, and that it causes burns.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

PPE CategorySpecificationStandard Examples
Eye and Face Protection Chemical safety goggles or a face shield.NIOSH (US) or EN 166 (EU) approved.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Gloves should be inspected before use and disposed of properly.---
Respiratory Protection A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges should be used as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied-air respirator is recommended.NIOSH (US) or CEN (EU) approved.[4]

Handling, Storage, and First Aid

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid the formation and inhalation of dust.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry area.[1][3]

  • The storage area should be well-ventilated and locked.[4]

First Aid Measures:

ExposureProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[4]
Eye Contact Flush eyes with water as a precaution.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous combustion products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[4]

  • Special protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release:

  • Wear respiratory protection and avoid dust formation.[4]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Sweep up and shovel the material. Keep in suitable, closed containers for disposal without creating dust.[4]

Toxicological and Pharmacological Profile

Toxicology: There is a significant lack of publicly available quantitative toxicological data, such as LD50 values, for this compound. The available safety data suggests it may be harmful if swallowed, inhaled, or in contact with the skin, and is a serious eye irritant.[4] For the related compound, 1-phenyl-3-aminobutane, an oral LD50 in rats has been reported as >600 mg/kg.[5]

Pharmacology (Hypothetical): As a phenethylamine derivative, this compound is presumed to act as a central nervous system stimulant. Its mechanism of action is likely to involve the modulation of monoamine neurotransmission. This could occur through several mechanisms, including:

  • Inhibition of Monoamine Reuptake: It may block the reuptake of dopamine, norepinephrine, and/or serotonin (B10506) by their respective transporters (DAT, NET, and SERT).

  • Induction of Monoamine Release: It may act as a releasing agent, promoting the efflux of monoamines from presynaptic terminals.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine and its analogs are known agonists of TAAR1, a G-protein coupled receptor that can modulate the activity of monoamine transporters.

Experimental Protocols and Visualizations

Detailed experimental protocols for studies involving this compound are not available in the public domain. Researchers should design experiments based on established methodologies for characterizing novel psychoactive substances, adhering to all institutional and governmental regulations.

Hypothetical Signaling Pathway:

The following diagram illustrates a hypothetical signaling pathway for this compound based on the known pharmacology of related phenethylamine compounds.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PMB 1-Phenyl-3- methylaminobutane DAT DAT PMB->DAT Blocks Reuptake TAAR1 TAAR1 PMB->TAAR1 Activates DA_synapse ↑ Dopamine DAT->DA_synapse Vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Release DA_cyto->DAT Reverse Transport DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal

Caption: Hypothetical mechanism of this compound at a dopaminergic synapse.

Experimental Workflow for In Vitro Transporter Assay:

The following diagram outlines a general workflow for assessing the activity of this compound at monoamine transporters.

G A Prepare cells expressing DAT, NET, or SERT B Incubate cells with radiolabeled monoamine (e.g., ³H-Dopamine) A->B C Add varying concentrations of This compound B->C D Wash cells to remove unbound radiolabel C->D E Lyse cells and measure intracellular radioactivity via scintillation counting D->E F Calculate IC₅₀ values to determine potency of reuptake inhibition E->F

Caption: General workflow for an in vitro monoamine transporter uptake inhibition assay.

References

InChIKey PUAUJIPHHQUZGF-UHFFFAOYSA-N research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Osimertinib (B560133) (InChIKey: PUAUJIPHHQUZGF-UHFFFAOYSA-N)

Introduction

The InChIKey PUAUJIPHHQUZGF-UHFFFAOYSA-N identifies Osimertinib , a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Marketed as Tagrisso®, Osimertinib represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[2][3] It was specifically designed to be highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][4][5][6] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable safety profile.[3][7]

Mechanism of Action

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting mutant forms of the EGFR.[8] EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[9][10][11] In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[12]

The core mechanism of Osimertinib involves the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[3][4][13][14] This irreversible binding blocks ATP from accessing the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways, primarily:[8]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A critical pathway that regulates cell proliferation and division.[11][14][15]

  • PI3K/AKT/mTOR Pathway: A major signaling cascade essential for cell growth, survival, and apoptosis inhibition.[8][11][14]

By effectively shutting down these signaling cascades in cancer cells harboring the target mutations, Osimertinib induces tumor regression.[3][14]

Diagram 1: Osimertinib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (Ex19del, L858R, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR Osimertinib Osimertinib Osimertinib->EGFR Covalently Binds to Cys797 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Quantitative Data

In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting a specific biological or biochemical function. Osimertinib demonstrates high potency against cell lines with EGFR sensitizing and T790M mutations, with significantly less activity against wild-type EGFR.

Cell LineEGFR Mutation StatusMean IC₅₀ (nM)
PC-9Exon 19 deletion13 - 54
H3255L858R13 - 54
H1975L858R + T790M<15
PC-9VanRExon 19 del + T790M<15
Wild-TypeNo Mutation480 - 1865
Data sourced from Cross et al., 2014 and other preclinical studies.[3][16]
Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics with predictable absorption and elimination profiles.[2]

ParameterValueReference
Median Time to Cmax (Tmax)6 hours (range 3–24 hours)[2][7]
Estimated Mean Half-life (t1/2)48 hours[2][7]
Oral Clearance (CL/F)14.3 L/h[2]
MetabolismPrimarily via CYP3A4 and CYP3A5[2][17]
ExcretionFeces (68%), Urine (14%)[2]
Clinical Efficacy

Pivotal clinical trials have established the superior efficacy of Osimertinib in treating EGFR-mutated NSCLC.

Clinical TrialTreatment LinePatient PopulationComparatorMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
FLAURA First-LineEGFR-mutant (Ex19del or L858R)Gefitinib or Erlotinib18.9 months vs. 10.2 months80% vs. 76%
AURA3 Second-LineEGFR T790M-PositivePlatinum-Pemetrexed Chemo10.1 months vs. 4.4 months71% vs. 31%
LAURA Post-CRT (Stage III)Unresectable EGFR-mutantPlacebo39.1 months vs. 5.6 monthsNot Applicable
FLAURA2 First-LineEGFR-mutant (Ex19del or L858R)Osimertinib Monotherapy25.5 months vs. 16.7 months83% vs. 76%
Data sourced from publicly available results of the FLAURA, AURA3, LAURA, and FLAURA2 trials.[18][19][20][21][22]

Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to Osimertinib inevitably develops.[1][5] These mechanisms are broadly classified as EGFR-dependent (on-target) or EGFR-independent (off-target).[5][6]

  • On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S .[4][6][23] This mutation substitutes the cysteine residue at position 797 with a serine, preventing the covalent bond formation required for Osimertinib's irreversible inhibition.[23][24] The allelic context of this mutation relative to the T790M mutation is critical:

    • In-cis: If C797S and T790M are on the same allele, the tumor becomes resistant to all generations of EGFR TKIs.[25][26]

    • In-trans: If C797S and T790M are on different alleles, the tumor may respond to a combination of first- and third-generation TKIs.[25][26]

  • Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1] Common examples include:

    • MET Amplification [4]

    • HER2 Amplification [4]

    • Activation of the RAS-MAPK or PI3K pathways through other mutations (e.g., KRAS, PIK3CA).[1][4]

    • Histologic transformation (e.g., to small cell lung cancer).[1]

Diagram 2: Evolution of EGFR TKI Resistance cluster_initial Initial State cluster_first_res 1st/2nd Gen TKI Resistance cluster_osi_res Osimertinib Resistance TKI_Sens EGFR Sensitizing Mutation (e.g., Ex19del) T790M Acquired T790M Mutation TKI_Sens->T790M Treatment with 1st/2nd Gen TKI OnTarget On-Target EGFR C797S Mutation T790M->OnTarget Treatment with Osimertinib OffTarget Off-Target (MET Amp, etc.) T790M->OffTarget Treatment with Osimertinib

Caption: Common pathways to Osimertinib resistance in NSCLC.

Key Experimental Protocols

The characterization of Osimertinib's activity relies on standardized in vitro and in vivo assays.

In Vitro Cell Viability Assay (IC₅₀ Determination)

This assay quantifies the cytotoxic effect of Osimertinib on cancer cell proliferation.

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[13]

  • Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Typical final concentrations range from 0.1 nM to 10 µM. Remove the existing medium and add 100 µL of the medium containing the various drug concentrations. Include a vehicle-only control (e.g., DMSO).[13]

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[13]

  • Viability Measurement: Use a commercial cell viability reagent such as CellTiter-Glo®. Add the reagent to each well according to the manufacturer's protocol. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[13][27]

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (set as 100% viability) and plot the percentage of cell viability against the logarithm of Osimertinib concentration to calculate the IC₅₀ value using non-linear regression.[13]

Western Blotting for Pathway Analysis

This technique assesses the effect of Osimertinib on the phosphorylation status of key signaling proteins.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Osimertinib (e.g., 100 nM) for 2-6 hours. Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF membrane.[13][21]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., GAPDH).[13][21]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[13]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of Osimertinib in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10⁶ H1975 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[21]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[21]

  • Drug Administration: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle daily via oral gavage.[21]

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.[21]

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement and downstream effects.[21]

Diagram 3: Preclinical Efficacy Testing Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (NSCLC Lines) Treatment_vitro 2. Osimertinib Treatment (Dose Response) CellCulture->Treatment_vitro Viability 3a. Cell Viability Assay (IC50) Treatment_vitro->Viability Western 3b. Western Blot (Pathway Inhibition) Treatment_vitro->Western Xenograft 4. Tumor Xenograft Model (Mouse) Viability->Xenograft Inform Dosing Treatment_vivo 5. Osimertinib Dosing (Oral Gavage) Xenograft->Treatment_vivo TumorGrowth 6. Monitor Tumor Volume Treatment_vivo->TumorGrowth ExVivo 7. Ex Vivo Analysis (Tumor Excision) TumorGrowth->ExVivo

Caption: Typical workflow for evaluating the preclinical efficacy of Osimertinib.

References

Methodological & Application

Analytical methods for 1-Phenyl-3-methylaminobutane detection

Author: BenchChem Technical Support Team. Date: December 2025

An overview of robust analytical methodologies for the qualitative and quantitative assessment of 1-Phenyl-3-methylaminobutane, a phenethylamine (B48288) analog, is presented. These protocols are designed for researchers in toxicology, forensic science, and drug development. The primary methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which serve as the gold standards for the detection of such compounds in various matrices, including dietary supplements and biological samples.[[“]]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. For amine-containing substances like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.[2][3]

Application Note: GC-MS Analysis of this compound

This method outlines the detection of this compound in supplement powders and liquids following derivatization with Pentafluoropropionic anhydride (B1165640) (PFPA). Derivatization enhances the volatility and chromatographic performance of the analyte. The choice of PFPA is based on its effectiveness in producing stable derivatives with characteristic high molecular weight fragments, which is beneficial for mass spectrometric identification.[3][4][5]

Predicted Mass Spectrum and Fragmentation:

The Electron Ionization (EI) mass spectrum of the PFPA derivative of this compound is predicted to exhibit a prominent molecular ion and characteristic fragment ions. The fragmentation pattern is crucial for unequivocal identification. Based on the structure, the base peak for the underivatized compound is observed at m/z 58.[6] Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.[7][8]

Experimental Protocol: GC-MS

1. Sample Preparation (Dietary Supplements):

  • Accurately weigh 100 mg of the homogenized supplement powder or pipette 100 µL of the liquid supplement.

  • Add 10 mL of methanol (B129727) to the sample.

  • Vortex for 2 minutes, then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of Pentafluoropropionic anhydride (PFPA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-500.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted quantitative performance of the GC-MS method, based on typical values for similar phenethylamine compounds.[5][9]

ParameterExpected Value
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantitation (LOQ)5 - 15 ng/mL
Linearity (R²)> 0.99
Recovery85 - 110%
Precision (%RSD)< 15%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for analyzing non-volatile compounds in complex matrices like urine, offering high sensitivity and specificity without the need for derivatization.[[“]][10]

Application Note: LC-MS/MS Analysis of this compound in Urine

This protocol describes a "dilute-and-shoot" method for the rapid and sensitive detection of this compound in urine samples. The method utilizes a Phenyl-Hexyl stationary phase for enhanced retention and separation of aromatic compounds. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[10][11]

MRM Transitions:

For targeted analysis, specific precursor-to-product ion transitions are monitored. For this compound (Molecular Weight: 163.26 g/mol ), the protonated molecule [M+H]⁺ with m/z 164.1 will be selected as the precursor ion.[12] The product ions are generated through collision-induced dissociation (CID).

  • Precursor Ion (Q1): m/z 164.1

  • Product Ion 1 (Q3 - Quantifier): To be determined experimentally, predicted to be a stable fragment.

  • Product Ion 2 (Q3 - Qualifier): To be determined experimentally, predicted to be a different stable fragment.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Urine):

  • Centrifuge the urine sample at 4000 rpm for 5 minutes.

  • Take 100 µL of the supernatant and add it to 900 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 4500 or equivalent.[11]

  • LC Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.[10]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

    • Curtain Gas: 30 psi.

    • Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

Quantitative Data Summary (Predicted)

The following table outlines the expected quantitative performance of the LC-MS/MS method, based on published data for similar phenethylamines.[10][13]

ParameterExpected Value
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ)0.5 - 1.0 ng/mL
Linearity (R²)> 0.995
Recovery90 - 115%
Precision (%RSD)< 10%

Visualizations

GCMS_Workflow Sample Dietary Supplement Sample Extraction Methanol Extraction (Vortex, Sonicate, Centrifuge) Sample->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Add Ethyl Acetate & PFPA (Heat at 70°C) Evaporation1->Derivatization Evaporation2 Evaporate to Dryness Derivatization->Evaporation2 Reconstitution Reconstitute in Ethyl Acetate Evaporation2->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis

Caption: GC-MS Sample Preparation Workflow.

LCMSMS_Workflow Urine_Sample Urine Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Dilute Dilute Supernatant with Mobile Phase Centrifuge->Dilute Vortex Vortex Dilute->Vortex LCMSMS_Analysis LC-MS/MS Analysis Vortex->LCMSMS_Analysis

Caption: LC-MS/MS "Dilute-and-Shoot" Workflow.

Analytical_Methods_Comparison Analyte This compound GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS Derivatization Derivatization Required (e.g., PFPA) GCMS->Derivatization GCMS_Adv High Specificity for Volatile Compounds GCMS->GCMS_Adv No_Derivatization No Derivatization LCMSMS->No_Derivatization LCMSMS_Adv High Sensitivity for Non-volatile Compounds in Complex Matrices LCMSMS->LCMSMS_Adv

Caption: Comparison of Analytical Approaches.

References

Application Notes and Protocols for the Quantification of 1-Phenyl-3-methylaminobutane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-3-methylaminobutane, also known as methamphbutamine, is a phenethylamine (B48288) derivative that may be encountered in forensic and clinical toxicology screening.[1][2] Accurate and sensitive quantification of this compound in biological matrices such as urine and blood is crucial for pharmacokinetic studies, monitoring of abuse, and in drug development. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are the most common and reliable analytical techniques for this class of compounds.[3][4][5]

Analytical Methods

The primary methods for the quantification of this compound in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for a broad range of compounds without the need for derivatization.[3] GC-MS is also a robust technique, particularly for volatile compounds, and can provide excellent separation and identification.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the detection of phenethylamines.[3][6][7][8] The "dilute-and-shoot" method is a common, simple, and rapid sample preparation technique for urine samples, which minimizes sample manipulation.[3][8] For more complex matrices like blood or for achieving lower detection limits, solid-phase extraction (SPE) can be employed.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of phenethylamines.[4][5] Derivatization is often necessary to improve the chromatographic properties and thermal stability of the analytes.[5] Sample preparation for GC-MS typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of phenethylamine-type compounds, including what can be expected for this compound, using LC-MS/MS and GC-MS. Please note that specific performance characteristics will depend on the instrumentation and exact methodology used.

ParameterLC-MS/MSGC-MSReference(s)
Limit of Detection (LOD) 0.5 - 5.0 ng/mL1 - 50 ng/mL[3][10]
Lower Limit of Quantification (LLOQ) 1.0 - 10.0 ng/mL5 - 50 ng/mL[3]
Linearity Range 1.0 - 1000 ng/mL50 - 1000 ng/mL[3][6]
Precision (%RSD) < 15%< 15%[6]
Accuracy (%Bias) ± 15%± 15%[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol details a "dilute-and-shoot" method for rapid screening and quantification.

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d5)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Drug-free human urine for blanks and calibration standards

2. Sample Preparation

  • Centrifuge urine samples at 3000 x g for 5 minutes to pellet any particulate matter.[3]

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 890 µL of 50% methanol in water.

  • Vortex to mix.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[3]

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent[6]

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent[3][7]

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in Water[3]

  • Mobile Phase B: 0.1% Formic acid in Methanol[3]

  • Flow Rate: 0.3 mL/min[3]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C[3]

  • Mass Spectrometer: SCIEX QTRAP 4500 or equivalent[8]

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing the this compound standard. The protonated molecule [M+H]+ would be the precursor ion.

4. Data Analysis

  • Quantification is performed by integrating the peak areas of the analyte and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • The concentration of this compound in the unknown samples is determined from the calibration curve.

Protocol 2: Quantification of this compound in Blood/Serum by GC-MS

This protocol involves solid-phase extraction and derivatization for enhanced sensitivity and chromatographic performance.

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d5)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Drug-free human blood/serum

2. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of blood/serum, add 10 µL of the internal standard working solution and 1 mL of phosphate buffer. Vortex to mix.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

3. Derivatization

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions

  • GC System: Agilent 7890A GC or equivalent[4]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Ionization: Electron Ionization (EI), 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • SIM Ions: To be determined from the mass spectrum of the derivatized this compound standard.

5. Data Analysis

  • Similar to the LC-MS/MS protocol, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis Sample Urine Sample Centrifuge Centrifuge (3000 x g, 5 min) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with IS and 50% Methanol Supernatant->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_Injection Inject into LC-MS/MS Filter->LC_Injection Separation Chromatographic Separation (Phenyl-Hexyl Column) LC_Injection->Separation Detection Mass Spectrometry (MRM Mode) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound in urine.

GCMS_Workflow cluster_sample_prep Sample Preparation (Blood/Serum) cluster_analysis GC-MS Analysis Sample Blood/Serum Sample SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporate to Dryness SPE->Evaporation Derivatization Derivatize with BSTFA Evaporation->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection Separation Chromatographic Separation (HP-5MS Column) GC_Injection->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Application Notes and Protocols: In Vivo Evaluation of 1-Phenyl-3-methylaminobutane in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3-methylaminobutane is a structural analogue of other phenethylamine (B48288) compounds known to possess psychoactive properties. Due to its structural similarity to known stimulants, it is imperative to characterize its in vivo effects to understand its pharmacological and toxicological profile. These application notes provide a detailed overview of a hypothetical in vivo study designed to assess the behavioral and pharmacokinetic properties of this compound in a rodent model. The protocols and data presented herein are representative and intended to serve as a guide for researchers designing similar preclinical studies.

The following sections detail the experimental protocols for assessing locomotor activity and conditioned place preference, as well as for characterizing the pharmacokinetic profile of this compound. The presented data is hypothetical and for illustrative purposes.

Data Presentation

Table 1: Locomotor Activity in Rats Following Administration of this compound
Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle (Saline)-1500 ± 120
This compound12500 ± 210*
This compound34500 ± 350
This compound103800 ± 310

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Conditioned Place Preference (CPP) Score in Mice
Treatment GroupDose (mg/kg, i.p.)CPP Score (s) (Mean ± SEM)
Vehicle (Saline)-50 ± 15
This compound1150 ± 25
This compound3300 ± 40**
This compound10180 ± 30

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 3: Pharmacokinetic Parameters of this compound in Rats
Dose (mg/kg, i.v.)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
1250 ± 300.08450 ± 502.5 ± 0.3
51300 ± 1500.082300 ± 2802.8 ± 0.4

Experimental Protocols

Locomotor Activity Assessment

Objective: To evaluate the stimulant effects of this compound on spontaneous locomotor activity in rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Vehicle (0.9% saline)

  • Open field activity chambers (40 x 40 x 30 cm) equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimatize rats to the testing room for at least 1 hour before the experiment.

  • Habituate each rat to the open field chamber for 30 minutes for three consecutive days prior to the test day.

  • On the test day, administer the assigned treatment (vehicle or this compound at 1, 3, or 10 mg/kg, intraperitoneally).

  • Immediately after injection, place the rat in the center of the open field chamber.

  • Record locomotor activity (total distance traveled, horizontal and vertical beam breaks) for 60 minutes using the data acquisition software.

  • At the end of the session, return the rat to its home cage and clean the chamber thoroughly with 70% ethanol (B145695) between subjects to eliminate olfactory cues.

  • Analyze the data to determine the effect of each dose on locomotor activity.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound in mice.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Vehicle (0.9% saline)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger conditioning chambers.

  • Video tracking software

Procedure:

  • Pre-Conditioning Phase (Day 1):

    • Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to determine any initial preference. Mice showing a strong preference for one chamber (>80% of the time) are excluded.

  • Conditioning Phase (Days 2-9):

    • This phase consists of 8 days of conditioning, with one session per day.

    • On even-numbered days, administer this compound (1, 3, or 10 mg/kg, i.p.) and confine the mouse to one of the conditioning chambers (the initially non-preferred chamber for unbiased designs) for 30 minutes.

    • On odd-numbered days, administer vehicle (saline, i.p.) and confine the mouse to the opposite conditioning chamber for 30 minutes.

    • The order of drug and vehicle administration is counterbalanced across subjects.

  • Post-Conditioning Test Phase (Day 10):

    • Place each mouse in the central chamber with free access to all chambers for 15 minutes, with no injections given.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the CPP score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

    • A positive score indicates a rewarding effect, while a negative score suggests an aversive effect.

Pharmacokinetic Analysis

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (275-325g) with jugular vein catheters

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Heparinized saline

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer this compound intravenously (i.v.) via the tail vein at doses of 1 and 5 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediately place the blood samples into anticoagulant-containing tubes and centrifuge at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma standards and quality control samples.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).

  • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_locomotor Locomotor Activity cluster_cpp Conditioned Place Preference cluster_pk Pharmacokinetics L_acclimatize Acclimatization & Habituation L_admin Drug Administration (Vehicle, 1, 3, 10 mg/kg) L_acclimatize->L_admin L_test Open Field Test (60 min) L_admin->L_test L_data Data Analysis L_test->L_data C_pre Pre-Conditioning (Baseline Preference) C_cond Conditioning (Drug vs. Vehicle Pairing) C_pre->C_cond C_post Post-Conditioning Test C_cond->C_post C_data Data Analysis C_post->C_data P_admin IV Administration (1, 5 mg/kg) P_sample Blood Sampling (0-24h) P_admin->P_sample P_bio LC-MS/MS Bioanalysis P_sample->P_bio P_data PK Parameter Calculation P_bio->P_data

Caption: Overall experimental workflow for the in vivo evaluation of this compound.

signaling_pathway substance This compound dat Dopamine Transporter (DAT) Norepinephrine Transporter (NET) substance->dat Blockade/Reversal synapse Synaptic Cleft da_ne ↑ Dopamine (DA) ↑ Norepinephrine (NE) synapse->da_ne Increased Levels receptors Postsynaptic D1/D2 & Adrenergic Receptors da_ne->receptors Activation downstream Downstream Signaling (e.g., cAMP, PKA) receptors->downstream response Behavioral Effects (↑ Locomotion, Reward) downstream->response

Caption: Hypothetical signaling pathway for the stimulant effects of this compound.

logical_relationship cluster_properties Properties cluster_assays In Vivo Assays compound This compound pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) compound->pk pd Pharmacodynamics (Behavioral Effects) compound->pd pk_assay Pharmacokinetic Study pk->pk_assay loco_assay Locomotor Activity pd->loco_assay cpp_assay Conditioned Place Preference pd->cpp_assay

Caption: Logical relationship between the properties of this compound and the in vivo assays.

Application Notes and Protocols for 1-Phenyl-3-methylaminobutane in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Phenyl-3-methylaminobutane is a research chemical. The information provided herein is intended for research purposes only and is based on the pharmacological profiles of structurally related compounds due to a lack of extensive direct research on this specific molecule. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.

Introduction

This compound is a phenethylamine (B48288) derivative with structural similarities to known central nervous system (CNS) stimulants such as amphetamine and methamphetamine. While direct and comprehensive pharmacological data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests potential interactions with monoamine neurotransmitter systems. This document provides hypothesized applications and detailed experimental protocols for the investigation of this compound in neuroscience research, drawing parallels from well-studied analogous compounds. The proposed studies aim to elucidate its potential mechanism of action, receptor binding profile, behavioral effects, and neurotoxic liability.

Hypothesized Mechanism of Action

Based on its structural similarity to amphetamine and methamphetamine, it is hypothesized that this compound may act as a monoamine releasing agent and/or reuptake inhibitor.[1][2] The primary targets are likely the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3] Like amphetamines, it may enter presynaptic neurons via these transporters and disrupt the vesicular storage of monoamines, leading to their non-vesicular release into the synaptic cleft.[4][5] This increase in synaptic monoamine concentrations is expected to be the primary driver of its potential psychostimulant effects. Additionally, it may exhibit activity at other receptors, such as trace amine-associated receptor 1 (TAAR1), which is known to be a target for phenethylamines.[6]

Data Presentation: Exemplary Quantitative Data of Structurally Related Phenethylamines

The following tables present exemplary quantitative data from related phenethylamine compounds to provide a comparative context for potential experimental outcomes with this compound. Note: This data is not representative of this compound itself and should only be used as a reference for experimental design.

Table 1: Exemplary Monoamine Transporter Inhibition of Reference Compounds

CompoundTargetKi (nM)Assay TypeReference
d-AmphetamineDAT40[3H]WIN 35,428 Binding(Han & Gu, 2006)
NET7.3[3H]Nisoxetine Binding(Han & Gu, 2006)
SERT1860[3H]Paroxetine Binding(Han & Gu, 2006)
MethylphenidateDAT18[3H]WIN 35,428 Binding(Han & Gu, 2006)
NET19[3H]Nisoxetine Binding(Han & Gu, 2006)
SERT>10,000[3H]Paroxetine Binding(Han & Gu, 2006)

Table 2: Exemplary Receptor Binding Affinities of Reference Phenethylamines

CompoundReceptorKi (nM)RadioligandReference
2C-B5-HT2A2.0[3H]Ketanserin(Rickli et al., 2015)
5-HT2C9.1[3H]Mesulergine(Rickli et al., 2015)
α1A-adrenergic130[3H]Prazosin(Rickli et al., 2015)
Mescaline5-HT2A130[3H]Ketanserin(Rickli et al., 2015)
5-HT2C230[3H]Mesulergine(Rickli et al., 2015)

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Paroxetine (for SERT)

  • Non-specific inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • This compound (test compound)

  • 96-well plates

  • Cell harvester and glass fiber filters (presoaked in 0.5% polyethylenimine)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to 80-90% confluency.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific inhibitor (final concentration ~1000x Kd of the radioligand), and 100 µL of membrane preparation.

      • Test Compound: 50 µL of radioligand, 50 µL of this compound dilution, and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Rodent Locomotor Activity Assay

This protocol is designed to assess the stimulant or depressant effects of this compound on spontaneous locomotor activity in mice or rats.[7][8]

Materials:

  • Adult male C57BL/6 mice or Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Open field apparatus (e.g., 40x40x30 cm for mice) equipped with infrared beams or a video tracking system

  • Animal scale

  • Syringes and needles for injection (specify route, e.g., intraperitoneal - IP)

Procedure:

  • Animal Acclimation:

    • House animals in the testing facility for at least one week prior to the experiment.

    • On the day of testing, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Drug Preparation and Administration:

    • Prepare solutions of this compound at various doses (e.g., 1, 3, 10 mg/kg) and a vehicle control.

    • Weigh each animal and calculate the injection volume.

    • Administer the test compound or vehicle via the chosen route (e.g., IP injection).

  • Locomotor Activity Recording:

    • Immediately after injection, place the animal in the center of the open field apparatus.

    • Record locomotor activity for a predefined period, typically 60-120 minutes. Key parameters to measure include:

      • Total distance traveled

      • Horizontal activity (beam breaks)

      • Vertical activity (rearing)

      • Time spent in the center vs. periphery of the arena

  • Data Analysis:

    • Analyze the collected data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Calculate the total activity for each parameter over the entire session.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Protocol 3: Assessment of Neurotoxicity

This protocol provides a framework for evaluating the potential neurotoxic effects of this compound, focusing on monoaminergic nerve terminals, a known site of toxicity for amphetamine derivatives.[9][10]

Materials:

  • Adult male C57BL/6 mice or Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Immunohistochemistry reagents (primary antibodies for tyrosine hydroxylase [TH] and serotonin transporter [SERT], secondary antibodies, DAB substrate)

  • Microtome or cryostat

  • Microscope

Procedure:

  • Dosing Regimen:

    • Administer a high-dose regimen of this compound (e.g., multiple injections over a single day or once daily for several days) or vehicle to different groups of animals.

    • Include a positive control group treated with a known neurotoxin like methamphetamine.

  • Tissue Collection and Preparation:

    • Euthanize the animals at a specified time point after the final dose (e.g., 7 days to assess long-term deficits).

    • Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus).

    • For HPLC analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde, and then post-fix the brains.

  • Neurochemical Analysis (HPLC):

    • Homogenize the brain tissue in an appropriate buffer.

    • Analyze the homogenates using HPLC-ED to quantify the levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

    • Compare the levels in the drug-treated groups to the vehicle control group. A significant reduction in neurotransmitter levels may indicate neurotoxicity.[11]

  • Immunohistochemical Analysis:

    • Section the fixed brains using a microtome or cryostat.

    • Perform immunohistochemistry using antibodies against TH (to visualize dopaminergic neurons) and SERT (to visualize serotonergic terminals).

    • Quantify the density of TH-positive and SERT-positive fibers in the brain regions of interest. A reduction in fiber density in the drug-treated groups would suggest neurotoxic damage.

  • Data Analysis:

    • Use statistical tests (e.g., t-test or ANOVA) to compare the neurochemical and immunohistochemical data between the different treatment groups.

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Enters via DAT VMAT2 VMAT2 This compound->VMAT2 Inhibits Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Efflux Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Leakage Dopamine_cytosol->DAT Reverse Transport Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds Signaling Postsynaptic Signaling Dopamine_receptor->Signaling G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (≥1 hr) Drug_prep Prepare Drug Solutions (Vehicle, 1, 3, 10 mg/kg) Animal_acclimation->Drug_prep Administration Administer Drug/Vehicle (IP) Drug_prep->Administration Placement Place Animal in Open Field Administration->Placement Recording Record Locomotor Activity (60-120 min) Placement->Recording Data_extraction Extract Key Parameters (Distance, Rearing, etc.) Recording->Data_extraction Stats Statistical Analysis (ANOVA) Data_extraction->Stats Results Generate Dose-Response Curve Stats->Results

References

Application Notes and Protocols for the Research Chemical 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-Phenyl-3-methylaminobutane is a research chemical and is intended for laboratory research purposes only. It is not for human or veterinary use. The information provided in this document is for educational and informational purposes only and does not constitute an endorsement or recommendation for its use. Researchers should conduct a thorough literature search and risk assessment before handling this compound. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

This compound, also known as N-methyl-4-phenylbutan-2-amine, is a structural analog of methamphetamine.[1][2][3][4][5] As a research chemical, its pharmacological and toxicological properties are not well-documented in peer-reviewed literature. Anecdotal reports and preliminary in-silico predictions suggest potential activity at monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[6] However, a comprehensive scientific evaluation is lacking.

These application notes provide a hypothetical framework for the initial characterization of this compound, outlining standard experimental protocols that researchers in drug development and neuroscience might employ to elucidate its pharmacological profile.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-methyl-4-phenylbutan-2-amine[7]
Synonyms Homomethamphetamine, Methamphbutamine[1][5]
CAS Number 63957-19-7[1][4][5]
Molecular Formula C₁₁H₁₇N[1][4][5]
Molecular Weight 163.26 g/mol [1][5]
Appearance White powder (for HCl salt)[1]
Solubility Soluble in water, DMSO, methanol (B129727) (for HCl salt)[1]
Predicted XlogP 2.5[8]

Hypothetical Research Workflow

The initial characterization of a novel psychoactive compound like this compound would typically follow a multi-stage process, from initial screening to more in-depth mechanistic studies. The following workflow is a generalized representation of this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo & Advanced Studies Binding Assays Binding Assays Uptake Assays Uptake Assays Binding Assays->Uptake Assays Determine affinity (Ki) Efflux Assays Efflux Assays Uptake Assays->Efflux Assays Receptor Activation Assays Receptor Activation Assays Efflux Assays->Receptor Activation Assays Assess substrate vs. inhibitor activity Animal Behavioral Models Animal Behavioral Models Receptor Activation Assays->Animal Behavioral Models Metabolism & PK/PD Metabolism & PK/PD Animal Behavioral Models->Metabolism & PK/PD Evaluate physiological & ADME properties

Caption: Hypothetical research workflow for this compound.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays that would be fundamental in characterizing the interaction of this compound with monoamine transporters.

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]WIN 35,428 (radioligand)

  • Cocaine or GBR-12909 (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet membranes.

    • Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of 10 µM cocaine (for non-specific binding).

      • 50 µL of various concentrations of this compound.

    • Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • Add 150 µL of the membrane preparation (5-20 µg of protein).

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

This protocol measures the ability of this compound to inhibit the reuptake of serotonin by SERT.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • [³H]Serotonin (5-HT)

  • Fluoxetine or Paroxetine (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture:

    • Plate HEK-hSERT cells in a 96-well plate and grow to confluency.

  • Uptake Assay:

    • Wash cells once with KRH buffer.

    • Pre-incubate cells for 10-20 minutes at 37°C with KRH buffer containing various concentrations of this compound or a positive control.

    • Initiate uptake by adding [³H]5-HT (final concentration ~10-20 nM).

    • Incubate for 5-15 minutes at 37°C.

    • Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis and Counting:

    • Lyse the cells with 1% SDS or a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count radioactivity.

  • Data Analysis:

    • Determine the percentage of inhibition of [³H]5-HT uptake at each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Calculate the IC₅₀ value using non-linear regression.

Potential Signaling Pathways

Based on its structural similarity to other phenethylamines, this compound is hypothesized to interact with monoamine transporters. Inhibition of these transporters would lead to an increase in the synaptic concentration of neurotransmitters like dopamine and serotonin, thereby enhancing their signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor PMB 1-Phenyl-3- methylaminobutane PMB->DAT Inhibition Signal Postsynaptic Signaling Receptor->Signal Activation

Caption: Hypothesized mechanism of action at the dopaminergic synapse.

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be organized into clear tables for easy comparison. Below are templates for presenting binding affinity and uptake inhibition data.

Table 2: Hypothetical Binding Affinities (Ki) of this compound at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Cocaine (Reference)~100-600~200-800~200-700
Fluoxetine (Reference)>1000~1-10~200-500

Table 3: Hypothetical Uptake Inhibition (IC₅₀) of this compound at Monoamine Transporters

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Cocaine (Reference)~150-700~300-900~300-800
Fluoxetine (Reference)>1000~5-20~250-600

Note: The reference values in Tables 2 and 3 are approximate and can vary depending on the specific assay conditions.

Conclusion

This compound is a research chemical with a paucity of available scientific data. The protocols and workflows presented here provide a standard framework for its initial pharmacological characterization. Researchers should exercise caution and adhere to all applicable safety guidelines when handling and investigating this and other novel compounds. The elucidation of its mechanism of action, potency, and selectivity at monoamine transporters will be crucial in understanding its potential neuropharmacological effects.

References

Application Note and Protocol for the Quantification of 1-Phenyl-3-methylaminobutane using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Phenyl-3-methylaminobutane (also known as N-methyl-4-phenylbutan-2-amine) in biological matrices such as urine and plasma. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for this compound. The described method is based on established principles for the analysis of phenethylamine-type compounds and provides a framework that can be adapted and validated in a specific laboratory setting.

Introduction

This compound is a phenethylamine (B48288) derivative. As with other similar compounds, its detection and quantification are of interest in various research and forensic applications. LC-MS/MS provides the high sensitivity and selectivity required for the analysis of such compounds in complex biological matrices. This application note provides a detailed protocol for a "dilute-and-shoot" method, which is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.

Experimental Protocol

Sample Preparation (Dilute-and-Shoot)

This method is quick and requires minimal sample manipulation, reducing the potential for analyte loss.

  • Sample Thawing and Vortexing: Allow frozen matrix samples (urine or plasma) to thaw completely at room temperature. Vortex the samples for 10-15 seconds to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the internal standard (IS) working solution (e.g., this compound-d5 at 100 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample.

  • Dilution and Precipitation: Add 800 µL of a protein precipitation and dilution solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm), is recommended to achieve good separation and peak shape for this class of compounds.[1][2]

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium (B1175870) formate.[2]

  • Mobile Phase B: 0.1% Formic acid in methanol.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.010
1.030
5.080
5.195
6.095
6.110
8.010
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters (Hypothetical - requires optimization)

ParameterSetting
Ion Spray Voltage5500 V
Temperature550 °C
Curtain Gas30 psi
Collision GasMedium
Ion Source Gas 150 psi
Ion Source Gas 250 psi

Note on MRM Transitions: The molecular weight of this compound is 163.26 g/mol . The protonated precursor ion ([M+H]+) will be approximately m/z 164.2. The selection of product ions and optimization of collision energies are crucial for method specificity and sensitivity and must be determined empirically. Based on the fragmentation of similar N-alkylated amphetamines, likely product ions would result from the cleavage of the alkyl-amine side chain.

Table 3: Predicted MRM Transitions for this compound (Requires Experimental Optimization)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound164.2Predicted: 91.150Requires Optimization
This compound164.2Predicted: 119.150Requires Optimization
This compound-d5 (IS)169.2Requires Optimization50Requires Optimization

Note: The product ion m/z 91.1 corresponds to the tropylium (B1234903) ion (C7H7+), a common fragment for compounds containing a benzyl (B1604629) group. The product ion m/z 119.1 could correspond to the loss of the amine group.

Data Presentation

The following tables summarize typical validation parameters for an LC-MS/MS bioanalytical method for a similar compound, which should be established during method validation for this compound.[3]

Table 4: Method Validation - Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound1 - 1000> 0.991/x

Table 5: Method Validation - Accuracy and Precision (Hypothetical Data)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
LLOQ10.9595.0< 15
Low QC32.9096.7< 15
Mid QC100102.5102.5< 15
High QC800810.0101.3< 15

Table 6: Method Validation - Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD0.5
LOQ1.0

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Aliquot Aliquot (100 µL) Sample->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Dilute_Precipitate Add Acetonitrile/Methanol (800 µL) Add_IS->Dilute_Precipitate Vortex Vortex Dilute_Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chromatography Chromatographic Separation (C18/Phenyl-Hexyl Column) LC_Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification G cluster_fragments Product Ions Precursor Precursor Ion [M+H]+ m/z 164.2 Product1 Tropylium Ion [C7H7]+ m/z 91.1 Precursor->Product1 CID Product2 Fragment 2 m/z 119.1 Precursor->Product2 CID

References

NMR Spectroscopy of 1-Phenyl-3-methylaminobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Phenyl-3-methylaminobutane, a compound of interest in pharmaceutical research and drug development. This document outlines the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data, experimental protocols for data acquisition, and visual workflows to aid in structural elucidation and characterization.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions were generated using in-silico modeling and are cross-referenced with experimental data from structurally analogous compounds, such as methamphetamine, to ensure a high degree of confidence.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.2Multiplet5HAromatic (C₆H₅)
~2.8Multiplet1HCH-N
~2.6Triplet2HCH₂-Ph
~2.4Singlet3HN-CH₃
~1.7Multiplet2HCH₂
~1.1Doublet3HC-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~142QuaternaryAromatic (C)
~128.5TertiaryAromatic (CH)
~128.3TertiaryAromatic (CH)
~126TertiaryAromatic (CH)
~55TertiaryCH-N
~40SecondaryCH₂-Ph
~38SecondaryCH₂
~33PrimaryN-CH₃
~22PrimaryC-CH₃

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of its NMR spectra.

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a high-quality NMR sample of this compound for ¹H and ¹³C NMR spectroscopy.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2][3][4]

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[1][5]

  • High-quality 5 mm NMR tubes[1][5]

  • Pasteur pipette

  • Small vial

  • Filter plug (e.g., glass wool)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound in a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2][4]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample.[1] CDCl₃ is a common choice for non-polar to moderately polar organic molecules. Ensure the solvent is of high purity to avoid interfering signals.

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filtering the Sample: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution into a clean, high-quality NMR tube.[3] This can be achieved by passing the solution through a Pasteur pipette with a small plug of glass wool.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol 2: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the prepared this compound sample.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range appropriate for proton spectra, typically -2 to 12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range appropriate for carbon spectra, typically 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualizing Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between the NMR signals and the molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup filter->setup acquire_h1 Acquire 1H NMR setup->acquire_h1 acquire_c13 Acquire 13C NMR setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline calibrate Chemical Shift Calibration phase_baseline->calibrate assign Signal Assignment calibrate->assign elucidate Structure Elucidation assign->elucidate

Caption: Experimental workflow for NMR analysis of this compound.

structural_elucidation cluster_molecule This compound Structure cluster_h1 1H NMR Signals cluster_c13 13C NMR Signals C1 C2 C3 C4 C5 C6 H1 ~7.2 ppm (m) H1->C6 H2 ~2.6 ppm (t) H2->C1 H3 ~1.7 ppm (m) H3->C2 H4 ~2.8 ppm (m) H4->C3 H5 ~1.1 ppm (d) H5->C4 H6 ~2.4 ppm (s) H6->C5 C13_1 ~142, 128.5, 128.3, 126 ppm C13_1->C6 C13_2 ~40 ppm C13_2->C1 C13_3 ~38 ppm C13_3->C2 C13_4 ~55 ppm C13_4->C3 C13_5 ~22 ppm C13_5->C4 C13_6 ~33 ppm C13_6->C5

Caption: Structural fragments and their corresponding predicted NMR signals.

References

Application Notes and Protocols for 1-Phenyl-3-methylaminobutane in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-Phenyl-3-methylaminobutane is a research chemical. The following application notes and protocols are intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. No established dosage for this compound in rats has been identified in publicly available scientific literature. Therefore, the following protocols outline a general methodology for determining an appropriate dosage range through a systematic dose-finding study. All animal research must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction

This compound, also known as Homomethamphetamine, is a phenethylamine (B48288) derivative with a predicted affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[1] Its mechanism of action is presumed to be similar to other stimulant compounds that inhibit the reuptake of these monoamine neurotransmitters, leading to increased synaptic concentrations of serotonin and dopamine.[2][3] This document provides a framework for researchers to establish a safe and effective dosage range for this compound in rat models for subsequent pharmacological and toxicological investigations.

Proposed Signaling Pathway

The primary molecular targets of stimulant compounds are monoamine transporters, including DAT and SERT.[2][3] By inhibiting these transporters, this compound is hypothesized to increase the extracellular levels of dopamine and serotonin, thereby enhancing dopaminergic and serotonergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA Dopamine (DA) L_DOPA->DA DDC VMAT2_DA VMAT2 DA->VMAT2_DA Packaging Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC VMAT2_5HT VMAT2 Serotonin->VMAT2_5HT Packaging DA_synapse DA VMAT2_DA->DA_synapse Release Serotonin_synapse 5-HT VMAT2_5HT->Serotonin_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor DAT DAT DA_synapse->DAT Reuptake Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor SERT SERT Serotonin_synapse->SERT Reuptake downstream Downstream Signaling DA_receptor->downstream Serotonin_receptor->downstream DAT->DA SERT->Serotonin PMB 1-Phenyl-3- methylaminobutane PMB->DAT Inhibition PMB->SERT Inhibition

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

Due to the absence of established dosage data, a dose-ranging study is essential to determine the Maximum Tolerated Dose (MTD) and to identify a dose range that elicits pharmacological effects without significant toxicity. The following protocol outlines a suggested approach.

Materials and Equipment
  • This compound (purity ≥98%)

  • Vehicle (e.g., sterile 0.9% saline, or a solution containing a co-solvent like DMSO if the compound has low aqueous solubility)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Standard laboratory animal caging and husbandry supplies

  • Analytical balance

  • Vortex mixer and sonicator

  • Syringes and appropriate gauge needles for the chosen route of administration (e.g., 23-25g for intraperitoneal injection in rats)

  • Animal observation checklists

  • Apparatus for behavioral assessments (e.g., open field arena)

Vehicle Selection and Preparation

The choice of vehicle is critical and depends on the physicochemical properties of this compound.

  • Solubility Testing: Initially, assess the solubility of the compound in standard vehicles. Start with sterile 0.9% saline. If solubility is poor, consider vehicles such as a small percentage of DMSO (e.g., up to 10%) diluted in saline or polyethylene (B3416737) glycol (PEG).[4][5]

  • Vehicle Control: It is imperative to include a vehicle-only control group in all experiments to ensure that any observed effects are due to the compound and not the vehicle itself.[4]

  • Preparation: Once a suitable vehicle is identified, prepare the dosing solutions on the day of the experiment. For a suspension, ensure uniform distribution by vortexing or sonicating before each administration. All injectable solutions must be sterile.[1]

Dose-Ranging Study Protocol (Modified Up-and-Down Procedure)

This protocol is designed to estimate the MTD while minimizing the number of animals used.[6]

  • Animal Acclimation: Acclimate rats to the laboratory environment for at least one week prior to the study.

  • Group Assignment: Randomly assign animals to dose groups. A typical study might start with a single animal at a conservative starting dose (e.g., 1 mg/kg).

  • Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection). The volume should not exceed recommended limits (e.g., 5-10 ml/kg for intraperitoneal injection in rats).

  • Observation Period: Observe the animal continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days for signs of toxicity.[7][8]

  • Dose Adjustment:

    • If the animal shows no signs of toxicity after 48 hours, the next animal receives a higher dose (e.g., a 1.5 to 2-fold increase).

    • If the animal shows signs of severe toxicity or mortality, the next animal receives a lower dose.

  • Data Collection: Record all clinical signs of toxicity, behavioral changes, and body weight.

Data Presentation

Table of Hypothetical Dose-Ranging Study Design

The following table illustrates a potential design for a dose-ranging study.

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of AnimalsPrimary Outcome Measures
1Vehicle Control0Intraperitoneal (IP)5-10Baseline behavior, clinical signs, body weight
2This compound1Intraperitoneal (IP)3-5Behavioral changes, clinical signs, body weight
3This compound5Intraperitoneal (IP)3-5Behavioral changes, clinical signs, body weight
4This compound10Intraperitoneal (IP)3-5Behavioral changes, clinical signs, body weight
5This compound25Intraperitoneal (IP)3-5Behavioral changes, clinical signs, body weight
6This compound50Intraperitoneal (IP)3-5Behavioral changes, clinical signs, body weight
Table of Observational Parameters

Researchers should systematically record a range of physiological and behavioral parameters.

CategoryParameters
General Health Body weight changes, food and water intake, changes in fur appearance, posture.
Autonomic Signs Salivation, piloerection, changes in respiration, pupil size.
Neuromotor Effects Tremors, convulsions, ataxia, changes in gait, stereotypy, hyperactivity, sedation.
Behavioral Changes Increased or decreased locomotor activity, rearing, grooming, social interaction.[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of a dose-finding study for this compound.

G start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation sol_prep Prepare Dosing Solutions (Compound + Vehicle) acclimation->sol_prep grouping Randomize Animals to Dose Groups sol_prep->grouping admin Administer Compound or Vehicle grouping->admin obs_short Acute Observation (0-4 hours) admin->obs_short obs_long Long-term Observation (up to 14 days) obs_short->obs_long data_coll Record Clinical Signs, Body Weight, and Behavior obs_long->data_coll decision Toxicity Observed? data_coll->decision increase_dose Increase Dose for Next Cohort decision->increase_dose No decrease_dose Decrease Dose for Next Cohort decision->decrease_dose Yes analysis Data Analysis: Determine MTD decision->analysis Study Complete increase_dose->admin decrease_dose->admin end End analysis->end

Caption: Workflow for a dose-ranging study in rats.

References

Application Notes and Protocols for Cell Culture Assays with 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-Phenyl-3-methylaminobutane, also known as Homomethamphetamine, is a research chemical with limited publicly available data on its biological effects.[1][2] The following application notes and protocols are based on the known activities of structurally related phenethylamine (B48288) and amphetamine compounds and are intended to serve as a guide for researchers, scientists, and drug development professionals. All experiments should be conducted with appropriate safety precautions and ethical considerations.

Introduction

This compound is a substituted phenethylamine.[1] Structurally similar compounds are known to interact with monoamine systems in the central nervous system, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways.[3][4][5] Potential mechanisms of action could involve inhibition of monoamine transporters (such as DAT, SERT, and NET), inhibition of monoamine oxidase (MAO) enzymes, and/or direct interaction with neurotransmitter receptors.[6][7][8] These interactions can modulate neurotransmitter levels and signaling, leading to various physiological and psychological effects. The following in vitro assays are designed to characterize the pharmacological and toxicological profile of this compound.

Potential Pharmacological Activities and Corresponding In Vitro Assays

Based on its structural similarity to other phenethylamines, this compound is hypothesized to interact with key components of the monoaminergic systems. The primary assays to investigate these potential activities are focused on monoamine transporters and enzymes.

These assays determine the ability of this compound to inhibit the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by their respective transporters (DAT, SERT, NET).

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for DAT, SERT, and NET.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT, SERT, or NET.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.

  • This compound stock solution (in DMSO or water).

  • Reference inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the HEK293-hDAT, -hSERT, or -hNET cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay. Incubate at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • Assay:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the diluted compounds to the respective wells.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate ([³H]-DA, [³H]-5-HT, or [³H]-NE) at a concentration close to its Km value.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor.

    • Subtract non-specific uptake from all measurements.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Monoamine Transporter Inhibition Data

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
This compound150>10,000800
GBR 12909 (Reference)5>10,0002,500
Fluoxetine (Reference)2,000101,500
Desipramine (Reference)4,0001002

Experimental Workflow for Monoamine Transporter Uptake Assay

G start Start: Seed cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_compound Add this compound and reference compounds wash1->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_radioligand Add [³H]-neurotransmitter pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate wash2 Wash cells with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count analyze Data analysis (IC50 determination) count->analyze end End analyze->end

Caption: Workflow for the monoamine transporter uptake inhibition assay.

This assay determines if this compound can inhibit the activity of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.

Protocol 2: Fluorometric MAO-A Inhibitor Screening Assay

Objective: To determine the IC50 of this compound for MAO-A.

Materials:

  • Commercially available MAO-A Inhibitor Screening Kit (e.g., from Abcam or Elabscience).[1]

  • Recombinant human MAO-A enzyme.

  • MAO-A substrate (e.g., tyramine).

  • Fluorescent probe (e.g., OxiRed™ Probe).

  • This compound stock solution.

  • Reference MAO-A inhibitor (e.g., clorgyline).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in the provided assay buffer.

  • Assay:

    • Add the diluted compounds to the wells of the 96-well plate.

    • Add the MAO-A enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the MAO-A substrate solution containing the fluorescent probe.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 10-30 minutes at an appropriate excitation/emission wavelength (e.g., 535/587 nm).

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time) for each concentration.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical MAO-A Inhibition Data

CompoundMAO-A IC50 (nM)
This compound5,000
Clorgyline (Reference)20

Hypothesized Signaling Pathway of Monoamine Modulation

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pmb 1-Phenyl-3- methylaminobutane dat Dopamine Transporter (DAT) pmb->dat Inhibition maoa MAO-A pmb->maoa Inhibition da Dopamine dat->da Reuptake da_vesicle Dopamine Vesicles da_synapse Dopamine da_vesicle->da_synapse Release da->maoa Degradation da_receptor Dopamine Receptors da_synapse->da_receptor Binding signaling Postsynaptic Signaling da_receptor->signaling

Caption: Potential modulation of dopaminergic signaling by this compound.

In Vitro Toxicology Assays

It is crucial to assess the potential cytotoxicity and neurotoxicity of any novel compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Cytotoxicity Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the CC50.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTreatment DurationCC50 (µM)
SH-SY5Y24 hours500
SH-SY5Y48 hours250

This assay assesses the potential of a compound to interfere with neuronal development and morphology.

Protocol 4: Neurite Outgrowth Assay

Objective: To evaluate the effect of this compound on neurite outgrowth in a neuronal cell line.

Materials:

  • PC12 or SH-SY5Y cells (differentiated to a neuronal phenotype).

  • Differentiation medium (e.g., containing Nerve Growth Factor for PC12 or retinoic acid for SH-SY5Y).

  • This compound stock solution.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Differentiation: Plate cells and induce differentiation for several days.

  • Compound Treatment: Treat the differentiated cells with non-toxic concentrations of this compound for 24-72 hours.

  • Immunostaining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and number of branches per cell using appropriate image analysis software.

  • Data Analysis: Compare the neurite outgrowth parameters in treated cells to the vehicle control.

Experimental Workflow for Neurite Outgrowth Assay

G start Start: Plate and differentiate neuronal cells treat Treat with this compound start->treat fix Fix and permeabilize cells treat->fix stain Immunostain for neuronal markers and nuclei fix->stain image Acquire images with high-content imager stain->image quantify Quantify neurite length and branching image->quantify analyze Compare treated vs. control quantify->analyze end End analyze->end

Caption: Workflow for the neurite outgrowth neurotoxicity assay.

Summary and Future Directions

The proposed in vitro assays provide a foundational framework for characterizing the pharmacological and toxicological profile of this compound. Based on the hypothetical data, this compound may act as a selective dopamine reuptake inhibitor with moderate potency and relatively low cytotoxicity.

Further research could involve:

  • Investigating the effects on other monoamine transporters (NET and SERT) and receptors (e.g., 5-HT2A, TAAR1).

  • Conducting radioligand binding assays to determine the affinity (Ki) for the monoamine transporters.

  • Performing in vivo studies in animal models to understand the behavioral and physiological effects.

  • Exploring the potential for neurotoxicity in more complex models, such as primary neuronal cultures or brain organoids.

These comprehensive studies will be essential to fully elucidate the mechanism of action and safety profile of this compound.

References

Application Notes and Protocols for 1-Phenyl-3-methylaminobutane in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3-methylaminobutane, also known as homomethamphetamine or methamphbutamine, is a research chemical with a structure suggestive of activity at monoamine receptors.[1][2] Its chemical architecture, particularly its phenethylamine (B48288) backbone, strongly implies potential interaction with the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that binds endogenous trace amines and psychoactive substances like amphetamines.[3][4] TAAR1 is a modulator of monoaminergic systems, making it a target of interest for neuropsychiatric and substance use disorder research.[5]

These application notes provide detailed protocols for characterizing the binding affinity and functional potency of this compound at TAAR1. While specific quantitative data for this compound is not yet prevalent in published literature, the provided methodologies will enable researchers to determine these key pharmacological parameters. For comparative purposes, data for structurally related and well-characterized TAAR1 agonists are presented.

Data Presentation: Comparative Receptor Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of known TAAR1 agonists that are structurally related to this compound. This data provides a pharmacological context for the anticipated experimental results for the title compound.

CompoundReceptor/TransporterAssay TypeSpeciesKi (nM)IC50 (nM)EC50 (nM)Reference
β-Phenylethylamine (β-PEA) TAAR1Radioligand BindingHuman~6,000--[4]
TAAR1Functional (cAMP)Human--~1,000[4]
(+)-Methamphetamine TAAR1Functional (cAMP)Rhesus Monkey--Dose-dependent activation[6]
Dopamine (B1211576) Transporter (DAT)Radioligand BindingHuman-1,200-[7]
Norepinephrine Transporter (NET)Radioligand BindingHuman-480-[7]
Serotonin Transporter (SERT)Radioligand BindingHuman-13,000-[7]
Amphetamine TAAR1--Potent Agonist--[3]
Dopamine Transporter (DAT)Functional (Uptake)Human-34.4-[8]
Norepinephrine Transporter (NET)Functional (Uptake)Human-7.4-[8]
Serotonin Transporter (SERT)Functional (Uptake)Human-1757-[8]
p-Tyramine TAAR1Radioligand BindingHuman~3,500--[4]
TAAR1Functional (cAMP)Human--~600[4]

Note: The quantitative data for this compound is not currently available in the cited literature and must be determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for TAAR1

This protocol details the methodology to determine the binding affinity (Ki) of this compound for TAAR1 by measuring its ability to compete with a known radioligand.[9]

1. Materials

  • Cell Membranes: HEK293 cells stably or transiently expressing the TAAR1 of interest (e.g., human or mouse).[10]

  • Radioligand: A suitable TAAR1-specific radioligand, such as ³H-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine, used at a concentration equal to its Kd.[10]

  • Test Compound: this compound hydrochloride, dissolved in an appropriate solvent (e.g., water, DMSO).

  • Non-specific Ligand: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand to determine non-specific binding.[10]

  • Binding Buffer: HEPES-NaOH (20 mM, pH 7.4) containing MgCl₂ (10 mM) and CaCl₂ (2 mM).[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, filter mats (e.g., GF/C filters presoaked in 0.3% PEI), vacuum filtration manifold, scintillation counter, scintillation fluid.[6]

2. Procedure

  • Membrane Preparation: Homogenize cells expressing TAAR1 in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[6] Resuspend the pellet in fresh buffer and repeat the centrifugation.[6] The final pellet is resuspended in a binding buffer, and protein concentration is determined (e.g., via BCA assay).[6]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 50 µL of varying concentrations of this compound (typically from 10 pM to 10 µM).[10]

    • 50 µL of radioligand solution.

    • 150 µL of the cell membrane preparation (3-20 µg protein).[6]

    • For total binding wells, add 50 µL of buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific unlabeled ligand.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the GF/C filter mats to separate bound from free radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[6]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[9]

3. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.[9]

  • Plot the specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.[9]

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: Functional cAMP Assay for TAAR1

This protocol measures the ability of this compound to act as an agonist and stimulate the production of the second messenger cyclic AMP (cAMP) via TAAR1 activation.[9]

1. Materials

  • Cell Line: HEK293 cells stably or transiently expressing the TAAR1 of interest.[9]

  • Culture Medium: DMEM with 10% FBS and penicillin/streptomycin.[10]

  • Test Compound: this compound hydrochloride.

  • Positive Control: A known TAAR1 agonist (e.g., β-phenylethylamine) or a direct adenylyl cyclase activator like forskolin.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, BRET, or ELISA-based).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

2. Procedure

  • Cell Culture: Plate the TAAR1-expressing HEK293 cells in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Stimulation:

    • Aspirate the culture medium from the cells and wash with stimulation buffer.

    • Add the various concentrations of this compound or control compounds to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement assay. For example, in a BRET-based assay, a decrease in the BRET ratio indicates an increase in cAMP levels.

3. Data Analysis

  • Generate a concentration-response curve by plotting the measured cAMP levels against the log concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum observed effect).

  • The Emax value can be compared to that of a known full agonist to classify this compound as a full or partial agonist.

Visualizations

Signaling Pathway and Experimental Workflows

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulation Ligand This compound (Agonist) Ligand->TAAR1 Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.[9]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare TAAR1-expressing cell membranes incubation Incubate membranes, radioligand, and test compound in 96-well plate prep_membranes->incubation prep_ligands Prepare radioligand and serial dilutions of This compound prep_ligands->incubation filtration Separate bound and free ligand via vacuum filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting calc_specific Calculate specific binding counting->calc_specific plot_curve Plot competition curve (Binding vs. Log[Compound]) calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki Competitive_Binding_Logic cluster_binding Binding Events Receptor TAAR1 Receptor BoundRadioligand Receptor-*L Complex (Measured Signal) Receptor->BoundRadioligand BoundCompound Receptor-I Complex (No Signal) Receptor->BoundCompound Radioligand Radioligand (*L) Radioligand->BoundRadioligand TestCompound This compound (I) TestCompound->Radioligand Competes for binding site TestCompound->BoundCompound

References

Application Notes and Protocols for the Synthesis of 1-Phenyl-3-methylaminobutane Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3-methylaminobutane and its derivatives represent a class of phenylalkylamine compounds with the potential to interact with various biological targets, including monoamine transporters and receptors. Understanding the structure-activity relationships (SAR) of these molecules is crucial for the development of novel therapeutics with improved potency and selectivity. This document provides detailed protocols for the synthesis of this compound derivatives via reductive amination and summarizes key SAR insights.

Synthetic Protocols

The primary method for the synthesis of this compound derivatives is the reductive amination of a corresponding ketone, 4-phenyl-2-butanone, or its substituted analogs. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by reduction to the desired amine.

General Protocol for Reductive Amination

This protocol describes the synthesis of a target this compound derivative from a substituted 4-phenyl-2-butanone and a primary or secondary amine.

Materials:

  • Substituted 4-phenyl-2-butanone (1.0 eq)

  • Primary or secondary amine (e.g., methylamine, 1.0-1.5 eq)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), 1.5-2.0 eq)

  • Anhydrous methanol (B129727) or dichloromethane (B109758) as solvent

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 4-phenyl-2-butanone and the chosen solvent.

  • Amine Addition: Add the primary or secondary amine to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve the reducing agent in the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or saturated sodium bicarbonate solution to neutralize the acid and decompose the excess reducing agent.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Experimental Workflow

G cluster_synthesis Synthesis start Start ketone Substituted 4-Phenyl-2-butanone start->ketone mix1 Mix & Stir (Imine Formation) ketone->mix1 amine Primary/Secondary Amine amine->mix1 solvent Anhydrous Solvent solvent->mix1 acid Glacial Acetic Acid acid->mix1 reduction Add Reducing Agent & Stir mix1->reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reduction monitoring Monitor Reaction (TLC/LC-MS) reduction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry & Filter wash->dry concentrate Concentrate dry->concentrate purification Column Chromatography concentrate->purification product Purified Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the amine group. The primary targets for this class of compounds are often monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as well as the trace amine-associated receptor 1 (TAAR1).

SAR at the Dopamine Transporter (DAT)
DerivativeSubstitutionDAT Ki (nM)Reference
This compoundUnsubstituted-Fictional Example
4-Fluoro-1-phenyl-3-methylaminobutane4-Fluoro-Fictional Example
3,4-Dichloro-1-phenyl-3-methylaminobutane3,4-Dichloro-Fictional Example
4-Methoxy-1-phenyl-3-methylaminobutane4-Methoxy-Fictional Example

Note: The data in this table is illustrative. Actual experimental values would need to be populated from specific studies.

Key SAR Insights for DAT Affinity:

  • Phenyl Ring Substituents: Electron-withdrawing groups, such as halogens, at the 3- and 4-positions of the phenyl ring can influence binding affinity. The size and position of the substituent are critical.

  • Amine Substitution: The nature of the substituent on the nitrogen atom significantly impacts activity. N-methylation is a common feature in active compounds.

SAR at Adrenergic Receptors
DerivativeSubstitutionα1 Ki (nM)α2 Ki (nM)β1 Ki (nM)β2 Ki (nM)Reference
This compoundUnsubstituted----Fictional Example
3-Hydroxy-1-phenyl-3-methylaminobutane3-Hydroxy----Fictional Example
4-Hydroxy-1-phenyl-3-methylaminobutane4-Hydroxy----Fictional Example

Note: The data in this table is illustrative. Actual experimental values would need to be populated from specific studies.

Key SAR Insights for Adrenergic Receptor Affinity:

  • Hydroxylation of the Phenyl Ring: Hydroxyl groups at the meta and para positions of the phenyl ring are often crucial for high affinity at adrenergic receptors.

Signaling Pathways

The interaction of this compound derivatives with their biological targets can modulate various downstream signaling pathways.

Dopamine Transporter (DAT) Signaling

G cluster_dat Dopamine Transporter (DAT) Signaling ligand This compound Derivative dat Dopamine Transporter (DAT) ligand->dat Binds to da_reuptake Dopamine Reuptake dat->da_reuptake Inhibits synaptic_da Increased Synaptic Dopamine dat->synaptic_da Leads to dopamine_receptors Dopamine Receptors (D1-D5) synaptic_da->dopamine_receptors Activates downstream Downstream Signaling (e.g., cAMP pathway) dopamine_receptors->downstream

Caption: Simplified DAT signaling pathway modulation.

Adrenergic Receptor Signaling

G cluster_ar Adrenergic Receptor Signaling ligand This compound Derivative alpha1 α1-Adrenergic Receptor ligand->alpha1 Binds to alpha2 α2-Adrenergic Receptor ligand->alpha2 Binds to beta β-Adrenergic Receptors ligand->beta Binds to gq Gq Protein alpha1->gq Activates gi Gi Protein alpha2->gi Activates gs Gs Protein beta->gs Activates plc PLC Activation gq->plc ac_inhibit Adenylyl Cyclase Inhibition gi->ac_inhibit ac_activate Adenylyl Cyclase Activation gs->ac_activate ip3_dag IP3 & DAG Increase plc->ip3_dag camp_decrease cAMP Decrease ac_inhibit->camp_decrease camp_increase cAMP Increase ac_activate->camp_increase

Caption: Overview of adrenergic receptor signaling pathways.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

G cluster_taar1 TAAR1 Signaling ligand This compound Derivative taar1 TAAR1 ligand->taar1 Activates gs Gs Protein taar1->gs ac Adenylyl Cyclase gs->ac camp cAMP Increase ac->camp pka PKA Activation camp->pka downstream Downstream Effects pka->downstream

Caption: Simplified TAAR1 signaling cascade.

Conclusion

The synthesis of this compound derivatives through reductive amination provides a versatile platform for exploring structure-activity relationships at various neurochemical targets. The protocols and SAR insights presented here serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery to design and synthesize novel compounds with tailored pharmacological profiles. Further investigation into the specific biological activities and downstream signaling effects of these derivatives is warranted to fully elucidate their therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: 1-Phenyl-3-methylaminobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-3-methylaminobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and well-documented methods for the synthesis of this compound are Reductive Amination of 4-phenyl-2-butanone with methylamine (B109427) and the Leuckart reaction using 4-phenyl-2-butanone and a suitable nitrogen and reducing agent source like N-methylformamide or ammonium (B1175870) formate (B1220265).

Q2: What is the starting material for these syntheses?

A2: The key starting material for both primary synthetic routes is 4-phenyl-2-butanone.

Q3: Which synthetic route generally provides higher yields?

A3: While specific yields for this compound are not extensively reported in readily available literature, reductive amination using modern reducing agents often provides higher yields and milder reaction conditions compared to the classical Leuckart reaction.[1] However, the Leuckart reaction is a robust and cost-effective alternative.[2]

Troubleshooting Guides

Reductive Amination Route

Q: I am experiencing low yields in my reductive amination reaction. What are the likely causes and how can I improve the yield?

A: Low yields in the reductive amination of 4-phenyl-2-butanone with methylamine can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The initial condensation of 4-phenyl-2-butanone and methylamine to form the imine intermediate is a crucial equilibrium-driven step.

    • Solution: Ensure the removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.

  • Suboptimal pH: The pH of the reaction medium is critical.

    • Solution: Maintain a slightly acidic pH (typically between 5 and 7). A pH that is too low will protonate the methylamine, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl group of the ketone.

  • Choice and Activity of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone starting material.

    • Solution: Use a mild and selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the 4-phenyl-2-butanone to the corresponding alcohol. Ensure your reducing agent is fresh and has been stored under appropriate conditions to maintain its reactivity.

  • Reaction Temperature: The temperature can influence both the rate of imine formation and the stability of the reactants and intermediates.

    • Solution: While room temperature is often sufficient, gentle heating may be required to drive the imine formation to completion. However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.

Q: I am observing the formation of a significant amount of the corresponding alcohol (4-phenyl-2-butanol) as a byproduct. How can I minimize this?

A: The formation of 4-phenyl-2-butanol (B1222856) is a common side reaction resulting from the reduction of the starting ketone.

  • Cause: This typically occurs when the reducing agent is too reactive or is added before sufficient imine formation has occurred.

  • Solution:

    • Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (STAB), which is known for its high selectivity for iminium ions over ketones.

    • Stepwise Addition: Allow the 4-phenyl-2-butanone and methylamine to stir for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent.

    • pH Control: Ensure the pH is in the optimal range (5-7) to favor imine formation.

Q: How can I prevent the formation of the tertiary amine (N,N-dimethyl-4-phenylbutan-2-amine) byproduct?

A: The formation of a tertiary amine is due to the further reaction of the desired secondary amine product with the starting ketone.

  • Cause: The product, this compound, can be more nucleophilic than methylamine and can react with remaining 4-phenyl-2-butanone to form a new iminium ion, which is then reduced.

  • Solution:

    • Control Stoichiometry: Use a slight excess of methylamine relative to the 4-phenyl-2-butanone.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the iminium ion as it is formed, minimizing the concentration of the product amine available to react further.

Leuckart Reaction Route

Q: My Leuckart reaction is producing a low yield of this compound. What factors should I investigate?

A: The Leuckart reaction is sensitive to several parameters that can significantly impact the yield.

  • Reaction Temperature: This is a critical factor in the Leuckart reaction.

    • Solution: The reaction typically requires high temperatures, often in the range of 160-185°C.[1] However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. It is crucial to find the optimal temperature for your specific setup by monitoring the reaction progress. Studies on similar ketones have shown that lower temperatures (160-170°C) can sometimes provide better yields than higher temperatures (190-200°C).[3]

  • Choice of Reagent: The choice between N-methylformamide and ammonium formate can affect the yield.

    • Solution: While both can be used, ammonium formate often gives better yields for the synthesis of primary amines.[2] For secondary amines like this compound, N-methylformamide is a direct source of the methylamino group. Adding formic acid to the reaction mixture can sometimes improve the yield.[4]

  • Reaction Time: The duration of the reaction is important for driving the reaction to completion without promoting byproduct formation.

    • Solution: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Prolonged heating can lead to decreased yields due to decomposition.

  • Hydrolysis of the Formyl Intermediate: The Leuckart reaction often produces an N-formyl intermediate which must be hydrolyzed to obtain the final amine.

    • Solution: Ensure complete hydrolysis of the N-formyl intermediate by refluxing with a strong acid, such as concentrated hydrochloric acid.[3]

Q: I am observing a significant amount of tar-like byproducts in my Leuckart reaction. How can I minimize this?

A: Tar formation is a common issue in Leuckart reactions, especially with phenyl ketones.

  • Cause: High reaction temperatures and prolonged reaction times can lead to polymerization and decomposition of the starting materials and intermediates.

  • Solution:

    • Optimize Temperature: Carefully control the reaction temperature to the minimum required for a reasonable reaction rate.

    • Optimize Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction to determine the point of maximum product formation.

    • Purification of Starting Material: Ensure the 4-phenyl-2-butanone is pure, as impurities can promote side reactions.

Data Presentation

Table 1: Reductive Amination of Phenyl-Ketones with Amines

KetoneAmineReducing AgentSolventTemperature (°C)Yield (%)Reference
AcetophenoneAmmoniaRuCl₂(PPh₃)₃ / H₂Dioxane12095[5]
AcetophenoneAmmoniaNi/MFM-300(Cr) / H₂Toluene160>99[6]
1-(3-methoxyphenyl)ethanonePhenylethylamineRaney-Ni / H₂Toluene10075-80[7]
BenzaldehydeAnilineNaBH₄ / PhCO₂HTHFReflux92[8]

Table 2: Leuckart Reaction of Phenyl-Ketones

KetoneNitrogen SourceTemperature (°C)Time (h)Yield (%)Reference
3-Phenyl-2-butanoneAmmonium formate160-170458[9]
PhenylacetoneAmmonium formate160-170-26[9]
AcetophenoneN-methylformamide / MW--High[10]
General KetonesAmmonium formate120-130-Good[1][2]

Experimental Protocols

The following are detailed experimental protocols adapted from literature for the synthesis of compounds structurally similar to this compound. These should be considered as a starting point and may require optimization.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from a general procedure for the reductive amination of aldehydes and ketones.[11]

  • Imine Formation: In a round-bottom flask, dissolve 4-phenyl-2-butanone (1 equivalent) and methylamine hydrochloride (1.1 equivalents) in methanol (B129727). Add a weak base such as sodium acetate (B1210297) (1.1 equivalents) to liberate the free methylamine. Stir the mixture at room temperature for 2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Leuckart Reaction

This protocol is a general procedure based on classical Leuckart reaction conditions.[1][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-phenyl-2-butanone (1 equivalent) and N-methylformamide (3-5 equivalents).

  • Heating: Heat the reaction mixture to 160-180°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (an excess relative to the starting ketone) and reflux the mixture for 4-6 hours to hydrolyze the N-formyl intermediate.

  • Work-up: Cool the mixture and make it basic by the careful addition of a concentrated sodium hydroxide (B78521) solution.

  • Extraction: Extract the basic aqueous mixture with a suitable organic solvent (e.g., diethyl ether or toluene) three times.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Mandatory Visualization

Reductive_Amination_Workflow Start Start: 4-Phenyl-2-butanone & Methylamine Imine_Formation Imine Formation (Solvent, optional mild acid) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the reductive amination synthesis of this compound.

Leuckart_Reaction_Workflow Start Start: 4-Phenyl-2-butanone & N-Methylformamide Heating Heating (160-180°C) Start->Heating Hydrolysis Acidic Hydrolysis (e.g., HCl) Heating->Hydrolysis Basification Basification (e.g., NaOH) Hydrolysis->Basification Extraction Extraction Basification->Extraction Purification Purification (Distillation) Extraction->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the Leuckart reaction synthesis of this compound.

Troubleshooting_Low_Yield cluster_Reductive_Amination Reductive Amination cluster_Leuckart_Reaction Leuckart Reaction Low_Yield Low Yield Observed RA_Cause1 Incomplete Imine Formation Low_Yield->RA_Cause1 RA_Cause2 Suboptimal pH Low_Yield->RA_Cause2 RA_Cause3 Poor Reducing Agent Low_Yield->RA_Cause3 LR_Cause1 Incorrect Temperature Low_Yield->LR_Cause1 LR_Cause2 Suboptimal Reagent Low_Yield->LR_Cause2 LR_Cause3 Incomplete Hydrolysis Low_Yield->LR_Cause3 RA_Solution1 Remove H₂O (Dean-Stark/Drying Agent) RA_Cause1->RA_Solution1 RA_Solution2 Adjust pH to 5-7 RA_Cause2->RA_Solution2 RA_Solution3 Use NaBH(OAc)₃ or NaBH₃CN RA_Cause3->RA_Solution3 LR_Solution1 Optimize T (160-180°C) LR_Cause1->LR_Solution1 LR_Solution2 Try N-Methylformamide + Formic Acid LR_Cause2->LR_Solution2 LR_Solution3 Ensure complete acid hydrolysis LR_Cause3->LR_Solution3

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Technical Support Center: Purification of 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-Phenyl-3-methylaminobutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?

A1: The most common impurities originating from a reductive amination synthesis of this compound include unreacted starting materials such as Phenylacetone (1-phenyl-2-propanone) and methylamine, the intermediate imine (N-methyl-1-phenyl-2-propanimine), and over-alkylation products. Additionally, byproducts from the reducing agent, such as borate (B1201080) salts if using sodium borohydride, may be present.

Q2: My purified this compound degrades over time, showing a yellowish tint. What is the cause and how can I prevent it?

A2: Secondary amines like this compound are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] They can also react with atmospheric carbon dioxide to form carbonate salts, which may appear as solid precipitates.[1] To prevent degradation, it is recommended to store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle away from light and heat.[1]

Q3: I am having trouble with column chromatography of this compound on silica (B1680970) gel. The product either doesn't elute or streaks badly. What can I do?

A3: The basic nature of the amine group leads to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, causing poor chromatographic performance.[2] To mitigate this, you can either add a small amount of a competing amine, like triethylamine (B128534) (typically 0.1-1%), to your mobile phase or use an amine-functionalized silica gel for the stationary phase.[2]

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition. A simple distillation can remove many higher molecular weight byproducts.[1] For enhanced purity, distillation from a basic drying agent like potassium hydroxide (B78521) (KOH) or calcium hydride (CaH2) can be beneficial.[1]

Troubleshooting Guides

Crystallization Issues
ProblemPossible Cause(s)Solution(s)
Oiling out during crystallization of the hydrochloride salt. The concentration of the solute is too high, or the cooling process is too rapid. The solvent may not be ideal.Try using a more dilute solution. Ensure slow cooling to allow for proper crystal lattice formation. Experiment with different solvent systems, such as ethanol/ether or isopropanol (B130326)/hexane.
No crystal formation upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. If that fails, add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly. Seeding with a previously obtained crystal can also induce crystallization.[3]
Low recovery of the hydrochloride salt. The salt has significant solubility in the crystallization solvent even at low temperatures. The volume of solvent used for washing the crystals was too large.Choose a solvent system where the salt has very low solubility at cold temperatures. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Distillation Problems
ProblemPossible Cause(s)Solution(s)
Product decomposes during distillation. The distillation temperature is too high. Presence of acidic impurities catalyzing decomposition.Use a higher vacuum to lower the boiling point. Neutralize the crude product with a mild base before distillation.
Product is still impure after distillation. Impurities have boiling points close to the product.Fractional distillation with a column packed with Raschig rings or other packing material can improve separation. Alternatively, consider another purification method like salt formation and recrystallization or chromatography.
"Bumping" or uneven boiling. Lack of nucleation sites for smooth boiling.Use boiling chips or a magnetic stirrer to ensure smooth boiling.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation of the amine hydrochloride is complete. The solution should be acidic to litmus (B1172312) paper.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent, such as isopropanol or ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation: Pack a column with silica gel. For better results with amines, consider using amine-functionalized silica gel.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a non-polar to polar solvent gradient. A common system is a gradient of ethyl acetate in hexanes.

  • If using standard silica gel, add 0.1-1% triethylamine to the mobile phase to prevent streaking.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation 95-98%70-85%Effective for removing non-volatile and some volatile impurities. Scalable.Potential for thermal degradation. Does not effectively separate impurities with similar boiling points.
Recrystallization (as HCl salt) >99%60-80%High purity achievable. Removes a wide range of impurities.Requires conversion to and from the salt form. Yield can be lower due to solubility losses.
Flash Chromatography 98-99.5%50-75%Good for separating closely related impurities.Can be time-consuming and requires significant solvent volumes. Not ideal for large-scale purification.[5]

Note: The purity and yield values are illustrative and can vary depending on the quality of the crude material and the specific experimental conditions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Recrystallization Salt Formation & Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product Troubleshooting_Logic Start Purification Issue Method Identify Purification Method Start->Method Dist Distillation Method->Dist Distillation Recryst Recrystallization Method->Recryst Recrystallization Chrom Chromatography Method->Chrom Chromatography Decomp Decomposition? Dist->Decomp Oiling Oiling Out? Recryst->Oiling Streaking Streaking/No Elution? Chrom->Streaking Reduce_P Lower Pressure/ Temperature Decomp->Reduce_P Yes Check_Imp Close Boiling Impurities? Decomp->Check_Imp No Fractional Use Fractional Column Check_Imp->Fractional Yes Slow_Cool Dilute & Cool Slowly Oiling->Slow_Cool Yes Low_Yield Low Yield? Oiling->Low_Yield No Change_Solv Change Solvent/ Minimize Washing Low_Yield->Change_Solv Yes Add_Amine Add Triethylamine/ Use Amine-Silica Streaking->Add_Amine Yes

References

Overcoming solubility issues with 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with 1-Phenyl-3-methylaminobutane.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound exists as a freebase and in salt forms, most commonly as the hydrochloride (HCl) salt. The solubility differs significantly between these forms. The HCl salt of this compound is reported to be soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[1][2] The freebase is expected to have lower aqueous solubility due to the non-polar phenyl and butyl groups.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the first step I should take?

A2: The first step is to identify whether you are working with the freebase or a salt form (e.g., HCl). If you have the freebase, its aqueous solubility will likely be limited. If you have the HCl salt and are still facing issues, the problem might be related to the pH of your buffer or the concentration you are trying to achieve.

Q3: How can I improve the aqueous solubility of this compound freebase?

A3: For weakly basic amines like this compound, the most effective methods to enhance aqueous solubility are pH adjustment and salt formation.[3] Lowering the pH of the aqueous solution will protonate the amine group, increasing its polarity and therefore its water solubility.[3] Converting the freebase to a salt, such as the hydrochloride or mesylate salt, can also dramatically increase aqueous solubility.[3]

Q4: Are there more advanced techniques if pH adjustment or salt formation is insufficient?

A4: Yes, several advanced strategies can be employed if simpler methods do not provide the desired solubility. These include the use of co-solvents, formulation as a solid dispersion, or complexation with cyclodextrins.[4][5][6] These techniques can help to overcome poor solubility for challenging compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Suggested Solution
Precipitation in Aqueous Buffer The pH of the buffer is too high for the compound to remain in its soluble, protonated form.Lower the pH of the buffer. For a secondary amine like this compound, a pH of 2 units below its pKa is a good starting point.
The concentration of the compound exceeds its solubility limit at the given temperature.Reduce the concentration of the compound. You can determine the solubility limit using the protocol below.
Cloudy Solution The compound may not be fully dissolved or could be forming aggregates.Use sonication or gentle heating to aid dissolution. If aggregation is suspected, consider adding a small amount of a suitable surfactant.[3]
Inconsistent Results in Biological Assays Poor solubility can lead to inaccurate concentrations and unreliable assay results.Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into the assay medium. A solvent tolerance control is recommended.[3]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (freebase or salt)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the mobile phase or buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

Protocol 2: pH-Dependent Solubility Profile

This protocol helps to understand how pH affects the solubility of this compound.

Materials:

  • This compound freebase

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Same equipment as in Protocol 1

Procedure:

  • Follow the shake-flask method described in Protocol 1, but use a series of buffers with varying pH values.

  • Determine the solubility at each pH and plot the results to visualize the pH-solubility profile.

Protocol 3: Co-Solvent Solubility Enhancement

This protocol explores the use of co-solvents to improve the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer

  • Water-miscible organic co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400)

  • Same equipment as in Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures with the aqueous buffer (e.g., 10%, 20%, 30% v/v co-solvent).

  • Determine the solubility of this compound in each co-solvent mixture using the shake-flask method.

  • Plot the solubility as a function of the co-solvent concentration to identify the optimal mixture.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC11H17N[7]
Molecular Weight163.26 g/mol [7]
Boiling Point240.4°C at 760 mmHg[7]
Density0.902 g/cm³[7]
LogP2.618[7]
Table 2: Solubility of this compound HCl
SolventSolubilitySource
WaterSoluble[1][2]
DMSOSoluble[1][2]
MethanolSoluble[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Determination cluster_analysis Analysis start Start with This compound weigh Weigh Compound start->weigh solvent Select Solvent System (e.g., Buffer, Co-solvent) weigh->solvent mix Add Excess Compound to Solvent solvent->mix shake Equilibrate (Shake/Rotate) 24-48h mix->shake centrifuge Centrifuge to Separate Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute quantify Quantify Concentration (HPLC/UV-Vis) dilute->quantify end Solubility Value quantify->end

Caption: Workflow for Solubility Determination.

troubleshooting_logic cluster_freebase Freebase cluster_salt Salt Form start Solubility Issue Encountered check_form Check Compound Form (Freebase or Salt?) start->check_form ph_adjust Lower pH of Solution check_form->ph_adjust Freebase check_ph Check Buffer pH check_form->check_ph Salt resolved Issue Resolved ph_adjust->resolved salt_formation Convert to a Salt Form (e.g., HCl) salt_formation->resolved check_conc Check Concentration check_ph->check_conc advanced Advanced Techniques (Co-solvents, Solid Dispersion) check_conc->advanced Issue Persists check_conc->resolved Issue Resolved advanced->resolved

Caption: Troubleshooting Logic for Solubility Issues.

References

Technical Support Center: Stabilizing 1-Phenyl-3-methylaminobutane in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 1-Phenyl-3-methylaminobutane in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, a phenethylamine (B48288) derivative, is susceptible to several factors that can lead to its degradation in solution. The primary factors of concern are:

  • Oxidation: The methylamino group is prone to oxidation, which can lead to the formation of N-oxide derivatives or products of oxidative deamination.[1]

  • pH: The stability of the compound can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions.[1]

  • Light Exposure (Photodegradation): Phenethylamines can undergo photo-induced fragmentation when exposed to UV and visible light.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure and the degradation pathways of similar compounds like hordenine (B123053) and fentanyl, potential degradation products could include:

  • N-oxide of this compound: Formed through oxidation of the secondary amine.

  • Products of Oxidative Deamination: The amine group could be removed and replaced with a carbonyl group.

  • Products of Photo-fragmentation: Exposure to light may cause cleavage of the molecule at various points.

Q3: What general steps can I take to improve the stability of my this compound solution?

A3: To enhance the stability of your this compound solution, consider the following general practices:

  • pH Control: Maintain the solution at an optimal pH using a suitable buffer system. The ideal pH would need to be determined experimentally, but starting in the slightly acidic to neutral range is often a good practice for amine-containing compounds.

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.[1]

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.

  • Use of Antioxidants: Consider adding antioxidants to the formulation to prevent oxidative degradation.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: How can I determine the stability of my this compound solution?

A4: The stability of your solution can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] A forced degradation study is recommended to identify potential degradation products and validate that your analytical method can separate them from the parent compound.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow or brown over time. Oxidation of the amine group.- Prepare the solution under an inert atmosphere (e.g., nitrogen).- Add an appropriate antioxidant to the formulation.- Store the solution protected from light and at a lower temperature.
Loss of potency or concentration of this compound. Degradation due to pH, temperature, or light exposure.- Conduct a forced degradation study to identify the primary cause.- Adjust the pH of the solution to a more stable range.- Store the solution at a colder temperature (e.g., 2-8°C or -20°C).- Protect the solution from light using amber vials or by wrapping the container.
Precipitate forms in the solution. - The compound has low solubility in the chosen solvent.- A degradation product is insoluble.- The pH of the solution has shifted, affecting solubility.- Confirm the solubility of this compound HCl in your solvent system (it is reported to be soluble in water, DMSO, and methanol).[6][7]- Analyze the precipitate to determine if it is the parent compound or a degradant.- Ensure the pH of the solution is maintained with a suitable buffer.
Unexpected peaks appear in the chromatogram. Formation of degradation products.- Perform a forced degradation study to systematically generate and identify potential degradation products.[2][4]- Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks and elucidate their structures.

Quantitative Data from a Hypothetical Stability Study

The following tables represent example data from a forced degradation study on a 1 mg/mL solution of this compound.

Table 1: Effect of pH on the Stability of this compound at 40°C

pHInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)% Degradation
3.01.000.928.0
5.01.000.982.0
7.01.000.955.0
9.01.000.8515.0

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

TemperatureInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)% Degradation
4°C1.000.991.0
25°C1.000.964.0
40°C1.000.919.0
60°C1.000.7822.0

Table 3: Effect of Light and Oxidation on the Stability of this compound at 25°C and pH 5.0

ConditionInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)% Degradation
Protected from light1.000.973.0
Exposed to UV light1.000.8812.0
3% H₂O₂1.000.8218.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for analysis.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for analysis.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw a sample and dilute it with the mobile phase for analysis.[1]

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound at 60°C for 48 hours.

    • At appropriate time points, dissolve the solid sample or dilute the solution sample with the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At appropriate time points, withdraw samples for analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method with a UV detector or a mass spectrometer.

  • The method should be able to separate the parent peak from all degradation product peaks.

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Products main This compound n_oxide N-Oxide Derivative main->n_oxide Oxidation (e.g., H₂O₂) deamination Oxidative Deamination Product main->deamination Oxidation photo Photo-fragmentation Products main->photo Photodegradation (UV/Vis Light) ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo analysis Analyze by Stability-Indicating HPLC/LC-MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Determine Stability Profile analysis->results TroubleshootingTree cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Instability Observed (e.g., color change, potency loss) check_oxidation Is the solution exposed to air/oxidants? start->check_oxidation Yes check_light Is the solution exposed to light? start->check_light No check_oxidation->check_light No sol_oxidation Use antioxidants or inert atmosphere. check_oxidation->sol_oxidation Yes check_ph Is the pH optimal? check_light->check_ph No sol_light Store in amber vials or protect from light. check_light->sol_light Yes check_temp Is the storage temperature appropriate? check_ph->check_temp Yes sol_ph Adjust pH and use a buffer. check_ph->sol_ph No sol_temp Store at a lower temperature. check_temp->sol_temp No

References

Technical Support Center: 1-Phenyl-3-methylaminobutane Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of 1-Phenyl-3-methylaminobutane and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of this compound, a secondary amine with a phenyl group, the primary degradation pathways are expected to be oxidation, and to a lesser extent, photodegradation.

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or dealkylation. The benzylic position is also prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of amphetamine-like compounds.[1][2]

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of similar compounds like methamphetamine, the following are plausible degradation products:

  • N-Oxide of this compound: A common metabolic and degradation product of tertiary and secondary amines.

  • 1-Phenyl-3-aminobutane (Nor-methamphbutamine): Resulting from N-demethylation.

  • 1-Phenyl-3-butanone: Formed through oxidative deamination.

  • Benzoic Acid and related aromatic compounds: Resulting from the cleavage of the butane (B89635) chain.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, as recommended by ICH guidelines, should expose the drug substance to various stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][5]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Heat at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose the solid drug substance to 105°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the stock concentration.

  • Photodegradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column.Use a mobile phase with a lower pH to protonate the amine, reducing interaction with silanols. Consider an end-capped column.[6]
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile and the pH of the aqueous phase.
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.Use high-purity solvents and flush the system and injector thoroughly.[7]
Baseline Drift Column temperature fluctuations or mobile phase not properly equilibrated.Use a column oven for stable temperature control and ensure the column is fully equilibrated with the mobile phase before injection.[8]
Pressure Fluctuations Air bubbles in the pump or leaks in the system.Degas the mobile phase and purge the pump. Check all fittings for leaks.[9]
Mass Spectrometry (MS) Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Ionization Suboptimal source parameters or inappropriate ionization mode.Optimize source parameters (e.g., capillary voltage, gas flow). Test both ESI and APCI modes.
In-source Fragmentation High source temperature or cone voltage.Reduce the source temperature and cone voltage to minimize fragmentation before mass analysis.
Co-eluting Peaks Inadequate chromatographic separation.Optimize the HPLC method to ensure baseline separation of all components.
Difficulty in Structural Elucidation Insufficient fragmentation data.Perform MS/MS experiments at various collision energies to generate a comprehensive fragmentation pattern for structural elucidation.[10]
Matrix Effects Co-eluting matrix components suppressing or enhancing the analyte signal.Improve sample preparation (e.g., solid-phase extraction) or use a matrix-matched calibration curve.

Data Presentation

Table 1: Potential Degradation Products of this compound and their m/z Values

Potential Degradation Product Chemical Formula Monoisotopic Mass (Da) [M+H]⁺ (m/z)
This compoundC₁₁H₁₇N163.1361164.1439
N-Oxide of this compoundC₁₁H₁₇NO179.1310180.1388
1-Phenyl-3-aminobutaneC₁₀H₁₅N149.1204150.1283
1-Phenyl-3-butanoneC₁₀H₁₂O148.0888149.0966
Benzoic AcidC₇H₆O₂122.0368123.0446

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Method Stability-Indicating Method Development Pathway->Method Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Forced degradation experimental workflow.

Potential_Degradation_Pathway cluster_products Potential Degradation Products Parent This compound (C11H17N) N_Oxide N-Oxide (C11H17NO) Parent->N_Oxide Oxidation Demethylated 1-Phenyl-3-aminobutane (C10H15N) Parent->Demethylated N-Demethylation Ketone 1-Phenyl-3-butanone (C10H12O) Parent->Ketone Oxidative Deamination Acid Benzoic Acid (C7H6O2) Ketone->Acid Further Oxidation

Caption: Potential degradation pathways.

References

Avoiding common pitfalls in 1-Phenyl-3-methylaminobutane experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments involving 1-Phenyl-3-methylaminobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the synthesis of this compound?

A1: The synthesis of this compound can present several challenges, primarily related to reaction control, impurity formation, and product isolation. Key issues include managing the reductive amination process, preventing over-alkylation or side reactions, and effectively purifying the final product to remove starting materials and byproducts. Careful control of reaction conditions, such as temperature, pressure, and stoichiometry, is crucial for a successful synthesis.

Q2: How can I effectively purify this compound?

A2: Purification of this compound often requires a multi-step approach. Distillation is a common method for removing non-volatile impurities. However, due to its basic nature, column chromatography on silica (B1680970) gel can be challenging. A common pitfall is the irreversible adsorption of the amine to the acidic silica gel. To mitigate this, the silica gel can be pre-treated with a base, such as triethylamine (B128534), or a different stationary phase like alumina (B75360) can be used. Crystallization of the hydrochloride salt is another effective purification technique.[1]

Q3: What are the optimal storage conditions for this compound and its hydrochloride salt?

A3: this compound, as a freebase, is susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[2] It should be kept in a tightly sealed container to prevent degradation from atmospheric CO2 and moisture. The hydrochloride salt is generally more stable and can be stored in a cool, dry place, protected from light.[3][4] It is advisable to store it in a UV-resistant bag or an amber vial.[3][4]

Q4: What analytical techniques are most suitable for characterizing this compound?

A4: A combination of analytical techniques is recommended for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for determining purity and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, can be used to assess enantiomeric purity.

Troubleshooting Guides

Synthesis

Problem: Low yield during reductive amination of 4-phenyl-2-butanone with methylamine (B109427).

Possible Cause Troubleshooting Step
Incomplete imine formationEnsure anhydrous conditions. Use a dehydrating agent (e.g., molecular sieves).
Ineffective reducing agentChoose a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). Ensure the reducing agent is fresh and has not degraded.
Side reactions (e.g., over-alkylation)Control the stoichiometry of reactants carefully. Add the reducing agent portion-wise at a controlled temperature.
Product loss during workupOptimize the extraction pH to ensure the amine is in its freebase form for efficient extraction into an organic solvent.

Problem: Presence of significant impurities after synthesis.

Possible Cause Troubleshooting Step
Unreacted starting materialsMonitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure completion.
Formation of byproductsAdjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions.
Impure reagentsUse high-purity starting materials and solvents.
Purification

Problem: Product streaking or poor separation during silica gel column chromatography.

Possible Cause Troubleshooting Step
Strong interaction of the amine with acidic silica gelDeactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Inappropriate solvent systemUse a solvent system containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia (B1221849) in methanol/dichloromethane).
Column overloadingUse an appropriate ratio of sample to silica gel (typically 1:50 to 1:100).
Analytical

Problem: Inconsistent retention times in HPLC analysis.

Possible Cause Troubleshooting Step
Fluctuation in mobile phase compositionEnsure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.
Column degradationUse a guard column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column.
Sample solvent effectsDissolve the sample in the mobile phase whenever possible.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₁₁H₁₇N[3][5]
Molecular Weight163.26 g/mol (freebase)[6]
199.718 g/mol (HCl salt)[3][4]
Boiling Point240.4°C at 760 mmHg[3][5]
Density0.902 g/cm³[3][5]
SolubilitySoluble in water, DMSO, methanol[3][4]
AppearanceWhite powder (HCl salt)[3][4]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • Dissolve 4-phenyl-2-butanone in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Add a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent) to the flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent (e.g., sodium borohydride) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by slowly adding water or dilute acid.

  • Adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in a non-polar organic solvent (e.g., diethyl ether).

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any non-basic impurities.

  • Make the aqueous layer basic (pH > 10) by adding a strong base (e.g., NaOH).

  • Extract the now free-based amine back into a fresh portion of the organic solvent.

  • Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain the purified freebase.

Visualizations

experimental_workflow start Start: Synthesis synthesis Reductive Amination (4-phenyl-2-butanone + methylamine) start->synthesis workup Aqueous Workup & Extraction synthesis->workup crude_product Crude Product workup->crude_product purification Purification crude_product->purification distillation Distillation purification->distillation Option 1 column Column Chromatography (Base-treated silica) purification->column Option 2 crystallization Salt Formation & Crystallization purification->crystallization Option 3 pure_product Pure Product (>98%) distillation->pure_product column->pure_product crystallization->pure_product analysis Analysis pure_product->analysis nmr NMR (¹H, ¹³C) analysis->nmr gcms GC-MS analysis->gcms hplc HPLC analysis->hplc end End: Characterized Compound nmr->end gcms->end hplc->end

Caption: General experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time extend_time->check_reaction check_workup Review Workup Procedure complete->check_workup ph_issue Incorrect pH during Extraction? check_workup->ph_issue optimize_ph Optimize Extraction pH ph_issue->optimize_ph Yes purification_issue Purification Difficulty ph_issue->purification_issue No success Pure Product optimize_ph->success column_problem Column Chromatography Issues? purification_issue->column_problem modify_column Use Base-Washed Silica or Alumina column_problem->modify_column Yes column_problem->success No, other issue modify_column->success

Caption: A logical troubleshooting guide for synthesis and purification issues.

signaling_pathway_hypothesis pmab This compound (Hypothetical Agonist) receptor Target Receptor (e.g., TAAR1, Sigma Receptor) pmab->receptor Binds to transporter Monoamine Transporter (DAT, NET, SERT) pmab->transporter May interact with g_protein G-Protein Coupling receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream cellular_response Cellular Response (e.g., Neurotransmitter Release) downstream->cellular_response inhibition Transporter Inhibition transporter->inhibition neuro_increase Increased Synaptic Neurotransmitter Levels inhibition->neuro_increase

Caption: Hypothetical signaling pathways for this compound based on related compounds.

References

Technical Support Center: Optimizing Dosage of 1-Phenyl-3-methylaminobutane for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research professionals and is based on general principles of pharmacology and behavioral science. 1-Phenyl-3-methylaminobutane is a compound with limited published research in the context of behavioral studies. Therefore, the information provided should be considered a general framework and not a specific guideline. All experimental work should be conducted in accordance with institutional and ethical guidelines, and a thorough literature review for any newly available data is strongly recommended before commencing any studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for rodent behavioral studies?

Due to the lack of specific published data for this compound, a definitive starting dose cannot be provided. A common approach for novel compounds is to begin with a very low dose, approximately 1-5% of the estimated lethal dose (LD50), if available. If the LD50 is unknown, a dose-ranging study starting from a microdose (e.g., 0.01 mg/kg) and escalating cautiously is a prudent approach.

Q2: How should a dose-response study for this compound be designed?

A cumulative dosing regimen is often employed to establish a dose-response curve efficiently. This involves administering progressively larger doses at fixed intervals, allowing for the observation of behavioral effects at each dose level. It is crucial to include a vehicle control group to account for any effects of the administration procedure itself.

Q3: What are the potential behavioral assays that could be used to assess the effects of this compound?

The choice of behavioral assay will depend on the hypothesized effects of the compound. Based on its structural similarity to other stimulants, the following assays may be relevant:

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.

  • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.

  • Drug Discrimination: To determine the subjective effects of the compound in trained animals.

Q4: What are the signs of toxicity or adverse effects to monitor for during an experiment?

Researchers should be vigilant for any signs of distress or toxicity, which may include, but are not limited to:

  • Stereotyped behaviors (e.g., repetitive gnawing, head weaving)

  • Seizures or tremors

  • Changes in body temperature

  • Respiratory distress

  • Loss of righting reflex

If any of these signs are observed, the experiment should be terminated immediately for that animal.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High variability in behavioral responses between subjects. 1. Inconsistent drug administration. 2. Individual differences in metabolism. 3. Environmental factors.1. Ensure precise and consistent administration technique. 2. Increase the sample size to improve statistical power. 3. Standardize environmental conditions (e.g., lighting, noise).
No observable behavioral effects even at high doses. 1. Poor bioavailability of the compound via the chosen route of administration. 2. Rapid metabolism and clearance. 3. The compound is inactive at the tested receptors.1. Consider alternative routes of administration (e.g., intraperitoneal vs. oral). 2. Conduct pharmacokinetic studies to determine the compound's half-life. 3. Re-evaluate the hypothesized mechanism of action.
Unexpected or paradoxical behavioral effects. The compound may have a complex pharmacological profile, acting on multiple receptor systems.Conduct receptor binding assays or in vitro functional screens to elucidate the compound's mechanism of action.

Experimental Protocols

General Protocol for a Dose-Ranging Study:

  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.

  • Vehicle Preparation: Prepare a vehicle solution for the compound (e.g., saline, distilled water with a small amount of a solubilizing agent like Tween 80).

  • Dose Preparation: Prepare a range of doses of this compound, starting from a very low dose and increasing logarithmically (e.g., 0.01, 0.1, 1, 10 mg/kg).

  • Administration: Administer the vehicle or a specific dose of the compound to different groups of animals.

  • Behavioral Observation: Immediately place the animals in the behavioral apparatus and record the selected behavioral measures for a predetermined duration.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_model Select Animal Model acclimation Acclimate Animals animal_model->acclimation vehicle_prep Prepare Vehicle acclimation->vehicle_prep dose_prep Prepare Doses vehicle_prep->dose_prep administration Administer Compound/Vehicle dose_prep->administration behavioral_obs Behavioral Observation administration->behavioral_obs data_analysis Statistical Analysis behavioral_obs->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: A generalized workflow for a dose-ranging behavioral study.

troubleshooting_logic start High Variability in Response? cause1 Inconsistent Administration? start->cause1 Yes cause2 Individual Differences? start->cause2 Yes cause3 Environmental Factors? start->cause3 Yes solution1 Refine Administration Technique cause1->solution1 Yes solution2 Increase Sample Size cause2->solution2 Yes solution3 Standardize Environment cause3->solution3 Yes

Caption: A troubleshooting decision tree for high response variability.

Technical Support Center: Analysis of 1-Phenyl-3-methylaminobutane by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of 1-phenyl-3-methylaminobutane using mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion for this compound?

A1: this compound has a molecular formula of C₁₁H₁₇N.[1][2] Its monoisotopic mass is approximately 163.136 g/mol .[2] When using techniques like electrospray ionization (ESI) in positive mode, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 164.144. In electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 163.136.

Q2: What is the primary fragmentation pattern observed for this compound in mass spectrometry?

A2: As a secondary amine, this compound is expected to undergo alpha-cleavage as a primary fragmentation pathway.[3][4][5] This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This fragmentation results in the formation of a stable iminium ion. The most prominent fragment ion observed in the GC-MS analysis of this compound is at m/z 58.[6] This corresponds to the [CH₃CH=NHCH₃]⁺ ion.

Q3: I am not detecting a signal for this compound. What are the initial troubleshooting steps?

A3: If you are not observing any signal, it is crucial to systematically check your experimental setup.[7][8]

  • Verify Analyte Integrity: Ensure the standard or sample has not degraded.

  • Check Instrument Performance: Confirm that the mass spectrometer is properly tuned and calibrated. Run a known standard to check the instrument's sensitivity.

  • Inspect Sample Introduction: For GC-MS, check the syringe and injector for any blockages or leaks. For LC-MS, ensure the autosampler is injecting correctly and there are no clogs in the sample loop or tubing.

  • Review Ionization Source Parameters: Optimize the ionization source conditions (e.g., temperature, gas flows, voltages) for your specific instrument and method.

Q4: My signal for this compound is weak or inconsistent. What could be the cause?

A4: Poor signal intensity or reproducibility can stem from several factors.[9]

  • Suboptimal Ionization: The choice of ionization technique is critical. For GC-MS, ensure the EI source is clean and functioning correctly. For LC-MS, electrospray ionization (ESI) in positive mode is generally suitable for amines. Atmospheric pressure chemical ionization (APCI) can be an alternative.

  • Matrix Effects: In complex matrices like biological fluids, other components can suppress the ionization of the target analyte. Proper sample preparation is key to minimizing matrix effects.

  • Adsorption: Amines can be prone to adsorption onto active sites in the GC inlet, column, or LC flow path. Using a deactivated liner in GC and ensuring a clean LC system can mitigate this.

  • Improper Sample pH: For LC-MS, the pH of the mobile phase can significantly impact the ionization efficiency of amines. An acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation and enhance the [M+H]⁺ signal.

Q5: Are there any common interferences I should be aware of when analyzing this compound?

A5: Isomeric compounds can be a source of interference. It is important to have a chromatographic method with sufficient resolution to separate this compound from other structural isomers that may be present in the sample. Additionally, in biological samples, endogenous compounds or other co-administered drugs could potentially interfere with the analysis. A robust sample preparation method and the use of tandem mass spectrometry (MS/MS) can help to minimize these interferences.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
IssuePossible CauseRecommended Solution
No Peak Detected Instrument not tuned or calibrated.Perform a standard tune and calibration of the mass spectrometer.
Leak in the system.Check for leaks at the injector, column fittings, and MS interface using an electronic leak detector.[7]
Column breakage.Visually inspect the column for breaks. If a break is suspected, trim the ends or replace the column.
Poor Peak Shape (Tailing) Active sites in the injector liner or column.Use a deactivated liner and a column suitable for amine analysis. Consider derivatization.
Column contamination.Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it.
Low Sensitivity Suboptimal injector temperature.Optimize the injector temperature. Too low may cause poor volatilization, while too high can cause degradation.
Inefficient ionization.Clean the EI source according to the manufacturer's protocol.
Sample degradation.Consider derivatization with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to improve thermal stability and chromatographic performance.[10][11]
Inconsistent Retention Times Fluctuation in carrier gas flow.Check the gas supply and ensure the flow controller is functioning correctly.
Leaks in the system.Perform a thorough leak check.
Column aging.Replace the column if it has been in use for an extended period or shows signs of degradation.
LC-MS/MS Analysis Troubleshooting
IssuePossible CauseRecommended Solution
No or Low Signal Incorrect mobile phase pH.For positive ESI, use an acidic mobile phase (e.g., add 0.1% formic acid) to promote protonation.[12]
Suboptimal ESI source parameters.Optimize spray voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
Incompatible sample diluent.Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
High Background Noise Contaminated mobile phase or solvent.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Dirty ion source or mass spectrometer.Clean the ion source components (e.g., capillary, skimmer) and perform routine maintenance on the mass spectrometer.
Poor Reproducibility Inconsistent sample preparation.Ensure a standardized and validated sample preparation protocol is followed precisely for all samples and standards.
Matrix effects (ion suppression or enhancement).Implement a more effective sample cleanup procedure such as solid-phase extraction (SPE).[10] Consider using a deuterated internal standard to compensate for matrix effects.
Qualifier Ion Ratio Failure Incorrect collision energy.Optimize the collision energy for each MRM transition to ensure consistent and appropriate fragmentation.
Co-eluting interference.Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column chemistry.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

This protocol is a general guideline and may require optimization for your specific instrument and application.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., urine, plasma), add an appropriate internal standard.

    • Adjust the pH to > 9 with a suitable buffer (e.g., phosphate (B84403) buffer pH 9.5).[13]

    • Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (with PFPA):

    • Reconstitute the dried extract in 50 µL of ethyl acetate (B1210297).

    • Add 50 µL of pentafluoropropionic anhydride (PFPA).[10]

    • Cap the vial and heat at 70°C for 20 minutes.

    • Evaporate the solution to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.[13]

  • GC-MS Parameters:

ParameterValue
Column Phenyl-methyl siloxane (e.g., HP-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial: 80°C, hold for 1 min. Ramp: 15°C/min to 280°C, hold for 5 min.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM)
Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of sample, add an appropriate deuterated internal standard.

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[10]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

ParameterValue
Column C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Suggested MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound164.158.1 (Quantifier)
164.191.1 (Qualifier - tropylium (B1234903) ion)

Visualizations

Troubleshooting_Workflow cluster_start Start: Detection Issue cluster_instrument_check Instrument Checks cluster_method_review Method Review cluster_sample_prep Sample Preparation cluster_solution Resolution start No or Poor Signal for This compound tune_cal Run Tune and Calibration start->tune_cal Initial Step system_suitability Inject Known Standard tune_cal->system_suitability leak_check Check for Leaks (GC & LC) system_suitability->leak_check resolve Problem Resolved system_suitability->resolve Issue Found & Fixed ionization_params Review Ionization Parameters (Source Temp, Voltages) leak_check->ionization_params If instrument OK leak_check->resolve Issue Found & Fixed chromatography_params Review Chromatographic Conditions (GC Ramp, LC Gradient) ionization_params->chromatography_params ionization_params->resolve Issue Found & Fixed sample_integrity Check Sample/Standard Integrity chromatography_params->sample_integrity If method OK chromatography_params->resolve Issue Found & Fixed extraction_efficiency Evaluate Extraction/Cleanup sample_integrity->extraction_efficiency derivatization_check Verify Derivatization (if applicable) extraction_efficiency->derivatization_check extraction_efficiency->resolve Issue Found & Fixed derivatization_check->resolve If sample prep OK

Caption: A general troubleshooting workflow for mass spectrometry detection issues.

Fragmentation_Pathway cluster_fragmentation Alpha-Cleavage parent This compound [M]+• or [M+H]+ m/z = 163 or 164 fragment1 Fragment Ion [CH3CH=NHCH3]+ m/z = 58 parent->fragment1 Fragmentation neutral_loss Neutral Loss (Phenylpropyl radical) parent->neutral_loss

Caption: The primary alpha-cleavage fragmentation of this compound.

References

1-Phenyl-3-methylaminobutane experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 1-Phenyl-3-methylaminobutane in experimental settings. Due to the limited volume of published data on this specific compound, this guide emphasizes general principles of experimental design, control, and validation applicable to novel psychoactive substances.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a structural analog of amphetamine. While detailed characterization is sparse in peer-reviewed literature, its structure suggests it likely functions as a monoamine transporter substrate, leading to the release of dopamine (B1211576), norepinephrine, and serotonin. Researchers should presume it has stimulant properties and design experiments accordingly.

Q2: How can I be sure of the purity and identity of my this compound sample?

A2: Independent verification is critical. Do not rely solely on the vendor's certificate of analysis. Recommended analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and identify potential impurities.

Q3: My experimental results are inconsistent between batches of the compound. What could be the cause?

A3: Batch-to-batch variability is a common issue, especially with compounds that are not extensively characterized. The primary causes are typically differences in purity, isomeric composition, or the presence of residual solvents or reactants. It is essential to perform analytical validation on each new batch before use.

Q4: What are the essential control experiments for an in vitro study?

A4: For any in vitro experiment, the following controls are mandatory:

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO, ethanol, saline) administered to cells at the same concentration used for the test compound.

  • Positive Control: A well-characterized compound with a known mechanism of action similar to the expected effect of this compound (e.g., d-amphetamine for dopamine release assays).

  • Negative Control: An inactive or structurally unrelated compound to control for non-specific effects.

Troubleshooting Experimental Variability

Use the following guides to troubleshoot common issues encountered during experiments with this compound.

Issue 1: Low Potency or No Effect Observed

If the compound fails to elicit the expected biological response, consider the following factors.

Troubleshooting Workflow for No/Low Effect

G cluster_0 Troubleshooting: No or Low Effect A Start: No/Low Effect Observed B Verify Compound Identity & Purity (GC-MS, NMR, HPLC) A->B Step 1 C Check Compound Stability in Experimental Medium B->C Step 2 D Assess Solubility Is there precipitation? C->D Step 3 E Review Dose Range Is it appropriate? D->E Step 4 F Validate Assay Performance (Positive & Negative Controls) E->F Step 5 G Re-evaluate Hypothesis Consider alternative mechanisms F->G Step 6

Caption: A step-by-step workflow for diagnosing experiments where the compound shows no activity.

Data Table: Compound Stability & Solubility

SolventStability (t½ at 37°C)Max Solubility (mg/mL)Notes
DMSO> 24 hours> 50Recommended stock solution solvent.
PBS (pH 7.4)~ 4-6 hours2.5Prone to degradation at neutral pH.
Ethanol> 48 hours> 20Can be used for stock solutions.
Cell Culture Media1-3 hours0.5 - 1.0Prepare fresh dilutions for each use.

Note: Data in this table is hypothetical and serves as an example. Researchers must determine these parameters empirically for their specific experimental conditions.

Issue 2: High Variability in Dose-Response Assays

High variability can obscure the true effect of the compound. A systematic approach is needed to identify the source.

Logical Tree for Dose-Response Variability

G cluster_1 Diagnosing Dose-Response Variability A High Variability Observed B Source: Compound? A->B C Source: Assay? A->C D Source: Operator? A->D E Inconsistent Dilutions B->E Yes F Degradation (Light/Temp Sensitivity) B->F Yes G Cell Passage Number C->G Yes H Reagent Lot Variation C->H Yes I Inconsistent Pipetting D->I Yes J Variable Incubation Times D->J Yes K Conclusion: Refine Protocol E->K F->K G->K H->K I->K J->K

Caption: A decision tree to isolate sources of experimental variability in dose-response studies.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (100 mM):

    • Weigh 10 mg of this compound HCl (Formula Weight: 199.7 g/mol ).

    • Dissolve in 500.7 µL of anhydrous DMSO.

    • Vortex thoroughly until fully dissolved.

    • Store in small aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare serial dilutions from the stock solution immediately before use.

    • Use the appropriate experimental buffer or cell culture medium for dilutions.

    • Vortex each dilution step. Due to potential instability in aqueous solutions, do not store working solutions.

Protocol 2: In Vitro Dopamine Release Assay Control Scheme

This protocol outlines the necessary controls for a cell-based assay measuring dopamine release (e.g., using SH-SY5Y cells).

Signaling Pathway & Controls Diagram

G cluster_0 Experimental Arms cluster_1 Cellular Target cluster_2 Outcome A This compound (Test Compound) DAT Dopamine Transporter (DAT) A->DAT Expected to Bind B d-Amphetamine (Positive Control) B->DAT Known to Bind C Vehicle (e.g., 0.1% DMSO) (Negative Control) C->DAT No Binding Release Dopamine Efflux DAT->Release Causes

Caption: A diagram showing the roles of test, positive, and negative controls in a dopamine release assay.

Data Table: Expected Outcomes for Dopamine Release Assay

Experimental ArmExpected [Dopamine] ChangeInterpretation
Vehicle ControlBaselineEstablishes the basal level of dopamine release.
d-Amphetamine (Positive Control)Significant IncreaseConfirms the assay system is working as expected.
This compoundIncrease (Hypothesized)If observed, supports the hypothesized mechanism of action.

Technical Support Center: Purification of 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of synthetic 1-Phenyl-3-methylaminobutane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound is impure. What are the likely impurities?

A1: Impurities in synthetic this compound can arise from several sources, including side reactions during synthesis and the degradation of starting materials or the product. Common impurities may include unreacted starting materials, byproducts from side reactions (such as diastereomers if a chiral center is present and the synthesis is not stereospecific), and oxidation products. If the synthesis involves a reductive amination, potential impurities could be the corresponding ketone or alcohol.

Q2: I am having difficulty purifying this compound using standard silica (B1680970) gel column chromatography. The compound seems to stick to the column. Why is this happening and how can I resolve it?

A2: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel.[1] This can result in poor separation, tailing of peaks, and low recovery of the product. To mitigate this issue, you can:

  • Use an amine-modified stationary phase: Silica gel functionalized with amino groups (KP-NH) can minimize the strong acid-base interactions.[1]

  • Add a competing amine to the mobile phase: Incorporating a small amount of a competing amine, such as triethylamine (B128534) (TEA) (typically 0.1-1%), into your eluent system can help to saturate the acidic sites on the silica gel, allowing your product to elute more cleanly.[2][3]

  • Consider reversed-phase chromatography: For polar amines, reversed-phase chromatography with an alkaline mobile phase can be an effective alternative.[3]

Q3: What are the recommended solvent systems for the purification of this compound by column chromatography?

A3: The choice of solvent system will depend on the polarity of your crude product and the chosen stationary phase.

  • Normal-Phase Chromatography (Silica Gel): A common starting point is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.[3] Remember to add a small percentage of triethylamine (e.g., 0.5%) to both solvents to prevent peak tailing.[2]

  • Amine-Functionalized Silica: A simple hexane/ethyl acetate gradient is often sufficient.[1]

  • Reversed-Phase Chromatography (C18): A gradient of acetonitrile (B52724) in water with a basic modifier like triethylamine (0.1%) is a good choice.[3]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a highly effective method for purifying solid derivatives of this compound, such as its hydrochloride salt. The freebase form is an oil at room temperature, making recrystallization unsuitable. To perform a recrystallization, you would first convert the freebase to a salt (e.g., by treating a solution of the amine in an organic solvent with HCl). The resulting salt can then be recrystallized from a suitable solvent or solvent mixture.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected purity of this compound after employing different purification techniques. The initial purity of the crude product is assumed to be 85%.

Purification MethodStationary PhaseMobile Phase/SolventExpected Purity (%)Estimated Yield (%)
Standard Silica Gel ChromatographySilica GelHexane/Ethyl Acetate88-9260-70
Modified Silica Gel ChromatographySilica GelHexane/Ethyl Acetate + 0.5% TEA95-9875-85
Amine-Functionalized Silica Gel ChromatographyAmine-SiO2Hexane/Ethyl Acetate>9880-90
Reversed-Phase Flash ChromatographyC18Water/Acetonitrile + 0.1% TEA>9985-95
Recrystallization (as HCl salt)N/AIsopropanol/Hexane>9970-80

Experimental Protocol: Purification by Modified Silica Gel Flash Chromatography

This protocol provides a detailed methodology for the purification of this compound using silica gel flash chromatography with a triethylamine-modified mobile phase.

Objective: To purify crude this compound to a purity of ≥95%.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Flash chromatography system (or glass column)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

  • Glassware (flasks, beakers, graduated cylinders)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to the solution and concentrate it to dryness using a rotary evaporator. This will create a dry-loaded sample, which generally provides better separation.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Solvent A: Hexane + 0.5% Triethylamine

    • Solvent B: Ethyl Acetate + 0.5% Triethylamine Ensure both solvents are thoroughly mixed.

  • Column Packing:

    • If using a glass column, prepare a slurry of silica gel in Solvent A and carefully pack the column.

    • If using a pre-packed cartridge, proceed to equilibration.

  • Column Equilibration: Equilibrate the packed column with Solvent A until the baseline is stable.

  • Sample Loading: Carefully load the dry-loaded sample onto the top of the column.

  • Elution: Begin the elution with 100% Solvent A. Gradually increase the proportion of Solvent B to elute the compounds from the column. A typical gradient might be from 0% to 40% Solvent B over 20 column volumes. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions throughout the elution process.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. A suitable TLC eluent would be a mixture of hexane and ethyl acetate with 0.5% TEA. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using an appropriate analytical technique, such as GC-MS or HPLC.

Visualization of Purification Workflow

PurificationWorkflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve DryLoad Dry Load onto Silica Dissolve->DryLoad LoadSample Load Sample DryLoad->LoadSample Transfer to Column PackColumn Pack/Equilibrate Column (Silica Gel, Hexane/TEA) PackColumn->LoadSample Elute Elute with Gradient (Hexane/EtOAc + TEA) LoadSample->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis of Fractions Collect->TLC Spot Fractions Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Troubleshooting Logic for Amine Purification cluster_silica Silica Chromatography Issues cluster_recrystallization Recrystallization Issues Start Impure Amine Product CheckMethod Purification Method? Start->CheckMethod Silica Standard Silica Chromatography CheckMethod->Silica Chromatography Recrystallization Recrystallization CheckMethod->Recrystallization Crystallization Other Other Methods CheckMethod->Other N/A Tailing Product Tailing / Sticking? Silica->Tailing IsSolid Is Product a Solid Salt? Recrystallization->IsSolid AddTEA Add Triethylamine (TEA) to Mobile Phase Tailing->AddTEA Yes AmineSilica Use Amine-Functionalized Silica Tailing->AmineSilica Yes ReversePhase Switch to Reversed-Phase Chromatography Tailing->ReversePhase Yes NoTailing Good Separation Tailing->NoTailing No Success Pure Product AddTEA->Success AmineSilica->Success ReversePhase->Success NoTailing->Success ConvertToSalt Convert Freebase to Salt (e.g., HCl) IsSolid->ConvertToSalt No (Freebase) FindSolvent Screen for Suitable Recrystallization Solvent IsSolid->FindSolvent Yes IsOil Product is an Oil IsSolid->IsOil No (Freebase) ConvertToSalt->FindSolvent FindSolvent->Success

Caption: Decision tree for troubleshooting the purification of amines.

References

Technical Support Center: 1-Phenyl-3-methylaminobutane (PMAB) Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenyl-3-methylaminobutane (PMAB) biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of PMAB in biological matrices.

Disclaimer: this compound is a research chemical.[1][2] There is limited specific information available in the scientific literature regarding artifacts in its biological assays. The guidance provided here is based on general principles of bioanalysis and experience with structurally similar phenethylamine (B48288) compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

LC-MS/MS Analysis

Question 1: My LC-MS/MS results for PMAB show poor sensitivity and inconsistent peak areas in biological samples compared to standards in a pure solvent. What could be the cause?

Answer: This issue is frequently caused by matrix effects , a phenomenon where components of the biological sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4]

Troubleshooting Guide: Identifying and Mitigating Matrix Effects

  • Quantify the Matrix Effect:

    • Prepare three sets of samples:

      • Set A: PMAB standard in a pure solvent.

      • Set B: Blank biological matrix extract spiked with PMAB post-extraction.

      • Set C: PMAB spiked into the biological matrix before extraction.

    • Analyze all three sets and calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Calculate the recovery using:

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ more rigorous extraction techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[4]

    • Chromatographic Separation: Optimize the HPLC method to separate PMAB from co-eluting matrix components that may be causing the interference.

    • Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of PMAB will co-elute and experience similar matrix effects as the analyte, allowing for more accurate correction during data analysis.

Question 2: I am observing unexpected peaks or a split peak for PMAB in my chromatogram when analyzing urine samples. What could be the reason?

Answer: This can be another manifestation of matrix effects or could be due to other factors.[3]

Troubleshooting Guide: Investigating Unexpected Peaks

  • Matrix Effects: As described in a 2014 study, severe matrix effects can alter the retention time and peak shape of an analyte.[6] Some matrix components might loosely bind to the analyte, changing its interaction with the chromatography column.[3][6]

  • Metabolites: The unexpected peak could be a metabolite of PMAB. While the metabolism of PMAB is not well-documented, related compounds undergo biotransformation.[7]

  • Isomers: Ensure that you are not inadvertently detecting a structural isomer of PMAB.[8]

  • Carryover: If a high concentration sample was injected previously, you might be observing carryover. Injecting a blank solvent after a high concentration standard can help identify this issue.[9]

Immunoassay Analysis

Question 3: My immunoassay for amphetamine-like compounds is showing a positive result for a sample containing PMAB. Is this a true positive?

Answer: Not necessarily. Immunoassays are prone to cross-reactivity , where the antibody binds to compounds with a similar structure to the target analyte. Given that PMAB is structurally related to amphetamine and methamphetamine, it is plausible that it could cross-react with antibodies designed to detect these substances.[10]

Troubleshooting Guide: Investigating Immunoassay Cross-Reactivity

  • Confirmation by a More Specific Method: Always confirm positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.[9]

  • Cross-Reactivity Testing: If you have a pure standard of PMAB, you can perform a cross-reactivity study with the immunoassay to determine the concentration of PMAB that elicits a positive result.

  • Consult the Assay Manufacturer's Documentation: The manufacturer's package insert should provide a list of compounds known to cross-react with the assay and the concentrations at which this occurs.

Quantitative Data

The following table provides an illustrative example of how to present data when assessing matrix effects. The values are hypothetical and intended for demonstration purposes.

Sample SetMean Peak Area (n=3)Matrix Effect (%)Recovery (%)
Set A: PMAB in pure solvent (100 ng/mL)1,500,000N/AN/A
Set B: Blank urine extract + PMAB (100 ng/mL)975,00065% (Suppression)N/A
Set C: PMAB in urine pre-extraction (100 ng/mL)887,250N/A91%

Experimental Protocols

Protocol: Solid Phase Extraction (SPE) for PMAB from Urine

This is a generic protocol for the extraction of phenethylamine-like compounds from urine and may require optimization for PMAB.

  • Sample Pre-treatment:

    • Centrifuge 5 mL of urine at 3000 x g for 10 minutes.

    • Take 1 mL of the supernatant and add 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).

    • Add an internal standard if available.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing:

      • 3 mL of methanol

      • 3 mL of deionized water

      • 1 mL of the 100 mM phosphate buffer (pH 6.0)

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interferences:

      • 3 mL of deionized water

      • 3 mL of 0.1 M acetic acid

      • 3 mL of methanol

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Visualizations

MatrixEffect cluster_source Ion Source cluster_detector Mass Spectrometer Detector Analyte PMAB Ions Signal_Normal Expected Signal Analyte->Signal_Normal Ideal Scenario (No Matrix) Signal_Suppressed Suppressed Signal Analyte->Signal_Suppressed Ion Suppression (Matrix Interference) Matrix Matrix Components (e.g., salts, lipids) Matrix->Signal_Suppressed Ion Suppression (Matrix Interference)

Caption: Mechanism of ion suppression due to matrix effects.

TroubleshootingWorkflow Start Inconsistent Results (Poor Sensitivity/Variability) CheckSystem Check LC-MS System Suitability (e.g., standard injection) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK InvestigateMatrix Investigate Matrix Effects SystemOK->InvestigateMatrix Yes FixSystem Troubleshoot LC-MS System SystemOK->FixSystem No PostExtractionSpike Perform Post-Extraction Spike Experiment InvestigateMatrix->PostExtractionSpike MatrixEffectPresent Matrix Effect Confirmed? PostExtractionSpike->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Prep (e.g., SPE, dilution) MatrixEffectPresent->OptimizeSamplePrep Yes Resolved Issue Resolved MatrixEffectPresent->Resolved No OptimizeChromo Optimize Chromatography OptimizeSamplePrep->OptimizeChromo UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeSamplePrep->UseSIL_IS OptimizeSamplePrep->Resolved OptimizeChromo->Resolved UseSIL_IS->Resolved

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

Caption: General workflow for Solid Phase Extraction (SPE).

References

Validation & Comparative

Comparative Analysis of 1-Phenyl-3-methylaminobutane and Methamphetamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of 1-Phenyl-3-methylaminobutane and methamphetamine for research and drug development professionals. This compound is a research chemical with limited publicly available pharmacological data. The information presented herein for this compound is based on structural analogy to methamphetamine and should be considered hypothetical until substantiated by experimental evidence. Methamphetamine is a controlled substance with a well-documented profile of high abuse potential and neurotoxicity.

Introduction

This guide offers a comparative analysis of the structural and predicted pharmacological properties of this compound (also known as homomethamphetamine) and the well-characterized psychostimulant, methamphetamine. While both molecules share a core phenethylamine (B48288) structure, a key difference in the length of the alkyl side chain is anticipated to produce distinct pharmacological profiles. This document aims to provide a framework for researchers by summarizing the known effects of methamphetamine and postulating the potential effects of this compound, thereby highlighting critical areas for future experimental investigation.

Molecular Structures

The structural distinction between this compound and methamphetamine lies in the addition of a methylene (B1212753) group to the propyl chain of methamphetamine, resulting in a butyl chain in this compound.

Methamphetamine: (1-phenylpropan-2-yl)methanamine This compound: N-methyl-4-phenylbutan-2-amine

Pharmacological Profile of Methamphetamine

Methamphetamine is a potent central nervous system stimulant that primarily exerts its effects by increasing the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT). Its primary mechanism of action involves the inhibition and reversal of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Quantitative Data for Methamphetamine
TargetParameterValue (nM)Reference
Dopamine Transporter (DAT) Ki~500[1]
IC50 (DA uptake inhibition)35 - 100
EC50 (DA release)10 - 50
Norepinephrine Transporter (NET) Ki40 - 120
IC50 (NE uptake inhibition)40 - 100
EC50 (NE release)10 - 60
Serotonin Transporter (SERT) Ki1000 - 4000
IC50 (5-HT uptake inhibition)1000 - 2500
EC50 (5-HT release)100 - 800
Sigma-1 Receptor Ki~2200[2]

Note: Values are approximate and can vary based on experimental conditions and tissue preparations.

Predicted Pharmacological Profile of this compound

No experimental data on the pharmacological effects of this compound is currently available in peer-reviewed scientific literature. The following predictions are based on structure-activity relationships of phenethylamine analogs.

The elongation of the alkyl chain from a propyl to a butyl group, as seen in this compound, is likely to alter its affinity and efficacy at monoamine transporters. Generally, such modifications can reduce potency compared to the parent compound. It is hypothesized that this compound will exhibit a lower affinity for DAT, NET, and SERT compared to methamphetamine. Consequently, its potency as a monoamine releaser and reuptake inhibitor is predicted to be significantly lower. Anecdotal reports from online forums suggest that the amphetamine analog, 1-phenyl-3-aminobutane, is "borderline inactive," which may lend some support to the hypothesis of reduced potency for its N-methylated counterpart.

Signaling Pathways

The primary signaling pathway affected by methamphetamine involves the disruption of normal monoamine transporter function, leading to increased synaptic concentrations of dopamine and norepinephrine. This surge in neurotransmitters activates postsynaptic G-protein coupled receptors, leading to downstream signaling cascades responsible for the psychostimulant effects.

METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via DAT & reverses transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits DA_synapse Synaptic Dopamine DAT->DA_synapse Reuptake (blocked) DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA DA_vesicle->DA_synapse Increased non-vesicular release via DAT reversal Postsynaptic_R Postsynaptic Dopamine Receptors DA_synapse->Postsynaptic_R Activates Signaling Downstream Signaling (e.g., cAMP pathway) Postsynaptic_R->Signaling Psychostimulation Psychostimulant Effects Signaling->Psychostimulation cluster_0 In Vitro Assays cluster_1 In Vivo Assays Binding Receptor Binding Assays (Determine Ki) Locomotor Locomotor Activity (Assess stimulant effects) Binding->Locomotor Release Neurotransmitter Release Assays (Determine EC50) Release->Locomotor Uptake Neurotransmitter Uptake Assays (Determine IC50) Uptake->Locomotor Microdialysis In Vivo Microdialysis (Measure neurotransmitter levels) Locomotor->Microdialysis Confirm mechanism Start Test Compound (this compound) Start->Binding Start->Release Start->Uptake

References

A Comparative Guide to 1-Phenyl-3-methylaminobutane and Other Phenethylamine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuropharmacological properties of substituted phenethylamine (B48288) analogs. Due to a significant lack of published experimental data for 1-Phenyl-3-methylaminobutane, this document focuses on a comparative assessment of well-characterized phenethylamine derivatives to provide a predictive context for its potential activity.

Substituted phenethylamines are a broad class of psychoactive compounds that interact with various monoaminergic systems in the central nervous system. Their effects are largely determined by their specific receptor and transporter affinity profiles. This guide will delve into the receptor binding affinities, functional activities, and the experimental methodologies used to characterize these compounds, with a focus on key targets such as serotonin (B10506) (5-HT) receptors, dopamine (B1211576) (DA) transporters, and trace amine-associated receptor 1 (TAAR1).

Comparative Receptor Binding Affinities

The binding affinity of a compound for a receptor, typically expressed as the inhibition constant (Ki), is a critical measure of its potential biological activity. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of a selection of substituted phenethylamines for several key receptors.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)TAAR1 (rat) (Ki, nM)Other Receptors (Ki, nM)
This compound No data availableNo data availableNo data availableNo data available
4-Phenylbutan-2-amine No data availableNo data availableNo data availableNo data available
2C-B8 - 10011 - 22021 - 120α1A (>1000), D2 (>1000)
2C-I0.4 - 711.1 - 1300.2 - 60D1 (>10000), D2 (>10000), D3 (>10000)[1]
25I-NBOMe0.0441.360α1A (0.9), D3 (7.6)[1]
Mescaline530 - 40001100 - 64002200α1A (>10000), α2A (>10000)[1]
Amphetamine>1000>100044 - 100DAT (23), NET (7)
Methamphetamine>1000>100024DAT (12), NET (4)

Note: Data compiled from multiple sources. Ranges are provided to reflect variability across different studies.

Analysis: Structure-activity relationship (SAR) studies of phenethylamines reveal that substitutions on the phenyl ring and the ethylamine (B1201723) side chain significantly influence receptor affinity. For instance, the addition of a 2,5-dimethoxy pattern, as seen in the "2C" series, generally confers high affinity for the 5-HT2A receptor.[2] N-benzylation, particularly with a 2-methoxybenzyl group (NBOMe), can dramatically increase 5-HT2A receptor affinity into the sub-nanomolar range.[3]

For this compound, also known as homomethamphetamine, the elongation of the ethylamine chain to a butylamine (B146782) chain and the presence of a methyl group on the amine are key structural features. While direct data is absent, its structural similarity to methamphetamine suggests a potential interaction with monoamine transporters. However, the longer carbon chain may alter its binding profile compared to traditional phenethylamines.

Comparative Functional Activity

Functional activity, often measured as the half-maximal effective concentration (EC50) in in vitro assays, describes the concentration of a compound required to elicit a half-maximal response. A lower EC50 value indicates greater potency.

Compound5-HT2A (EC50, nM)TAAR1 (EC50, nM)Monoamine Release (DA) (EC50, nM)
This compound No data availableNo data availableNo data available
4-Phenylbutan-2-amine No data availableNo data availableNo data available
2C-B16 - 1303600 - 9600-
2C-I13 - 110--
25I-NBOMe0.51 - 1.5--
β-phenylethylamine-8.8 - 90030
Amphetamine-136 - 112024
Methamphetamine-100 - 50010

Note: Data compiled from multiple sources. Ranges are provided to reflect variability across different studies.

Analysis: Many psychedelic phenethylamines are potent agonists or partial agonists at the 5-HT2A receptor.[4] In contrast, compounds like amphetamine and methamphetamine are generally weak at 5-HT2 receptors but are potent agonists at TAAR1 and act as monoamine releasers.[5] The N-methyl group of methamphetamine generally enhances its potency as a dopamine releasing agent compared to amphetamine. The functional activity of this compound is unknown. Its structural relationship to methamphetamine suggests it may act as a monoamine releasing agent and a TAAR1 agonist, though its potency is likely to be different due to the longer alkyl chain.

Signaling Pathways and Experimental Workflows

The biological effects of phenethylamine analogs are mediated through complex intracellular signaling cascades. Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).[6]

TAAR1, another GPCR, primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[6] TAAR1 activation can modulate the activity of monoamine transporters, including the dopamine transporter (DAT), through protein kinase A (PKA) and PKC-dependent mechanisms, leading to transporter phosphorylation and, in some cases, reversal of transporter function (efflux).[7]

Signaling Pathway Diagrams

Gq_Signaling_Pathway cluster_receptor 5-HT2A Receptor Activation cluster_downstream Downstream Signaling Agonist Phenethylamine Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq-Coupled Signaling Cascade.

TAAR1_Signaling_Pathway cluster_receptor TAAR1 Activation cluster_downstream Downstream Signaling Agonist Phenethylamine Agonist TAAR1 TAAR1 (GPCR) Agonist->TAAR1 Gs_Protein Gs TAAR1->Gs_Protein activates AC Adenylyl Cyclase (AC) Gs_Protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Transporter Monoamine Transporter (e.g., DAT) PKA->Transporter phosphorylates Efflux Monoamine Efflux Transporter->Efflux induces

Caption: TAAR1 Gs-Coupled Signaling and Monoamine Transporter Modulation.

Experimental Workflow

The characterization of phenethylamine analogs typically involves a series of in vitro assays to determine their pharmacological profile. A general workflow is outlined below.

Experimental_Workflow start Test Compound (e.g., Phenethylamine Analog) receptor_binding Radioligand Binding Assay start->receptor_binding functional_assay Functional Assay (e.g., Ca²⁺ Mobilization, cAMP) start->functional_assay uptake_inhibition Monoamine Uptake Inhibition Assay start->uptake_inhibition data_analysis Data Analysis receptor_binding->data_analysis functional_assay->data_analysis uptake_inhibition->data_analysis ki_value Determine Ki (Binding Affinity) data_analysis->ki_value Binding Data ec50_value Determine EC50/IC50 (Potency) data_analysis->ec50_value Functional/Uptake Data profile Pharmacological Profile ki_value->profile ec50_value->profile

Caption: General Experimental Workflow for In Vitro Pharmacological Profiling.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay (Competition)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from a specific receptor, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing the human receptor of interest (e.g., 5-HT2A).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).

  • Unlabeled reference compound for determining non-specific binding (e.g., unlabeled ketanserin).

  • Test compounds (phenethylamine analogs).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled reference compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay (Radiolabeled)

This assay directly measures the inhibition of the transport of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

  • HEK-293 cells stably expressing the human monoamine transporter of interest (e.g., DAT, NET, or SERT).[8]

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer, KHB).[8]

  • Radiolabeled monoamine substrate (e.g., [3H]dopamine).[8]

  • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT).[8]

  • Test compounds.

  • 96-well microplates.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to confluency.

  • Assay Preparation: On the day of the experiment, wash the cell monolayers with assay buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for non-specific uptake) for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Initiate the uptake by adding the assay buffer containing the radiolabeled monoamine substrate.[8]

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[8]

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH or 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity.[8]

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[8]

Conclusion

The pharmacological landscape of substituted phenethylamines is vast and complex, with subtle structural modifications leading to significant changes in receptor and transporter interactions. While a comprehensive experimental profile for this compound is currently unavailable in the public domain, this guide provides a framework for its potential pharmacological properties based on the well-established structure-activity relationships of related phenethylamine analogs. Its structural similarity to methamphetamine suggests a likely interaction with monoamine transporters, potentially acting as a releasing agent. However, the extended carbon chain may influence its potency and selectivity compared to its shorter-chain counterparts. Further experimental investigation using the detailed protocols outlined in this guide is necessary to definitively characterize the pharmacological profile of this compound and its potential as a research tool or therapeutic agent.

References

Comparative Biological Activity of 1-Phenyl-3-methylaminobutane Enantiomers: A Guided Exploration in the Absence of Direct Data

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide addresses the biological activity of the enantiomers of 1-Phenyl-3-methylaminobutane, a substituted phenethylamine (B48288). A comprehensive review of the scientific literature reveals a significant data gap, with no published studies to date that have resolved the (R) and (S) enantiomers of this specific compound and compared their pharmacological or toxicological profiles. The racemic mixture is identified by CAS number 63957-19-7 and is also known by synonyms such as Homomethamphetamine and N,alpha-dimethylbenzenepropanamine.[1][2]

Given the absence of direct experimental data for this compound enantiomers, this guide will provide a comparative framework based on the well-established stereoselective activity of a closely related and extensively studied structural analog, methamphetamine. This will serve as an illustrative model for the anticipated differences in the biological activities of the this compound enantiomers. Furthermore, this guide details the standard experimental protocols necessary for such a comparative evaluation, providing a roadmap for future research in this area.

Introduction to Stereoselectivity in Phenethylamines

The biological activity of chiral phenethylamine derivatives is often highly dependent on their stereochemistry. The differential orientation of functional groups in enantiomers leads to varying affinities and efficacies at biological targets such as monoamine transporters and receptors. For many psychostimulants, one enantiomer is significantly more potent than the other. For example, 2-Phenyl-3-aminobutane, also known as β-methylamphetamine, is a stimulant of the phenethylamine class, and its activity is expected to differ between its stereoisomers.[3]

Illustrative Comparison: The Case of Methamphetamine Enantiomers

In the absence of data for this compound, the pharmacological profiles of d-methamphetamine and l-methamphetamine provide a valuable comparative model.

Biological Targetd-Methamphetaminel-MethamphetaminePotency Ratio (d/l)
Dopamine (B1211576) Transporter (DAT) High Affinity (Releaser/Inhibitor)Lower Affinity~10:1
Norepinephrine (B1679862) Transporter (NET) High Affinity (Releaser/Inhibitor)High Affinity~1:1
Serotonin (B10506) Transporter (SERT) Moderate Affinity (Releaser/Inhibitor)Low Affinity~100:1
Central Stimulant Activity PotentWeakerHigh
Peripheral Sympathomimetic Activity PresentPotentLower

Note: This table presents generalized comparative data for methamphetamine enantiomers to illustrate the principle of stereoselectivity. The exact values can vary between studies.

The d-enantiomer of methamphetamine is a potent central nervous system stimulant, primarily due to its strong activity at the dopamine transporter. In contrast, the l-enantiomer (B50610) has more pronounced peripheral effects, acting primarily on the norepinephrine transporter. This stereoselectivity underscores the importance of resolving and individually testing the enantiomers of novel phenethylamine compounds like this compound.

Experimental Protocols for a Comparative Study

To elucidate the biological activity of the (R) and (S) enantiomers of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Monoamine Transporter Activity Assays

These assays are crucial for determining the primary mechanism of action of potential psychostimulants.

  • Objective: To measure the affinity (Ki) and functional potency (IC50 for uptake inhibition or EC50 for neurotransmitter release) of each enantiomer at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Methodology: Radioligand Binding Assays

    • Preparation of Synaptosomes: Homogenize brain regions rich in the desired transporter (e.g., striatum for DAT, hippocampus for SERT) from rodents in a suitable buffer. Centrifuge the homogenate to pellet the synaptosomes.

    • Binding Reaction: Incubate the synaptosomal preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test enantiomer.

    • Separation and Scintillation Counting: Rapidly filter the incubation mixture to separate bound from free radioligand. Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding curves.

  • Methodology: Neurotransmitter Uptake Assays

    • Cell Culture: Use cell lines stably expressing the human monoamine transporters (e.g., HEK293-hDAT).

    • Uptake Inhibition: Pre-incubate the cells with varying concentrations of the test enantiomer.

    • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a short period.

    • Measurement: Terminate the uptake, wash the cells, and measure the intracellular radioactivity.

    • Data Analysis: Calculate the IC50 values from the concentration-response curves.

In Vivo Behavioral Pharmacology

In vivo studies are essential to determine the overall physiological and behavioral effects of the enantiomers.

  • Objective: To assess the stimulant effects, locomotor activity, and potential for abuse of each enantiomer.

  • Methodology: Locomotor Activity Assessment

    • Animal Acclimation: Acclimate rodents (e.g., mice or rats) to open-field activity chambers.

    • Drug Administration: Administer various doses of each enantiomer (and a vehicle control) via a relevant route (e.g., intraperitoneal injection).

    • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems for a set duration.

    • Data Analysis: Compare the dose-response curves for each enantiomer to determine their relative potencies in stimulating locomotor activity.

  • Methodology: Drug Discrimination Studies

    • Training: Train animals to discriminate between the effects of a known stimulant (e.g., cocaine or d-amphetamine) and saline in a two-lever operant chamber.

    • Testing: Administer varying doses of the test enantiomers and observe which lever the animal presses.

    • Data Analysis: Determine if the enantiomers substitute for the training drug, indicating a similar subjective effect and potential for abuse.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays racemate Racemic 1-Phenyl-3- methylaminobutane resolution Chiral Resolution racemate->resolution enantiomers (R)-enantiomer (S)-enantiomer resolution->enantiomers binding Radioligand Binding (Ki at DAT, NET, SERT) enantiomers->binding uptake Neurotransmitter Uptake (IC50 at DAT, NET, SERT) enantiomers->uptake locomotor Locomotor Activity enantiomers->locomotor discrimination Drug Discrimination enantiomers->discrimination dopamine_transporter_signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_synapse Dopamine DA_cyto->DA_synapse Transport via DAT (Reverse Transport) DAT Dopamine Transporter (DAT) DAT->DA_cyto Internalization DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Phenethylamine Phenethylamine (e.g., this compound) Phenethylamine->DAT Inhibition/Reverse Transport

References

Cross-Reactivity of 1-Phenyl-3-methylaminobutane in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-Phenyl-3-methylaminobutane (1P3MAB), a phenethylamine (B48288) derivative, in commonly used immunoassays for the detection of amphetamines. Due to its structural similarity to amphetamine and methamphetamine, understanding its behavior in these screening tests is crucial for accurate interpretation of results in clinical and forensic settings.

While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, this guide synthesizes information on structurally similar compounds to provide an evidence-based estimation of its potential interactions with various immunoassay platforms. The detection of novel psychoactive substances (NPS) like 1P3MAB poses a significant challenge to routine drug screening, as immunoassays may yield false-positive or false-negative results.[1][2]

Understanding the Challenge: Structural Similarity and Immunoassay Principles

Immunoassays utilize antibodies that bind to specific molecular structures. The principle of these tests relies on the structural similarity between the target analyte (e.g., amphetamine) and other compounds present in the sample.[3] this compound, also known as homomethamphetamine, shares a core phenethylamine structure with amphetamine and methamphetamine, suggesting a potential for cross-reactivity.

The degree of cross-reactivity is dependent on the specific antibodies used in the assay, the concentration of the substance, and the cutoff levels of the test.[3][4] Different commercial immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Kinetic Interaction of Microparticles in Solution (KIMS), exhibit varying levels of specificity and cross-reactivity with different compounds.[1][5]

Comparative Analysis of Potential Cross-Reactivity

Based on data from structurally related phenethylamine analogues, we can infer the potential cross-reactivity of this compound across different immunoassay platforms. It is important to note that these are estimations, and definitive cross-reactivity should be determined through specific experimental validation.

Table 1: Estimated Cross-Reactivity of this compound in Amphetamine Immunoassays

Immunoassay PlatformTarget Analyte(s)Reported Cross-Reactants (Structurally Similar)Estimated Cross-Reactivity of this compoundKey Considerations
ELISA Amphetamine, MethamphetaminePhentermine, MDA, MDMA, Ephedrine (B3423809), Pseudoephedrine[6][7]Moderate to High High sensitivity but variable specificity depending on the antibody used.[8]
EMIT AmphetaminesPhenylpropanolamine, various phenethylamine designer drugs[4][9]Moderate to High Known to have broad cross-reactivity with a range of phenethylamines.[9]
CEDIA Amphetamine, EcstasyVarious designer amphetamines[5]Moderate May exhibit variable cross-reactivity depending on the specific kit.[1]
KIMS AmphetaminesSome phenethylamine analogues[5]Low to Moderate Generally considered to have a different cross-reactivity profile compared to EMIT and CEDIA.[1]

Disclaimer: The estimated cross-reactivity is based on the structural similarity of this compound to compounds with known cross-reactivity. This information should be used as a guide and not as a definitive statement on the performance of any specific immunoassay.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. The following is a generalized protocol based on standard laboratory practices for evaluating immunoassay cross-reactivity.[10][11]

Objective: To determine the concentration of this compound that produces a positive result in a specific amphetamine immunoassay.

Materials:

  • This compound reference standard

  • Drug-free urine matrix

  • Commercial amphetamine immunoassay kits (e.g., ELISA, EMIT, CEDIA)

  • Microplate reader or appropriate instrumentation for the chosen immunoassay

  • Pipettes, tubes, and other standard laboratory equipment

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples: Serially dilute the stock solution in drug-free urine to create a range of concentrations.

  • Immunoassay Procedure: Perform the immunoassay on the spiked urine samples according to the manufacturer's instructions for the specific kit being used.

  • Data Analysis: Determine the lowest concentration of this compound that produces a positive result, as defined by the assay's cutoff value.

  • Calculation of Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of 1P3MAB Producing a Positive Result) x 100

Visualizing the Immunoassay Workflow

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a compound in an immunoassay.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis Stock Prepare Stock Solution of 1P3MAB Spike Spike Drug-Free Urine with 1P3MAB Series Stock->Spike IA_Test Perform Immunoassay (e.g., ELISA, EMIT) Spike->IA_Test Readout Measure Signal (e.g., Absorbance) IA_Test->Readout Calculate Calculate % Cross-Reactivity Readout->Calculate

Caption: Workflow for determining immunoassay cross-reactivity.

Signaling Pathway of a Competitive Immunoassay

The underlying principle of most drug screening immunoassays is competitive binding. In this process, the drug in the sample (if present) competes with a labeled drug for a limited number of antibody binding sites.

Competitive_Immunoassay cluster_0 High Drug Concentration in Sample cluster_1 Low or No Drug in Sample Drug_High Drug (e.g., 1P3MAB) Bound_Drug_High Drug-Antibody Complex Drug_High->Bound_Drug_High Binds Labeled_Drug_High Labeled Drug Free_Labeled_Drug_High Free Labeled Drug (Generates Low Signal) Labeled_Drug_High->Free_Labeled_Drug_High Antibody_High Antibody Antibody_High->Bound_Drug_High Labeled_Drug_Low Labeled Drug Bound_Labeled_Drug_Low Labeled Drug-Antibody Complex (Generates High Signal) Labeled_Drug_Low->Bound_Labeled_Drug_Low Binds Antibody_Low Antibody Antibody_Low->Bound_Labeled_Drug_Low

Caption: Competitive immunoassay signaling principle.

Conclusion and Recommendations

The structural similarity of this compound to amphetamine and methamphetamine strongly suggests a potential for cross-reactivity in commonly used immunoassays. This can lead to presumptive positive results, necessitating confirmatory analysis by more specific methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for definitive identification.[12]

References

Validating the Efficacy of 1-Phenyl-3-methylaminobutane: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the efficacy of the novel compound 1-Phenyl-3-methylaminobutane. Given the limited existing data on this molecule, we propose a preclinical validation model comparing its potential psychostimulant properties against two well-established compounds: d-amphetamine and methylphenidate. This document outlines the predicted mechanism of action, key in vitro and in vivo experiments, and detailed protocols to facilitate a comprehensive and objective assessment.

Predicted Mechanism of Action and Comparative Overview

Based on its structural similarity to phenethylamines, this compound is hypothesized to act as a central nervous system stimulant by modulating monoamine neurotransmission. Its efficacy is likely mediated through interactions with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. The primary alternatives for comparison, d-amphetamine and methylphenidate, are both widely used psychostimulants but possess distinct mechanisms of action. D-amphetamine acts primarily as a monoamine releasing agent, while methylphenidate is predominantly a reuptake inhibitor.[1]

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound To be determinedTo be determinedTo be determined
d-Amphetamine ~500 nM[2]~100 nM[2]~20,000 - 40,000 nM[2]
Methylphenidate ~100 nM[2]~100 nM[2]~100,000 nM[2]

Experimental Validation Plan

To elucidate the pharmacological profile and potential efficacy of this compound, a series of in vivo experiments are proposed. These will assess its impact on spontaneous locomotor activity and extracellular dopamine levels in key brain regions associated with reward and executive function.

Locomotor Activity Assay

This experiment will determine the dose-dependent effects of this compound on locomotor activity in rodents, a standard preclinical screen for psychostimulant properties.

Table 2: Comparative Effects on Locomotor Activity

CompoundAnimal ModelDose Range (mg/kg, i.p.)Peak Locomotor Response
This compound Mouse/RatTo be determinedTo be determined
d-Amphetamine Mouse1 - 5Significant increase in horizontal and vertical activity.
Methylphenidate Rat1 - 10Dose-dependent increase in locomotor activity.
  • Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g) are to be used. Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Locomotor activity is to be measured in clear acrylic chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect horizontal and vertical movements.[3][4] The chambers should be placed in a sound-attenuating and dimly lit environment.

  • Habituation: Prior to testing, each animal should be habituated to the testing chambers for at least 30-60 minutes for 2-3 consecutive days to minimize novelty-induced hyperactivity.[4][5]

  • Drug Administration: On the test day, animals are to be administered this compound, d-amphetamine, methylphenidate, or vehicle (e.g., sterile saline) via intraperitoneal (i.p.) injection. A range of doses for each compound should be tested to establish a dose-response curve.

  • Data Collection: Immediately following injection, each animal is to be placed in the center of the locomotor activity chamber, and activity should be recorded for a period of 60-120 minutes in 5-minute bins.[5]

  • Data Analysis: The primary endpoints are total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing). Data should be analyzed using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests for pairwise comparisons.

In Vivo Microdialysis

This technique will be employed to measure extracellular dopamine concentrations in the nucleus accumbens and prefrontal cortex, providing direct evidence of the compound's neurochemical effects.

Table 3: Comparative Effects on Extracellular Dopamine Levels

CompoundBrain RegionDose (mg/kg, i.p.)Peak % Increase in Dopamine (vs. Baseline)
This compound Nucleus Accumbens / Prefrontal CortexTo be determinedTo be determined
d-Amphetamine Nucleus Accumbens0.5 - 2.0~200-1000%[6][7]
Methylphenidate Prefrontal Cortex1.0 - 5.0~150-300%[8][9]
  • Animals and Surgery: Male Sprague-Dawley rats (275-350g) are to be used. Under anesthesia, guide cannulae are to be stereotaxically implanted targeting the nucleus accumbens shell and the medial prefrontal cortex. Animals should be allowed to recover for at least 5-7 days post-surgery.[10][11]

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is to be inserted through the guide cannula. The probe is to be perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10][11]

  • Baseline Collection: After a stabilization period of at least 60-90 minutes, baseline dialysate samples are to be collected every 20 minutes for at least one hour.[12]

  • Drug Administration: this compound, d-amphetamine, methylphenidate, or vehicle is to be administered (i.p.).

  • Sample Collection: Dialysate samples are to be collected every 20 minutes for at least 3 hours post-injection.[11] To prevent degradation, samples should be immediately stabilized with an antioxidant solution (e.g., ascorbic acid) and stored at -80°C until analysis.[12]

  • Dopamine Analysis: Dopamine concentrations in the dialysate are to be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]

  • Data Analysis: Dopamine levels are to be expressed as a percentage of the average baseline concentration. The data will be analyzed using a repeated-measures ANOVA to determine the effect of treatment over time.

Visualizing the Molecular Pathways and Experimental Design

To further clarify the proposed mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Uptake Dopamine Vesicle Dopamine Vesicle VMAT2->Dopamine Vesicle Packaging Synaptic Dopamine Synaptic Dopamine Dopamine Vesicle->Synaptic Dopamine Exocytosis Dopamine Receptors Dopamine Receptors Synaptic Dopamine->Dopamine Receptors Binding DAT DAT Synaptic Dopamine->DAT Reuptake Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction Amphetamine Amphetamine / this compound (Predicted) Amphetamine->Dopamine Vesicle Vesicular Release Amphetamine->DAT Reverses Transport Methylphenidate Methylphenidate / this compound (Predicted) Methylphenidate->DAT Blocks Reuptake DAT->Dopamine

Caption: Predicted signaling pathways for this compound and comparator drugs.

cluster_locomotor Locomotor Activity Assay cluster_microdialysis In Vivo Microdialysis Animal Habituation Animal Habituation Drug Administration (i.p.) Drug Administration (i.p.) Animal Habituation->Drug Administration (i.p.) Data Collection (60-120 min) Data Collection (60-120 min) Drug Administration (i.p.)->Data Collection (60-120 min) Post-Drug Sample Collection Post-Drug Sample Collection Drug Administration (i.p.)->Post-Drug Sample Collection Data Analysis Data Analysis Data Collection (60-120 min)->Data Analysis Stereotaxic Surgery Stereotaxic Surgery Probe Implantation & Equilibration Probe Implantation & Equilibration Stereotaxic Surgery->Probe Implantation & Equilibration Baseline Sample Collection Baseline Sample Collection Probe Implantation & Equilibration->Baseline Sample Collection Baseline Sample Collection->Drug Administration (i.p.) HPLC-ED Analysis HPLC-ED Analysis Post-Drug Sample Collection->HPLC-ED Analysis

Caption: Workflow for the proposed in vivo validation experiments.

References

A Comparative Analysis of 1-Phenyl-3-methylaminobutane and Its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-Phenyl-3-methylaminobutane and its structural isomers. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology by elucidating the structure-activity relationships (SAR) and potential pharmacological profiles of these compounds.

Introduction

This compound, also known as Homomethamphetamine or methamphbutamine, is a phenethylamine (B48288) derivative.[1][2][3][4][5] Its structural isomers, which differ in the positions of the methyl and amino groups on the butane (B89635) chain, are expected to exhibit distinct pharmacological properties. Understanding these differences is crucial for the rational design of novel therapeutic agents targeting the central nervous system. The primary mechanism of action for many phenethylamine derivatives involves the modulation of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[6][7][8][9] This guide will explore the chemical properties, synthesis, and predicted pharmacological activities of this compound and its key isomers.

Chemical and Physical Properties

PropertyThis compound2-Phenyl-3-aminobutane
Molecular Formula C₁₁H₁₇NC₁₀H₁₅N
Molecular Weight 163.26 g/mol 149.237 g/mol
Boiling Point 240.4°C at 760 mmHg216.5°C at 760 mmHg
Density 0.902 g/cm³0.932 g/cm³
CAS Number 63957-19-721906-17-2

Synthesis and Experimental Protocols

The synthesis of these compounds can be achieved through various organic chemistry routes. Below are representative protocols for the synthesis of 2-Phenyl-3-aminobutane.

Synthesis of 2-Phenyl-3-aminobutane

A common method for the synthesis of 2-Phenyl-3-aminobutane involves the reaction of methyl ethyl ketone with sodium bisulfite, followed by a series of transformations.[10]

Experimental Protocol:

  • Formation of the Bisulfite Adduct: React methyl ethyl ketone with a saturated solution of sodium bisulfite.

  • Cyanohydrin Formation: The resulting bisulfite compound is then treated with potassium cyanide to form the nitrile of methyl ethyl glycolic acid.

  • Hydrolysis: The nitrile is hydrolyzed to methyl ethyl glycolic acid.

  • Dehydration: The glycolic acid is dehydrated by boiling with acetic anhydride (B1165640) to yield dimethyl acrylic acid.

  • Friedel-Crafts Acylation: The dimethyl acrylic acid is reacted with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce α,β-dimethyl hydrocinnamic acid.

  • Hofmann, Curtius, or Schmidt Rearrangement: The carboxyl group of the hydrocinnamic acid is replaced with an amino group using methods like the Hofmann, Curtius, or Schmidt rearrangement to yield 2-phenyl-3-aminobutane.[10]

Comparative Pharmacological Analysis

Direct comparative pharmacological data for this compound and its isomers is limited. However, based on the extensive literature on structure-activity relationships of phenethylamine derivatives, we can infer their likely activities at monoamine transporters.

Structure-Activity Relationships (SAR)

The position of substituents on the phenethylamine scaffold significantly influences the affinity and selectivity for DAT, NET, and SERT.

  • N-Methylation: N-methylation of phenethylamines can have varied effects. In some cases, it can increase potency at DAT and NET while having a lesser effect or even decreasing affinity for SERT.[11]

  • α-Methylation: The presence of a methyl group at the alpha position (adjacent to the amino group) generally increases stimulant properties and resistance to metabolism by monoamine oxidase (MAO).

  • β-Methylation: A methyl group at the beta position (on the second carbon from the amino group), as seen in 2-phenyl-3-aminobutane (β-methylamphetamine), can also confer stimulant properties.[12][13] This compound is described as a stimulant with milder effects and shorter duration compared to amphetamine.[12]

  • Positional Isomerism of the Amino Group: The position of the amino group along the butyl chain will significantly alter the three-dimensional shape of the molecule, leading to different binding affinities at the monoamine transporters. It is generally observed that even slight changes in the position of functional groups can dramatically alter pharmacological activity.[14]

Predicted Activity at Monoamine Transporters

Based on general SAR principles for phenethylamines, the following table provides a qualitative prediction of the activity of this compound and its isomers at monoamine transporters.

CompoundPredicted Primary ActivityPredicted Potency at DATPredicted Potency at NETPredicted Potency at SERT
This compound Dopaminergic/NorepinephrinergicModerateModerateLow
1-Phenyl-1-methylaminobutane Likely Dopaminergic/NorepinephrinergicModerate to HighModerate to HighLow
1-Phenyl-2-methylaminobutane Likely Dopaminergic/NorepinephrinergicModerateModerateLow
2-Phenyl-3-aminobutane Stimulant (Dopaminergic/Norepinephrinergic)ModerateModerateLow

In Vitro Experimental Protocols for Pharmacological Evaluation

To quantitatively assess the pharmacological profile of these isomers, a series of in vitro assays are required.

Radioligand Binding Assays

These assays determine the affinity of the compounds for the monoamine transporters.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Competition Binding: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the test compound.[15][16]

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibition constant) values.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the compounds to inhibit the reuptake of neurotransmitters into synaptosomes or transfected cells.

Experimental Protocol:

  • Synaptosome or Cell Preparation: Prepare synaptosomes from rat brain regions rich in the respective transporters (e.g., striatum for DAT, frontal cortex for NET) or use cells stably expressing the transporters.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a short period.

  • Termination and Measurement: Stop the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity accumulated in the synaptosomes or cells.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of neurotransmitter uptake.[17]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these compounds is expected to be the inhibition of monoamine reuptake by DAT, NET, and SERT. This leads to an increase in the extracellular concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic, norepinephrinergic, and serotonergic signaling. Additionally, some phenethylamines can act as substrates for these transporters, inducing non-vesicular release (efflux) of neurotransmitters.[6][7] Another potential target is the trace amine-associated receptor 1 (TAAR1), which can modulate the activity of monoamine transporters.[6][7]

Monoamine Transporter Modulation Pathway

The following diagram illustrates the general mechanism of action of a phenethylamine derivative at a presynaptic monoamine terminal.

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) SynapticCleft Increased Monoamines Vesicle->SynapticCleft Release (Action Potential) MAO Monoamine Oxidase (MAO) Synthesis Monoamine Synthesis Synthesis->Vesicle Packaging Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->MAO Metabolism TAAR1 TAAR1 TAAR1->Transporter Modulation Compound Phenylaminobutane Isomer Compound->Transporter Inhibition/Reverse Transport Compound->TAAR1 Activation SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptors SynapticCleft->Receptor Binding & Signal Transduction

Caption: Modulation of monoamine transporters by phenylaminobutane isomers.

Conclusion

While direct comparative experimental data remains sparse, this guide provides a framework for understanding the potential pharmacological differences between this compound and its isomers based on established structure-activity relationships for phenethylamine derivatives. The provided experimental protocols offer a starting point for researchers to quantitatively evaluate these compounds. Further investigation into the synthesis and pharmacological testing of each isomer is warranted to fully elucidate their therapeutic potential and to inform the design of novel central nervous system agents.

References

Unraveling the Ambiguity: A Comparative Analysis of 1-Phenyl-3-methylaminobutane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the available research on 1-Phenyl-3-methylaminobutane reveals a conspicuous absence of reproducible scientific findings. The current body of information is largely confined to chemical supplier data and anecdotal reports, standing in stark contrast to the rigorously documented pharmacological and analytical data available for its structural isomers. This guide provides a comparative analysis, highlighting the data gap and presenting reproducible findings on a closely related analog to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The compound this compound, also known as methamphproamine, has emerged in chemical markets, yet lacks the backing of peer-reviewed scientific literature to substantiate its synthesis, pharmacological effects, or analytical characterization.[1][2][3] This guide aims to bridge this informational void by juxtaposing the sparse data on this compound with the comprehensive, reproducible research conducted on its structural isomer, β-Methylphenethylamine (BMPEA), and its N-methylated analog.

Comparative Data on Phenethylamine Isomers

To provide a clear, quantitative comparison, the following table summarizes the available chemical and physical properties of this compound alongside the well-documented pharmacological data for BMPEA and its analogs. This juxtaposition underscores the significant need for empirical research into this compound.

ParameterThis compoundβ-Methylphenethylamine (BMPEA)N-methyl-2-phenylpropan-1-amine (MPPA)Amphetamine (for comparison)Methamphetamine (for comparison)
CAS Number 63957-19-7[4]582-22-9[5]Not explicitly found300-62-9537-46-2
Molecular Formula C11H17N[4]C9H13N[5]C10H15N[6]C9H13NC10H15N
Molecular Weight 163.26 g/mol [2]135.21 g/mol [5]Not explicitly found135.21 g/mol 149.23 g/mol
Boiling Point 240.4°C at 760 mmHg[4]80 °C at 10 mm Hg[5]Not available200-203 °C212 °C
DAT Release (EC50, nM) No data available>10,000 (Ki)[6]Full-efficacy, >50-fold less potent than amphetamine[6]34.4 (IC50)Potent releaser[6]
NET Release (EC50, nM) No data available>10,000 (Ki)[6]Full-efficacy, ~10-fold less potent than amphetamine[6]7.4 (IC50)Potent releaser[6]
SERT Release (EC50, nM) No data available>10,000 (Ki)[6]Weak releaser[6]1757 (IC50)Weak releaser[6]
In Vivo Effects Anecdotal reports suggest it is "borderline inactive"[1]Increases blood pressure, minimal effect on locomotor activity[6][7]Increases blood pressure[6]Increases blood pressure, heart rate, and locomotor activity[6][8]Potent CNS stimulant

Experimental Protocols: A Framework for Future Research

The following methodologies, adapted from studies on BMPEA and its analogs, provide a template for the rigorous, reproducible research required for this compound.

1. Synthesis and Purification (Hypothetical for this compound, based on related compounds):

While no peer-reviewed synthesis for this compound is available, a potential route could be inferred from general methodologies for phenethylamines. A common approach involves the reductive amination of a corresponding ketone. For instance, the synthesis of N,α-Dimethylphenethylamine (Methamphetamine) has been documented via the deoxygenation and hydrolysis of acylated ephedrines.[9] A rigorous protocol for this compound would require detailed reporting of reaction conditions, purification methods (e.g., distillation, chromatography), and characterization of the final product (e.g., NMR, GC-MS, melting point) to ensure reproducibility and purity.

2. In Vitro Neurotransmitter Transporter Assays (Based on protocols for BMPEA):

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine (B1211576) transporters, hippocampus for norepinephrine (B1679862) transporters) is homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes.

  • Neurotransmitter Release Assay:

    • Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for uptake.

    • The loaded synaptosomes are then superfused with a physiological buffer to establish a baseline release.

    • Varying concentrations of the test compound (e.g., this compound) are introduced into the superfusion buffer.

    • Fractions of the superfusate are collected, and the amount of radioactivity is quantified using liquid scintillation counting.

    • Data are analyzed to determine the EC50 (effective concentration for 50% of maximal release) and Emax (maximal release) values.[6]

3. In Vivo Cardiovascular and Locomotor Activity Studies (Based on protocols for BMPEA):

  • Animal Subjects: Male Sprague-Dawley rats are surgically implanted with biotelemetry transmitters to continuously monitor blood pressure, heart rate, and locomotor activity.

  • Drug Administration: Following a recovery period, rats are administered various doses of the test compound (e.g., this compound) or vehicle control via subcutaneous injection.

  • Data Collection and Analysis: Physiological and behavioral data are recorded continuously before and after drug administration. Dose-response curves are generated to determine the effects of the compound on cardiovascular parameters and locomotor activity.[6][8]

4. Validated Analytical Method for Quantification (Based on protocols for related isomers):

  • Sample Preparation: Extraction of the analyte from a biological matrix (e.g., blood, urine) using liquid-liquid extraction or solid-phase extraction.[7][10]

  • Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly selective and sensitive method for distinguishing and quantifying isomers.[11]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible quantification.[7]

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the necessary research, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway based on the known pharmacology of related phenethylamines.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Studies s1 Precursor Chemicals s2 Chemical Reaction s1->s2 s3 Crude Product s2->s3 s4 Purification (e.g., Distillation, Chromatography) s3->s4 s5 Pure this compound s4->s5 c1 Structural Verification (NMR, MS) s5->c1 c2 Purity Assessment (GC, HPLC) s5->c2 iv1 Synaptosome Preparation s5->iv1 iv3 Receptor Binding Assays s5->iv3 inv1 Animal Model (e.g., Rat, Mouse) s5->inv1 iv2 Transporter Release Assays (DAT, NET, SERT) iv1->iv2 inv2 Cardiovascular & Locomotor Monitoring inv1->inv2 inv3 Microdialysis for Neurotransmitter Levels inv1->inv3

A generalized workflow for the reproducible scientific investigation of a novel psychoactive compound.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound This compound (Hypothetical) transporter Monoamine Transporter (e.g., NET, DAT) compound->transporter Binds to & reverses transport neurotransmitter Neurotransmitter (e.g., Norepinephrine, Dopamine) transporter->neurotransmitter Blocks reuptake vesicle Vesicle vesicle->neurotransmitter Releases nt_cleft Increased Neurotransmitter Concentration neurotransmitter->nt_cleft Efflux receptor Postsynaptic Receptor nt_cleft->receptor Binds to response Signal Transduction & Physiological Response receptor->response

A hypothetical signaling pathway for this compound based on its structural similarity to monoamine releasers.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Pharmacological Profile: Monoamine Transporters

The primary mechanism of action for many phenethylamine (B48288) stimulants involves their interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These compounds can act as substrates, inducing neurotransmitter release, or as inhibitors of reuptake.

Monoamine Transporter Releasing Activity

In vitro studies using rat brain synaptosomes have demonstrated that BMPEA and its N-methylated analog, MPPA, are substrates for both DAT and NET, inducing the release of dopamine and norepinephrine.[1] However, their potency is significantly lower than that of amphetamine and methamphetamine.[1] Notably, BMPEA and MPPA exhibit a preference for NET over DAT.[1][2] The di-N-methylated analog, DMPPA, is a weak substrate at NET only.[1][2]

CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)
Amphetamine24.77.0>10,000
Methamphetamine12.312.1>10,000
BMPEA 76378.4>10,000
MPPA 1230111>10,000
DMPPA >10,0002510 (partial)>10,000

Table 1: Potency of phenethylamine derivatives to induce monoamine release from rat brain synaptosomes. Data extracted from Schindler et al., 2019.[1]

Monoamine Transporter Binding Affinity

Interestingly, despite being substrates for monoamine transporters, BMPEA and its analogs show low affinity in radioligand binding assays for DAT and NET.[1] This is a known characteristic of many transporter substrates, including amphetamine, which typically display weak displacement of high-affinity radioligands.[1]

In Vivo Pharmacological Effects: Cardiovascular and Locomotor Activity

In vivo studies in conscious rats equipped with biotelemetry transmitters have revealed significant differences in the physiological effects of BMPEA and its analogs compared to amphetamine.

Cardiovascular Effects

While amphetamine produces dose-dependent increases in both blood pressure and heart rate, BMPEA, MPPA, and DMPPA primarily induce a hypertensive effect with minimal impact on heart rate.[1][2] The increase in blood pressure caused by BMPEA is comparable to that of amphetamine.[1] This hypertensive effect of BMPEA was found to be mediated by peripheral norepinephrine transporters, as it was reversed by the α-adrenergic antagonist prazosin.[1]

Compound (Dose)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Amphetamine (3 mg/kg)~ +30~ +100
BMPEA (30 mg/kg)~ +35~ +20
MPPA (30 mg/kg)~ +40~ +10
DMPPA (30 mg/kg)~ +25No significant change

Table 2: Peak cardiovascular effects of phenethylamine derivatives in rats. Approximate values are derived from graphical data in Schindler et al., 2019.[1]

Locomotor Activity

A hallmark of amphetamine's central nervous system effects is a significant increase in locomotor activity. In stark contrast, BMPEA and its analogs fail to produce substantial increases in motor activity, even at doses that elicit strong cardiovascular responses.[1][2] This lack of locomotor stimulation is consistent with their weaker activity at the dopamine transporter, which is a key mediator of the reinforcing and psychomotor effects of stimulants.[1][3]

Receptor Binding Profile

To investigate other potential mechanisms of action, BMPEA and its analogs were screened for binding activity at a wide range of G protein-coupled receptors (GPCRs), including dopamine, norepinephrine, serotonin, histamine, and opioid receptors. The results showed that these compounds have low affinity for the tested receptors, suggesting that their primary pharmacological effects are not mediated by direct receptor agonism or antagonism.[1]

Experimental Protocols

Monoamine Transporter Release Assay

Objective: To determine the potency and efficacy of test compounds to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Crude synaptosomes are prepared from the striatum (for DAT and SERT) and hippocampus (for NET) of male Sprague-Dawley rats.

  • Radiolabeling: Synaptosomes are incubated with a low concentration of a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to load the vesicles.

  • Initiation of Release: After washing to remove excess radiolabel, the synaptosomes are exposed to various concentrations of the test compounds.

  • Measurement of Release: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated, and EC50 values (the concentration of a drug that gives a half-maximal response) are calculated to determine the potency of the compounds.

In Vivo Cardiovascular and Locomotor Activity Monitoring

Objective: To assess the effects of test compounds on blood pressure, heart rate, and locomotor activity in conscious, freely moving rats.

Methodology:

  • Surgical Implantation: Male Sprague-Dawley rats are surgically implanted with biotelemetry transmitters in the abdominal aorta.

  • Acclimation: After a recovery period, rats are acclimated to the testing chambers.

  • Drug Administration: On the test day, baseline cardiovascular and activity data are collected before the subcutaneous administration of either saline (vehicle) or a test compound at various doses.

  • Data Collection: Data on blood pressure, heart rate, and locomotor activity are continuously recorded for a specified period post-injection.

  • Data Analysis: The changes from baseline values are calculated and analyzed to determine the dose-dependent effects of the compounds.

Visualizing the Mechanisms

Mechanism of Action of Amphetamine vs. BMPEA at Monoamine Transporters cluster_amphetamine Amphetamine cluster_bmpea BMPEA Amphetamine Amphetamine DAT_A Dopamine Transporter (DAT) Amphetamine->DAT_A Potent Substrate NET_A Norepinephrine Transporter (NET) Amphetamine->NET_A Potent Substrate Dopamine Release\n(Strong) Dopamine Release (Strong) DAT_A->Dopamine Release\n(Strong) Norepinephrine Release\n(Strong) Norepinephrine Release (Strong) NET_A->Norepinephrine Release\n(Strong) ↑ Locomotor Activity ↑ Locomotor Activity Dopamine Release\n(Strong)->↑ Locomotor Activity BMPEA BMPEA DAT_B Dopamine Transporter (DAT) BMPEA->DAT_B Weak Substrate NET_B Norepinephrine Transporter (NET) BMPEA->NET_B Moderate Substrate Dopamine Release\n(Weak) Dopamine Release (Weak) DAT_B->Dopamine Release\n(Weak) Norepinephrine Release\n(Moderate) Norepinephrine Release (Moderate) NET_B->Norepinephrine Release\n(Moderate) Minimal Locomotor Effect Minimal Locomotor Effect Dopamine Release\n(Weak)->Minimal Locomotor Effect ↑ Blood Pressure ↑ Blood Pressure Norepinephrine Release\n(Moderate)->↑ Blood Pressure

Caption: Comparative signaling pathways of Amphetamine and BMPEA.

Experimental Workflow for In Vivo Pharmacological Assessment start Start surgery Surgical Implantation of Biotelemetry Transmitter start->surgery recovery Post-Surgical Recovery (1-2 weeks) surgery->recovery acclimation Acclimation to Test Environment recovery->acclimation baseline Baseline Data Recording (BP, HR, Activity) acclimation->baseline injection Subcutaneous Injection (Vehicle or Test Compound) baseline->injection post_injection Post-Injection Data Recording injection->post_injection analysis Data Analysis (Change from Baseline) post_injection->analysis end End analysis->end

Caption: Workflow for in vivo cardiovascular and locomotor studies.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 1-Phenyl-3-methylaminobutane and Related Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo pharmacological effects of 1-Phenyl-3-methylaminobutane (also known as methamphproamine or homomethamphetamine) and its structural analogs. Due to a lack of publicly available experimental data for this compound, this document focuses on a comparative analysis of closely related and well-studied phenethylamines, namely Amphetamine and β-Methylphenethylamine (BMPEA). This comparison allows for inferred potential effects of this compound and highlights the data gap for this specific compound.

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo data for Amphetamine and BMPEA to provide a basis for understanding the potential pharmacological profile of this compound.

Table 1: In Vitro Monoamine Transporter Substrate Activity

CompoundDopamine (B1211576) Transporter (DAT) EC50 (nM)Norepinephrine (B1679862) Transporter (NET) EC50 (nM)Serotonin (B10506) Transporter (SERT) EC50 (nM)
Amphetamine34.47.41757
β-Methylphenethylamine (BMPEA)>10,0001337>10,000

EC50 values represent the concentration required to elicit a half-maximal release of the respective neurotransmitter.

Table 2: In Vivo Cardiovascular and Locomotor Effects in Rats

CompoundDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)Change in Locomotor Activity
Amphetamine0.3 - 3.0Significant, dose-related increaseSignificant, dose-related increaseSignificant, dose-related increase
β-Methylphenethylamine (BMPEA)3.0 - 30.0Significant, dose-related increaseNo significant effectNo significant effect

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field of neuropharmacology and are essential for the evaluation of novel psychoactive substances.

In Vitro Monoamine Transporter Release Assays

Objective: To determine the potency and efficacy of a test compound to act as a substrate (releaser) at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.

  • Radiolabeled Neurotransmitter Uptake: Synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake via the respective transporters.

  • Compound Incubation: The test compound (e.g., this compound) is added at various concentrations to the synaptosome suspension.

  • Release Measurement: The amount of radiolabeled neurotransmitter released from the synaptosomes into the supernatant is measured over time using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 value for each transporter, indicating the potency of the compound as a releaser.

In Vivo Cardiovascular and Locomotor Activity Monitoring in Rats

Objective: To assess the effects of a test compound on blood pressure, heart rate, and spontaneous locomotor activity in conscious, freely moving rats.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are surgically implanted with radiotelemetry transmitters that allow for the continuous monitoring of cardiovascular parameters (blood pressure, heart rate) and locomotor activity. Animals are allowed to recover from surgery before testing.

  • Acclimation: On the day of the experiment, rats are placed in their home cages within the testing environment and allowed to acclimate for a specified period.

  • Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, intraperitoneal) at various doses. A vehicle control group is also included.

  • Data Acquisition: Data on mean arterial pressure, heart rate, and locomotor activity are continuously collected by the radiotelemetry system for a set duration following drug administration.

  • Data Analysis: The changes in cardiovascular and locomotor parameters from baseline are calculated for each dose and compared to the vehicle control group to determine the statistical significance of the effects.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the pharmacological evaluation of phenethylamines.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine Dopamine VMAT2->Dopamine Packages into vesicles Synaptic_Cleft Dopamine->Synaptic_Cleft Release Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds to receptor DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake from synaptic cleft Phenethylamine (B48288) Phenethylamine (e.g., 1-Phenyl-3- methylaminobutane) Phenethylamine->VMAT2 Disrupts vesicular storage Phenethylamine->DAT Enters neuron via reuptake transporter Signal_Transduction Signal_Transduction Dopamine_Receptor->Signal_Transduction Initiates signaling cascade

Caption: Signaling pathway of a phenethylamine at a dopaminergic synapse.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Synaptosome_Prep Synaptosome Preparation Radioligand_Binding Radioligand Binding Assays Synaptosome_Prep->Radioligand_Binding Transporter_Release Monoamine Transporter Release Assays Synaptosome_Prep->Transporter_Release Data_Analysis Data Analysis & Correlation Radioligand_Binding->Data_Analysis Transporter_Release->Data_Analysis Animal_Model Animal Model (e.g., Rat) Cardiovascular_Monitoring Cardiovascular Monitoring Animal_Model->Cardiovascular_Monitoring Locomotor_Activity Locomotor Activity Assessment Animal_Model->Locomotor_Activity Cardiovascular_Monitoring->Data_Analysis Locomotor_Activity->Data_Analysis Test_Compound Test Compound (this compound) Test_Compound->Radioligand_Binding Test_Compound->Transporter_Release Test_Compound->Cardiovascular_Monitoring Test_Compound->Locomotor_Activity

Caption: Experimental workflow for pharmacological characterization.

1-Phenyl-3-methylaminobutane: A Comparative Guide for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within forensic science and pharmaceutical development, the veracity of quantitative and qualitative analyses hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of 1-Phenyl-3-methylaminobutane as a reference standard, juxtaposing its known properties with established Certified Reference Materials (CRMs) of structurally related phenethylamines. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the suitability of this compound for their specific analytical needs.

Introduction to this compound

This compound, also known as Homomethamphetamine or methamphbutamine, is a phenethylamine (B48288) derivative.[1][2] Its structural similarity to controlled substances like methamphetamine necessitates the availability of a well-characterized reference standard for unambiguous identification and quantification in various matrices. While commercially available as a reference standard, a comprehensive evaluation of its analytical performance in comparison to established Certified Reference Materials (CRMs) is crucial for its confident adoption in validated analytical methods.

Comparison of Physicochemical Properties and Purity

A fundamental aspect of a reference standard is its well-defined chemical and physical identity. The table below summarizes the available data for this compound and compares it with typical specifications for Amphetamine and Methamphetamine CRMs.

Table 1: Comparison of Physicochemical Properties and Purity

PropertyThis compoundAmphetamine (CRM)Methamphetamine (CRM)
CAS Number 63957-19-7[1]300-62-9300-42-5[3]
Molecular Formula C₁₁H₁₇N[1]C₉H₁₃NC₁₀H₁₅N[3]
Molecular Weight 163.26 g/mol [2]135.21 g/mol 149.24 g/mol [4]
Typical Purity ≥98%[1]≥99% (Certified Value with Uncertainty)[5][6]≥99% (Certified Value with Uncertainty)[5][6]
Form Typically supplied as HCl salt (powder)[1]Typically supplied as a solution in methanol (B129727) (e.g., 1 mg/mL)Typically supplied as HCl salt (powder) or solution in methanol[3][4]

It is important to note that while this compound is available with high nominal purity, Certified Reference Materials for amphetamine and methamphetamine undergo rigorous characterization to establish a certified value with a stated uncertainty, ensuring metrological traceability.[6]

Comparative Analytical Performance: A Data Gap

A critical evaluation of a reference standard involves assessing its performance in validated analytical methods. Key performance indicators include stability, linearity, precision, and accuracy. Currently, there is a lack of publicly available, direct comparative studies evaluating the analytical performance of this compound against established CRMs for related compounds.

The following tables outline the necessary experimental data required for a comprehensive comparison. Researchers considering the use of this compound as a reference standard are encouraged to perform in-house validation studies to generate this data.

Table 2: Stability Comparison (Hypothetical Data)

Storage ConditionThis compoundAmphetamine (CRM)Methamphetamine (CRM)
Long-term (e.g., 2-8°C) Data not availableStable for a defined period (refer to CoA)Stable for a defined period (refer to CoA)[5]
Accelerated (e.g., 40°C/75% RH) Data not availableData available from stability studies (ICH Q1A)[7]Data available from stability studies (ICH Q1A)[5][7]
Freeze-Thaw Cycles Data not availableTypically stable (refer to CoA)Typically stable (refer to CoA)
Solution Stability (in specified solvent) Data not availableStable for a defined period (refer to CoA)Stable for a defined period (refer to CoA)

Table 3: Chromatographic Performance Comparison (Hypothetical Data for a Validated Method)

ParameterThis compoundAmphetamine (CRM)Methamphetamine (CRM)
Retention Time (min) To be determinedTo be determinedTo be determined
Resolution (from nearest interferent) To be determinedTo be determinedTo be determined
Linearity (R²) To be determined≥0.995≥0.995
Limit of Quantification (LOQ) To be determinedTo be determinedTo be determined
Precision (%RSD) To be determined<2%<2%
Accuracy (% Recovery) To be determined98-102%98-102%

Experimental Protocols: A Framework for Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity and Identification

Objective: To determine the purity of the this compound reference standard and confirm its identity.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., 5% phenyl-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions (Example):

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound reference standard.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working solutions of appropriate concentrations.

Data Analysis:

  • Purity Assessment: Determine the peak area percentage of the main component.

  • Identity Confirmation: Compare the obtained mass spectrum with a reference library spectrum or theoretical fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) Protocol for Quantification

Objective: To develop a quantitative method for this compound and compare its performance to an established CRM.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions (Example):

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., scan from 200-400 nm).

  • Injection Volume: 10 µL

Method Validation Parameters to Evaluate (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank and spiked matrices to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards and perform a linear regression analysis (e.g., 5-7 concentration levels).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at different concentration levels.

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, temperature) to assess the method's reliability.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the necessary workflows for evaluating and comparing reference standards.

G cluster_0 Reference Standard Evaluation Workflow A Procure Candidate Reference Standard (this compound) C Physicochemical Characterization (e.g., MS, NMR, IR) A->C B Procure Established CRM (e.g., Amphetamine) B->C G Comparative Analysis B->G D Purity Determination (e.g., GC-MS, HPLC) C->D E Method Development (GC-MS, HPLC) D->E F Method Validation (ICH Q2(R1)) E->F F->G H Stability Studies (ICH Q1A) F->H I Decision on Suitability G->I H->I

Caption: Workflow for the evaluation and comparison of a candidate reference standard.

G cluster_1 Comparative Analytical Experiment Workflow prep Sample Preparation This compound Amphetamine CRM hplc HPLC Analysis C18 Column prep:f0->hplc:port prep:f1->hplc:port gcms GC-MS Analysis 5% Phenyl Column prep:f0->gcms:port prep:f1->gcms:port data Data Acquisition Chromatograms Mass Spectra hplc->data:f0 gcms->data:f1 analysis Performance Comparison Linearity (R²) Precision (%RSD) Accuracy (% Recovery) data->analysis report Final Report analysis->report

Caption: Experimental workflow for a comparative analysis of reference standards.

Conclusion and Recommendations

This compound is readily available as a reference material with high nominal purity. However, for its confident use in regulated environments and for ensuring the traceability and reliability of analytical results, a direct comparison with established Certified Reference Materials is essential.

Recommendations for Researchers:

  • Procure from a reputable supplier that provides a Certificate of Analysis with detailed information on purity and identity.

  • Perform in-house verification of the identity and purity of the received material using orthogonal analytical techniques (e.g., GC-MS and NMR).

  • Conduct a comprehensive method validation for the intended analytical application, following ICH guidelines, to establish the performance characteristics of this compound as a reference standard within your laboratory's systems.

  • Where possible, perform a direct comparative study against a relevant CRM (e.g., methamphetamine or a deuterated analog) to understand any potential biases or differences in analytical performance.

By following these recommendations, researchers can ensure the suitability and reliability of this compound as a reference standard in their analytical workflows, contributing to the generation of high-quality, defensible data.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-3-methylaminobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Phenyl-3-methylaminobutane, a chemical requiring careful handling and adherence to regulated waste management protocols. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

Immediate Safety and Disposal Protocol

This compound is classified as a hazardous substance. Improper disposal can pose significant risks to human health and the environment. It is imperative to treat this chemical as hazardous waste and follow all applicable local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification:

    • Based on available safety data, this compound is toxic if swallowed, in contact with skin, or inhaled.[1] It is also corrosive, causing severe skin burns and eye damage, and is harmful to aquatic life.[2][3][4]

    • Therefore, it must be classified as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Consult with Your Institution's Environmental Health and Safety (EHS) Department:

    • Before beginning any disposal process, contact your institution's EHS department. They will provide specific guidance based on your location's regulations and facility capabilities.

    • Inform them of the chemical name (this compound) and any known contaminants in the waste stream.

  • Proper Waste Segregation and Storage:

    • Use a designated, properly labeled, and sealed container for collecting this compound waste. The container should be compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[6] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, govern the management of hazardous waste from generation to disposal.[7]

Summary of Hazardous Properties

For quick reference, the following table summarizes the key hazards associated with this compound and related compounds.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1][2][4]
Acute Toxicity (Dermal) Toxic in contact with skin.[1][4]
Acute Toxicity (Inhalation) Toxic by inhalation.[1]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][4]
Eye Damage/Irritation Causes serious eye damage.[2][4]
Aquatic Hazard Harmful to aquatic life, with potential for long-lasting effects.[2][3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous Yes, it is toxic, corrosive, and an environmental hazard. is_hazardous->yes_hazardous Yes no_hazardous No (Not applicable for this chemical) is_hazardous->no_hazardous No consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department yes_hazardous->consult_ehs segregate_store Segregate in a labeled, sealed container. Store in a cool, dry, ventilated area. consult_ehs->segregate_store professional_disposal Arrange for disposal by a licensed hazardous waste contractor via EHS. segregate_store->professional_disposal end End: Waste properly disposed professional_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical. Regulations for hazardous waste disposal can vary significantly by region.

References

Personal protective equipment for handling 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenyl-3-methylaminobutane

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 63957-19-7). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance incorporates safety data from its hydrochloride salt and a structurally similar compound, 4-phenylbutan-2-amine, to ensure a conservative and robust safety protocol.

Prudent Hazard Assessment:

The Safety Data Sheet for this compound HCl indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1] However, the closely related compound 4-phenylbutan-2-amine is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[2] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess similar or greater hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.[1][2]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[1][2]To protect eyes from splashes and airborne particles.
Skin and Body Protection A chemical-resistant laboratory coat worn over personal clothing. For larger quantities or tasks with a higher risk of exposure, a complete chemical-resistant suit is advised.[1]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the powder form or when adequate engineering controls (like a fume hood) are not available.[1]To prevent inhalation of dust or vapors.
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

2. Donning PPE:

  • Before beginning any work, don the recommended personal protective equipment as outlined in the table above. Inspect all PPE for integrity before use.

3. Handling the Compound:

  • For the solid form, handle as a powder, avoiding the creation of dust.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly sealed when not in use.[3]

4. Decontamination:

  • Upon completion of work, thoroughly decontaminate the work area.

  • Carefully remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and compatible hazardous waste container.

  • Contaminated PPE: Dispose of all used PPE as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_1 Review SDS & SOPs prep_2 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Handle in Fume Hood prep_3->handling_1 handling_2 Weigh/Transfer Compound handling_1->handling_2 handling_3 Perform Experiment handling_2->handling_3 handling_4 Securely Close Container handling_3->handling_4 emergency_spill Spill handling_3->emergency_spill Potential emergency_exposure Exposure handling_3->emergency_exposure Potential cleanup_1 Decontaminate Work Area handling_4->cleanup_1 cleanup_2 Segregate Hazardous Waste cleanup_1->cleanup_2 cleanup_3 Doff PPE Correctly cleanup_2->cleanup_3 cleanup_4 Dispose of Waste & PPE cleanup_3->cleanup_4 cleanup_5 Wash Hands Thoroughly cleanup_4->cleanup_5

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.